Oxolamine hydrochloride
Description
Propriétés
Numéro CAS |
1219-20-1 |
|---|---|
Formule moléculaire |
C14H20ClN3O |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
Clé InChI |
YHLIBHCNFDRYFW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
1219-20-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
959-14-8 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Oxolamine Hydrochloride on Peripheral Nerves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine (B1678060) hydrochloride is a non-opioid antitussive agent that primarily exerts its effects through a peripheral mechanism of action. This technical guide provides a comprehensive overview of the current understanding of oxolamine hydrochloride's interaction with peripheral nerves. Its core mechanism involves a dual action: a local anesthetic effect mediated by the blockade of voltage-gated sodium channels and a distinct anti-inflammatory activity. This document collates available data on its molecular targets, summarizes quantitative findings, and outlines relevant experimental methodologies to facilitate further research and drug development in this area.
Introduction
This compound is a cough suppressant that has been in clinical use in several countries for the treatment of cough associated with various respiratory conditions.[1][2] Unlike centrally acting antitussives, oxolamine's primary site of action is the peripheral nervous system, specifically the sensory nerve endings in the respiratory tract.[1][3] This peripheral action is advantageous as it may reduce the risk of central nervous system side effects.[1] The therapeutic efficacy of oxolamine is attributed to its combined local anesthetic and anti-inflammatory properties.[2][3][4] This guide will delve into the technical details of these mechanisms.
Local Anesthetic Effect on Peripheral Nerves
The local anesthetic properties of this compound are central to its antitussive effect.[1][3] By acting on the sensory nerve endings in the airways, oxolamine reduces the sensitivity of the cough reflex to irritant stimuli.[1]
Blockade of Voltage-Gated Sodium Channels
The primary mechanism underlying the local anesthetic action of oxolamine is the blockade of voltage-gated sodium channels (VGSCs) on peripheral nerve endings.[3] These channels are crucial for the initiation and propagation of action potentials in sensory neurons. By inhibiting the influx of sodium ions, oxolamine stabilizes the neuronal membrane and increases the threshold for excitation, thereby dampening the transmission of cough-inducing signals. While the specific subtypes of VGSCs affected by oxolamine have not been definitively identified in the available literature, it is hypothesized that it may target subtypes prevalent in nociceptive pathways, such as Nav1.7, Nav1.8, and Nav1.9.
Quantitative Data on Sodium Channel Blockade
Currently, there is a lack of publicly available quantitative data, such as IC50 values, detailing the potency of this compound on specific voltage-gated sodium channel subtypes. Further electrophysiological studies are required to elucidate these parameters.
Anti-inflammatory Mechanism
In addition to its local anesthetic effects, this compound exhibits significant anti-inflammatory properties that contribute to its therapeutic action.[3][4][] Inflammation of the respiratory tract can sensitize peripheral nerve endings, leading to an exaggerated cough reflex. By mitigating this inflammation, oxolamine can indirectly reduce nerve irritation.
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of oxolamine are thought to be mediated by the inhibition of the release of various inflammatory mediators.[3] However, the precise signaling pathways targeted by oxolamine remain to be fully elucidated. There is currently no direct evidence to suggest that oxolamine significantly inhibits the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, which are major pathways in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. One study did note that oxolamine citrate (B86180) has antipyretic, analgesic, and anti-inflammatory effects similar to aspirin (B1665792) and possesses a strong antagonistic effect on respiratory tract inflammation.[]
Quantitative Data on Anti-inflammatory Activity
A study in guinea pigs with experimentally induced inflammation in the respiratory organs demonstrated that oxolamine citrate (80 mg/kg initially, then 53.3 mg/kg intraperitoneally) showed a distinct anti-inflammatory action. The results indicated a reduction in relative lung weight, significantly reduced inflammation levels, and protection of the pulmonary parenchyma from emphysema. The anti-inflammatory effect was reported to be superior to that of phenylbutazone.[4]
| Parameter | Result | Reference |
| Relative Lung Weight | Reduced | [4] |
| Inflammation Levels | Significantly Reduced | [4] |
| Pulmonary Parenchyma | Protected from emphysema | [4] |
| Comparison | Superior to Phenylbutazone | [4] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Local Anesthetic Action
The following diagram illustrates the proposed mechanism of oxolamine's local anesthetic effect on peripheral sensory neurons.
General Experimental Workflow for Assessing Peripheral Nerve Blockade
This diagram outlines a typical experimental workflow to evaluate the local anesthetic effect of a compound on peripheral nerves.
Detailed Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
-
Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels in sensory neurons.
-
Cell Preparation: Isolate DRG neurons from a suitable animal model (e.g., rat or mouse). Culture the neurons for 24-48 hours to allow for recovery and adherence to the culture dish.
-
Recording: Perform whole-cell patch-clamp recordings from individual DRG neurons.
-
Voltage Protocol: Hold the neuron at a potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Drug Application: Perfuse the recording chamber with varying concentrations of this compound.
-
Data Analysis: Measure the peak inward sodium current at each voltage step before and after drug application. Construct concentration-response curves to determine the IC50 value for sodium channel blockade.
Ex Vivo Nerve Conduction Studies: Compound Action Potential (CAP) Recording
-
Objective: To assess the effect of this compound on the overall excitability of a peripheral nerve bundle.
-
Nerve Preparation: Dissect a peripheral nerve (e.g., sciatic nerve) from an animal model.
-
Recording Setup: Place the nerve in a recording chamber with stimulating and recording electrodes. Perfuse the chamber with oxygenated artificial cerebrospinal fluid (aCSF).
-
Stimulation and Recording: Apply a supramaximal electrical stimulus to one end of the nerve and record the compound action potential (CAP) from the other end.
-
Drug Application: Add this compound to the aCSF and perfuse the nerve.
-
Data Analysis: Measure the amplitude and latency of the CAP before and at various time points after drug application to determine the extent and time course of nerve blockade.
In Vivo Model of Cough Induction
-
Objective: To evaluate the antitussive efficacy of this compound in a living animal.
-
Animal Model: Use a species known to exhibit a reliable cough reflex, such as guinea pigs.
-
Cough Induction: Expose the animals to a tussive agent, such as citric acid or capsaicin (B1668287) aerosol.
-
Drug Administration: Administer this compound (e.g., orally or intraperitoneally) prior to cough induction.
-
Measurement: Record the number of coughs over a specified period.
-
Data Analysis: Compare the cough count in the oxolamine-treated group to a vehicle-treated control group to determine the percentage of cough inhibition.
Conclusion and Future Directions
This compound is a peripherally acting antitussive with a dual mechanism of action involving local anesthesia and anti-inflammatory effects. While its ability to block voltage-gated sodium channels is the likely basis for its local anesthetic properties, there is a clear need for further research to quantify this interaction and identify the specific sodium channel subtypes involved. Similarly, the precise molecular targets and signaling pathways of its anti-inflammatory action require more detailed investigation. The experimental protocols outlined in this guide provide a framework for future studies that can fill these knowledge gaps and contribute to a more complete understanding of this compound's mechanism of action on peripheral nerves. Such research will be invaluable for the development of more targeted and effective therapies for cough and other conditions involving peripheral nerve hyperexcitability.
References
Unraveling the Anti-Inflammatory Properties of Oxolamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060), primarily recognized for its antitussive properties, also exhibits notable anti-inflammatory effects, contributing to its therapeutic efficacy in respiratory conditions.[1][2][3][4] This dual mechanism of action—suppressing the cough reflex while mitigating inflammation—makes it a subject of interest for further research and drug development.[1] This technical guide synthesizes the available scientific information on the anti-inflammatory properties of oxolamine hydrochloride, focusing on experimental data and potential mechanisms of action. While comprehensive quantitative data and detailed signaling pathways remain areas for further investigation, this document provides a foundational understanding based on existing research.
Core Anti-Inflammatory Mechanism
Oxolamine's anti-inflammatory activity is believed to stem from its ability to inhibit the release of certain inflammatory mediators.[1][2] This action helps to reduce irritation of nerve receptors within the respiratory tract, thereby alleviating cough and discomfort associated with inflammation.[1][4][5] The exact molecular pathways through which oxolamine exerts these effects are not yet fully elucidated in publicly available research.[1][2]
Preclinical In Vivo Research
Guinea Pig Model of Respiratory Inflammation
A key preclinical study investigated the anti-inflammatory effects of oxolamine citrate (B86180) in a guinea pig model of experimentally induced respiratory inflammation. The findings from this study are summarized below.
Experimental Protocol:
-
Animal Model: Guinea pigs.
-
Induction of Inflammation: The specific method for inducing respiratory inflammation was not detailed in the available literature.
-
Treatment: Oxolamine citrate was administered intraperitoneally (i.p.).
-
Dosage Regimen: An initial dose of 80 mg/kg body weight was administered, followed by 11 subsequent doses of 53.3 mg/kg at 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours.[5]
-
Control Group: A control group was likely used, although the specifics of the control treatment (e.g., vehicle, placebo) are not described in the available summaries. Phenylbutazone was used as a comparator drug.[5]
-
Endpoint Analysis: The study assessed relative lung weight, levels of inflammation, and the presence of emphysema.[5]
Quantitative Data and Observations:
| Parameter | Observation | Source |
| Relative Lung Weight | Reduced | [5] |
| Inflammation Levels | Significantly reduced | [5] |
| Pulmonary Parenchyma | Protected from emphysema | [5] |
| Comparative Efficacy | Showed an anti-inflammatory effect superior to that of Phenylbutazone | [5] |
Postulated Signaling Pathway and Experimental Workflow
While the precise signaling pathways for oxolamine's anti-inflammatory action are not definitively established, a general hypothetical pathway can be inferred based on its described effects on inflammatory mediators. The following diagrams illustrate this postulated pathway and the workflow of the key in vivo experiment.
Caption: Postulated mechanism of oxolamine's anti-inflammatory action.
References
- 1. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 2. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Oxolamine used for? [synapse.patsnap.com]
- 4. Oxolamine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Physicochemical Properties of Oxolamine Hydrochloride: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060), primarily available as hydrochloride and citrate (B86180) salts, is an antitussive agent with a peripheral mechanism of action.[1] It also exhibits anti-inflammatory properties, which contributes to its therapeutic effect by reducing irritation of the nerve receptors in the respiratory tract.[2] Understanding the physicochemical properties of Oxolamine hydrochloride is paramount for the successful development of stable, effective, and bioavailable pharmaceutical dosage forms. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound relevant to formulation, supported by experimental protocols and graphical representations.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation design. The following table summarizes the available quantitative data for Oxolamine and its salts. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data for the free base and citrate salt are also included for a more complete picture.
| Property | Value | Salt Form | Reference |
| Molecular Formula | C₁₄H₂₀ClN₃O | Hydrochloride | [3] |
| Molecular Weight | 281.78 g/mol | Hydrochloride | [3] |
| Appearance | Solid powder | Hydrochloride | [3] |
| Melting Point | 153-154 °C | Hydrochloride | |
| pKa | 9.40 ± 0.25 (predicted) | Free Base | |
| Solubility | |||
| Aqueous | Freely soluble in acidic and phosphate (B84403) buffer | Citrate | |
| Insoluble in alkaline medium | Citrate | ||
| Organic Solvents | DMSO: 50 mg/mL | Citrate | [4] |
| In vivo formulation vehicle (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline): 2 mg/mL | Citrate | [4] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of an API. The following are methodologies for determining key physicochemical parameters of this compound.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., purified water, phosphate buffers of different pH, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400) in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in terms of mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of Oxolamine.
Methodology:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Calibrate a pH meter with standard buffer solutions at three points (e.g., pH 4.0, 7.0, and 10.0).
-
Titrate the Oxolamine solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) at a constant temperature.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To characterize the thermal properties of this compound, including its melting point and potential polymorphism.
Methodology:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
-
The presence of multiple thermal events may indicate polymorphism, and further investigation using techniques like X-ray powder diffraction (XRPD) would be required for confirmation.
Stability-Indicating Assay (Forced Degradation Studies)
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid drug at elevated temperatures (e.g., 60 °C).
-
Photodegradation: Expose the drug solution and solid to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Data Analysis: Determine the percentage of degradation and identify the major degradation products. This information is crucial for understanding the degradation pathways and for developing a stable formulation. Studies on oxolamine phosphate suggest significant degradation in alkaline conditions.[5]
Mandatory Visualizations
Mechanism of Action of Oxolamine
Oxolamine acts as a peripheral antitussive agent. Its mechanism involves a local anesthetic-like effect on the sensory nerve endings in the respiratory tract, which reduces the sensitivity of the cough reflex. Additionally, its anti-inflammatory properties help in mitigating the irritation that triggers coughing.
Caption: Peripheral mechanism of action of this compound.
Experimental Workflow for Pre-formulation Studies
The following diagram illustrates a typical workflow for the pre-formulation investigation of this compound, starting from API characterization to the selection of a suitable formulation strategy.
Caption: Pre-formulation workflow for this compound.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound that are essential for formulation development. While some quantitative data is available, further detailed characterization of the hydrochloride salt, particularly regarding its solubility in various pharmaceutical solvents, pH-solubility profile, and polymorphism, is recommended for a comprehensive pre-formulation assessment. The provided experimental protocols offer a solid foundation for conducting these necessary investigations. A thorough understanding of these properties will enable the development of robust and effective drug products containing this compound.
References
An In-Depth Technical Guide to the Synthesis and Purification of Oxolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine (B1678060), an active pharmaceutical ingredient with antitussive and anti-inflammatory properties, is synthesized through a multi-step process. This technical guide provides a comprehensive overview of the synthesis of oxolamine and its conversion to the hydrochloride salt, including detailed experimental protocols and purification methods. The synthesis involves the formation of key intermediates, followed by amination and cyclization to yield the oxolamine base. Purification is achieved through a series of acid-base extractions and recrystallization. This document aims to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of oxolamine hydrochloride.
Synthesis of Oxolamine
The synthesis of oxolamine is a multi-stage process that begins with the reaction of benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride to form a crucial intermediate, followed by subsequent reactions to build the oxadiazole core and introduce the diethylaminoethyl side chain.
Overall Synthesis Pathway
The synthesis can be broadly categorized into three main stages:
-
Formation of Intermediate I (OXO1): Reaction of benzonitrile with hydroxylamine hydrochloride.
-
Formation of Intermediate II (OXO2): Acylation of Intermediate I with 3-chloropropionyl chloride.
-
Formation of Oxolamine Base: Reaction of Intermediate II with diethylamine (B46881).
An optimized version of this process has been reported to significantly increase the overall yield from 24% to 64%.[1][2]
Experimental Protocols
Stage 1: Formation of Intermediate I (OXO1)
The initial step involves the formation of a benzamidoxime (B57231) intermediate from benzonitrile and hydroxylamine hydrochloride.
-
Reactants: Benzonitrile (limiting reagent), hydroxylamine hydrochloride, sodium carbonate, water.[1]
-
Procedure: In a reactor, sodium carbonate is dissolved in water. Benzonitrile is then added, followed by hydroxylamine hydrochloride. The reaction mixture is stirred to form Intermediate I.[1]
-
Work-up: An extraction is performed to isolate the organic phase containing Intermediate I.[1]
Stage 2: Formation of Intermediate II (OXO2)
Intermediate I is then acylated using 3-chloropropionyl chloride.
-
Reactants: Intermediate I, anhydrous sodium sulfate, triethylamine (B128534) (TEA), 3-chloropropionyl chloride (3-CC), dichloroethane (DCE).[1]
-
Procedure: Anhydrous sodium sulfate, triethylamine, and 3-chloropropionyl chloride are added to the solution of Intermediate I in DCE. The reaction proceeds to form Intermediate II.[1]
-
Work-up: An extraction with water and 33% hydrochloric acid is performed to remove unreacted triethylamine as triethylamine hydrochloride, which is highly soluble in water. Intermediate II remains in the organic phase (DCE).[1]
Stage 3: Formation of Oxolamine Base
The final step in the synthesis of the free base involves the reaction of Intermediate II with diethylamine.
-
Reactants: Intermediate II in DCE, diethylamine (DEA).[1]
-
Procedure: Diethylamine is introduced to the solution of Intermediate II in DCE. The reaction mixture is heated to 80°C for 1 hour with the aid of a heating jacket.[1] After the reaction is complete, the mixture is cooled to ambient temperature for the subsequent extraction process.[1]
Purification of Oxolamine Base
The crude oxolamine base is purified using a series of acid-base extractions to remove impurities.
Acidic Extractions
-
Procedure: Two acidic extractions are performed to remove unreacted diethylamine and other basic impurities.[1] Hydrochloric acid and water are added to the reaction mixture, and the system is agitated. The aqueous phase, containing the impurities, is separated and set aside for treatment. The organic phase, containing the oxolamine, is retained for the next extraction.[1] A second acidic extraction is performed in the same manner to ensure complete removal of impurities.[1]
Basic Extractions
-
Procedure: Following the acidic extractions, two basic extractions are carried out using sodium hydroxide. This step is a modification from the original process and is crucial for removing acidic impurities, resulting in a purer oxolamine product.[1]
Formation of this compound
While the detailed experimental protocol for the direct conversion of the synthesized oxolamine base to its hydrochloride salt is not extensively documented in the reviewed literature, it would typically involve the following steps:
-
Dissolution: The purified oxolamine base would be dissolved in a suitable organic solvent.
-
Acidification: A solution of hydrochloric acid (e.g., HCl in isopropanol (B130326) or ethereal HCl) would be added to the solution of the oxolamine base to precipitate the hydrochloride salt.
-
Isolation: The precipitated this compound would be collected by filtration.
-
Drying: The isolated solid would be dried under vacuum to remove any residual solvent.
Purification of this compound
The final purification of this compound is typically achieved through recrystallization.
-
Recrystallization: The crude this compound would be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly to form crystals of high purity. The choice of solvent would depend on the solubility profile of this compound.
Data Presentation
Table 1: Overview of Synthesis and Purification Stages
| Stage | Description | Key Reagents | Reported Conditions |
| Synthesis | |||
| Stage 1 | Formation of Intermediate I (OXO1) | Benzonitrile, Hydroxylamine HCl, Na2CO3 | - |
| Stage 2 | Formation of Intermediate II (OXO2) | Intermediate I, 3-Chloropropionyl chloride, TEA | - |
| Stage 3 | Formation of Oxolamine Base | Intermediate II, Diethylamine | 80°C, 1 hour |
| Purification | |||
| Acidic Extraction | Removal of basic impurities | Hydrochloric Acid | 2 cycles |
| Basic Extraction | Removal of acidic impurities | Sodium Hydroxide | 2 cycles |
| Salt Formation | Conversion to Hydrochloride Salt | Hydrochloric Acid | - |
| Final Purification | Recrystallization | Suitable Solvent(s) | - |
Note: Detailed quantitative data such as specific yields and purity for each step are not consistently available in the reviewed literature. An optimized process is reported to have an overall yield of 64%.[1][2]
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process for oxolamine base.
References
In Vitro Discovery of Novel Therapeutic Targets for Oxolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) is a therapeutic agent primarily classified as a cough suppressant (antitussive).[1][2] Its clinical efficacy is attributed to a combination of anti-inflammatory, local anesthetic, and potentially central nervous system effects.[1][2][3] While its use in treating respiratory conditions like bronchitis and laryngitis is established, a detailed understanding of its molecular targets remains largely undefined.[1][4] The primary known mechanism is a peripheral action on sensory nerve endings in the respiratory tract, reducing the cough reflex.[1][5] Additionally, oxolamine has been shown to inhibit CYP2B1/2, a cytochrome P450 enzyme, and exhibit effects on cancer cell invasion and autophagy markers in vitro.[6][7][8]
This technical guide outlines a comprehensive in vitro strategy for the deconvolution of oxolamine's mechanism of action and the discovery of novel therapeutic targets. By employing a systematic workflow of modern target identification methodologies, researchers can elucidate the proteins and pathways through which oxolamine exerts its therapeutic effects, potentially unlocking new indications and optimizing its clinical use.
Known Pharmacological Profile of Oxolamine
A summary of the currently understood pharmacological activities of oxolamine is presented below. This information forms the basis for the proposed target discovery campaign.
| Pharmacological Effect | Description | Known Molecular Interactions |
| Antitussive | Primarily acts peripherally on sensory nerve endings in the respiratory tract to suppress the cough reflex.[1][5] A central mechanism of action on the cough center in the medulla oblongata has also been suggested.[2][4] | Not well characterized. |
| Anti-inflammatory | Reduces inflammation in the respiratory tract, which may contribute to its antitussive effect.[1][4] The precise mechanism and molecular targets are unknown, but it is thought to involve the inhibition of inflammatory mediator release.[2] | Unknown. |
| Local Anesthetic | Exerts a mild anesthetic action on the respiratory mucosa, reducing irritation and the urge to cough.[1][2][3] | Likely involves interaction with ion channels (e.g., sodium channels), but specific targets have not been identified.[9] |
| CYP450 Inhibition | Identified as an inhibitor of CYP2B1/2.[6][7] This may have implications for drug-drug interactions and its own metabolism. | CYP2B1/2. |
| Anticancer Activity (in vitro) | Has been observed to inhibit the invasion and metastasis of MDA-MB-231 breast cancer cells and modulate autophagy markers (p62 and LC3II).[8] | Targets within cancer-related signaling pathways are yet to be identified. |
Proposed In Vitro Target Discovery Workflow
A multi-pronged approach is proposed to identify the direct binding partners of oxolamine and to understand its downstream functional consequences. The workflow is designed to move from broad, unbiased screening to more focused target validation and characterization.
Caption: A proposed workflow for the in vitro discovery of novel therapeutic targets for oxolamine.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data that will be generated during the target discovery and validation phases.
Table 1: Summary of Candidate Proteins Identified by Unbiased Screening
| Identification Method | Protein Name | Gene Symbol | UniProt ID | Score/Significance | Cellular Localization |
| Affinity Chromatography-MS | |||||
| DARTS | |||||
| TPP |
Table 2: Binding Affinity and Kinetics of Validated Oxolamine-Target Interactions
| Target Protein | Method | KD (nM) | ka (M-1s-1) | kd (s-1) |
| SPR | ||||
| BLI | ||||
| ITC |
Table 3: Functional Modulation of Validated Targets by Oxolamine
| Target Protein | Assay Type | IC50 / EC50 (µM) | Mode of Action (e.g., Inhibition, Activation) |
| Enzymatic Assay | |||
| Cell-based Assay |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the proposed workflow are provided below.
Affinity Chromatography-Mass Spectrometry
-
Immobilization of Oxolamine:
-
Synthesize an oxolamine analog with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the oxolamine analog with the activated beads according to the manufacturer's protocol to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound ligand. Prepare control beads with no immobilized ligand.
-
-
Protein Extraction:
-
Culture relevant human cell lines (e.g., bronchial epithelial cells, dorsal root ganglion neurons for sensory effects) and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the oxolamine-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise protein bands that are unique to the oxolamine pull-down.
-
Perform in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a human protein database.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either vehicle control or a saturating concentration of oxolamine for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Collect the supernatant and analyze the abundance of a specific candidate protein at each temperature point by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the relative amount of soluble protein as a function of temperature for both vehicle- and oxolamine-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of oxolamine indicates direct target engagement.
-
In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Release
-
Cell Culture and Stimulation:
-
Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of oxolamine or a vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
-
Sample Collection and Analysis:
-
After 18-24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of oxolamine compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Potential Signaling Pathways Modulated by Oxolamine
Based on its known anti-inflammatory and in vitro anticancer activities, oxolamine may modulate key cellular signaling pathways. The diagrams below illustrate hypothetical pathways that could be investigated.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by oxolamine.
Hypothetical Autophagy-related Signaling Pathway
Caption: Hypothetical modulation of the autophagy pathway by oxolamine.
Conclusion
The therapeutic potential of oxolamine may extend beyond its current application as an antitussive. A thorough investigation into its molecular targets is warranted to fully understand its mechanism of action and to explore new therapeutic avenues. The systematic in vitro workflow detailed in this guide, combining unbiased target identification with rigorous biophysical and functional validation, provides a robust framework for achieving this goal. Elucidating the specific proteins and signaling pathways modulated by oxolamine will not only deepen our fundamental understanding of its pharmacology but also pave the way for mechanism-based drug development and repurposing efforts.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 3. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxolamine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
The Structural Ballet of a Peripheral Antitussive: An In-depth Analysis of Oxolamine Hydrochloride's Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060), a synthetic 1,2,4-oxadiazole (B8745197) derivative, has been utilized as a peripherally acting antitussive agent.[1][2][3][4] Its mechanism of action is primarily attributed to its local anesthetic effect on the sensory nerve endings in the respiratory tract, which reduces the sensitivity of the cough reflex.[5] Unlike centrally acting antitussives, oxolamine is reported to have fewer side effects related to the central nervous system.[5] Furthermore, oxolamine exhibits anti-inflammatory properties, which may contribute to its therapeutic effect in cough associated with respiratory inflammation.[4][6] This technical guide delves into the structure-activity relationship (SAR) studies of oxolamine hydrochloride, providing a comprehensive overview of the available data, experimental methodologies, and a hypothesized signaling pathway for its anti-inflammatory action.
Core Structure and Pharmacological Activities
The chemical structure of oxolamine is N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine.[4] The core of the molecule is a 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. This heterocyclic scaffold is found in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] The antitussive and anti-inflammatory effects of oxolamine are the primary focus of this guide.
Structure-Activity Relationship (SAR) Studies
Direct and comprehensive SAR studies specifically on this compound, where systematic modifications of its structure are correlated with quantitative changes in antitussive and anti-inflammatory activity, are not extensively available in the public domain. However, by examining the broader class of 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives, we can infer key structural requirements for anti-inflammatory activity.
Anti-Inflammatory Activity of Oxadiazole Derivatives
Several studies have synthesized and evaluated various oxadiazole derivatives for their anti-inflammatory potential. The data from these studies, while not directly on oxolamine analogs, provide valuable insights into the SAR of this chemical class.
Table 1: Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [10]
| Compound | R Group | % Inhibition of Paw Edema (10 mg/kg) |
| Ox-6a | 3-methoxy-phenyl | 74.52 ± 3.97 |
| Ox-6d | anilide moiety | 76.64 ± 3.21 |
| Ox-6f | p-chlorophenyl | 79.83 ± 4.04 |
| Ibuprofen (Standard) | - | 84.71 ± 2.77 |
The results suggest that electron-withdrawing groups, such as the p-chlorophenyl substituent in Ox-6f, enhance the anti-inflammatory activity. The presence of an anilide moiety in Ox-6d also contributed positively to the activity.[10]
Table 2: In Vitro Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives (Heat-Induced Albumin Denaturation Assay) [10]
| Compound | R Group | % Inhibition (200 µg/mL) |
| Ox-6a | 3-methoxy-phenyl | 63.66 ± 4.91 |
| Ox-6d | anilide moiety | 70.56 ± 2.87 |
| Ox-6f | p-chlorophenyl | 74.16 ± 4.41 |
| Ibuprofen (Standard) | - | 84.31 ± 4.93 |
The in vitro data corroborates the in vivo findings, with compound Ox-6f showing the most promising activity.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of antitussive and anti-inflammatory activities are provided below.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g) are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the study.
-
Cough Induction: A 0.4 M solution of citric acid in sterile saline is used as the tussive agent.
-
Exposure: The conscious and unrestrained guinea pig is placed in a whole-body plethysmograph. The citric acid aerosol is delivered into the chamber for a period of 5 minutes.
-
Data Acquisition: Cough events are detected by a sound detector and changes in airflow are measured by the plethysmograph. The number of coughs is counted during the exposure period and for a 10-minute observation period immediately following.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the citric acid challenge.
-
Evaluation: The antitussive effect is expressed as the percentage inhibition of the cough response in treated animals compared to the vehicle-treated control group.
Workflow for Citric Acid-Induced Cough Assay
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to assess the activity of anti-inflammatory drugs.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.
-
Drug Administration: The test compound (e.g., this compound), vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: After a specified time following drug administration (e.g., 60 minutes), 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial baseline volume.
-
Evaluation: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.
Workflow for Carrageenan-Induced Paw Edema Assay
Proposed Signaling Pathway for Anti-inflammatory Action
While the precise molecular targets of oxolamine's anti-inflammatory effects are not fully elucidated, a plausible hypothesis involves the modulation of key inflammatory signaling pathways. Based on the known mechanisms of other anti-inflammatory agents and the general role of oxadiazole derivatives, a proposed pathway centers on the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Inflammatory stimuli, such as those mimicked by carrageenan, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[11][12] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]
It is hypothesized that oxolamine, or its active metabolites, may interfere with this pathway at one or more points. For instance, it could potentially inhibit the activation of the IKK complex or the subsequent degradation of IκBα. By preventing NF-κB nuclear translocation, oxolamine would suppress the expression of pro-inflammatory mediators, thereby reducing the inflammatory response.
Hypothesized Anti-inflammatory Signaling Pathway of Oxolamine
Conclusion
This compound remains a relevant molecule in the study of peripherally acting antitussives. While specific, quantitative SAR data for oxolamine itself is limited, the broader investigation into oxadiazole derivatives provides a foundational understanding of the structural features that may contribute to its anti-inflammatory activity. The established experimental protocols for assessing antitussive and anti-inflammatory efficacy are robust and continue to be valuable tools in the development of new therapeutic agents. The proposed involvement of the NF-κB signaling pathway in oxolamine's anti-inflammatory action offers a compelling avenue for future research to elucidate its precise molecular mechanism. Further studies focusing on the synthesis and evaluation of a focused library of oxolamine analogs are warranted to build a comprehensive SAR and to optimize its pharmacological profile.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 5. What is Oxolamine used for? [synapse.patsnap.com]
- 6. [On the anti-inflammatory action of oxolamine citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Oxolamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060), available as hydrochloride or citrate (B86180) salt, is a synthetic compound primarily classified as a peripheral antitussive agent, valued for its cough-suppressant properties.[1] It is also recognized for its anti-inflammatory effects on the respiratory tract, which contributes to its therapeutic efficacy by reducing irritation of nerve receptors.[2] Unlike many antitussive agents, oxolamine is suggested to act primarily on the peripheral nervous system, minimizing central nervous system side effects.[3] This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetics and metabolism of Oxolamine hydrochloride in vivo, based on publicly available scientific literature.
Pharmacokinetics
The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While comprehensive quantitative data for this compound is limited in publicly accessible literature, a general overview of its pharmacokinetic profile can be summarized.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Oxolamine is reported to be well-absorbed after oral administration.[4] Following absorption, it is distributed throughout the body. The primary site of metabolism is the liver, where it undergoes enzymatic processes.[5] The resulting metabolites and a small amount of the unchanged drug are primarily excreted from the body via the kidneys into the urine.[5] Oxolamine is noted to have a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations.[4]
Quantitative Pharmacokinetic Data
A thorough review of scientific literature did not yield specific quantitative in vivo pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life for this compound in humans or preclinical animal models. The table below is intended to present such data; however, due to the lack of available information, it remains unpopulated.
| Parameter | Species | Dose | Route of Administration | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Data not available in published literature |
dot
Figure 1: High-level overview of the ADME process for Oxolamine.
Metabolism
The biotransformation of xenobiotics is a critical aspect of their pharmacology. Oxolamine undergoes hepatic metabolism, though the specific metabolic pathways and the chemical structures of its metabolites are not well-documented in the available scientific literature.
Drug Interactions Involving Metabolism
A significant finding in the study of Oxolamine's metabolism is its interaction with the cytochrome P450 (CYP) enzyme system. Specifically, research has shown that Oxolamine can inhibit the CYP2B1/2 isoenzyme.[1][6] This inhibition has clinical implications, as it can affect the metabolism of other drugs that are substrates for this enzyme.
A study in male Sprague-Dawley rats demonstrated a significant pharmacokinetic interaction between Oxolamine and warfarin, a known substrate of CYP2B1/2. Co-administration of Oxolamine resulted in an increased area under the curve (AUC) and a prolonged terminal half-life of warfarin, indicating that Oxolamine inhibits its metabolism.[6]
dot
References
Oxolamine Hydrochloride: A Technical Guide on its Effects on Respiratory Tract Nerve Endings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolamine (B1678060) is a pharmaceutical agent primarily recognized for its antitussive properties in the management of cough associated with various respiratory conditions.[1] Its mechanism of action is multifaceted, involving a combination of central and peripheral effects.[2] This technical guide provides an in-depth analysis of oxolamine hydrochloride's effects on the nerve endings within the respiratory tract, a key component of its therapeutic action. The document synthesizes findings from preclinical and clinical studies to elucidate its pharmacological profile, supported by detailed experimental protocols and data visualizations. Oxolamine's ability to modulate sensory nerve activity through local anesthetic and anti-inflammatory actions distinguishes it from many centrally acting antitussives.[1][3]
Mechanism of Action: A Dual Approach
Oxolamine's efficacy as a cough suppressant stems from a dual mechanism of action that targets both the central nervous system and the peripheral nervous system.
-
Central Action: Oxolamine is believed to exert a centrally inhibiting effect on the cough reflex, with its action localized to the medulla oblongata in the brainstem.[2][4] This central suppression helps to reduce the overall urge to cough.
-
Peripheral Action: A significant aspect of oxolamine's pharmacology is its peripheral action on the sensory nerve endings in the respiratory tract.[3] It exhibits local anesthetic properties, which numb these nerve endings and reduce their sensitivity to irritants that trigger the cough reflex.[1][2] This action is particularly effective against coughs induced by chemical irritants.[3][5]
Furthermore, oxolamine possesses anti-inflammatory properties that contribute to its therapeutic effect.[6] By reducing inflammation in the respiratory tract, it can alleviate the irritation of nerve receptors, further diminishing the cough stimulus.[2][6]
Core Effect on Respiratory Tract Nerve Endings
The primary peripheral effect of this compound is the modulation of sensory nerve activity in the airways. This is achieved through a combination of direct and indirect mechanisms.
3.1 Direct Local Anesthetic Effect: Oxolamine acts as a local anesthetic on the sensory nerve endings within the respiratory mucosa.[1][2] This numbing effect desensitizes the receptors, making them less responsive to tussive stimuli. This is particularly relevant for coughs arising from irritation in conditions like pharyngitis, tracheitis, and bronchitis.[6] The proposed mechanism for this local anesthetic action involves the blockade of sodium channels in nerve fibers, which is crucial for the initiation and propagation of action potentials that signal the cough reflex.[3][7]
3.2 Anti-Inflammatory Action and Indirect Nerve Modulation: Inflammation of the respiratory tract leads to the release of various inflammatory mediators, such as bradykinin (B550075) and prostaglandins.[8] These mediators can sensitize the afferent nerve endings, particularly the C-fibers, lowering their threshold for activation and leading to a hypersensitive cough reflex.[9][10] Oxolamine has demonstrated distinct anti-inflammatory effects, reducing edema and leukocyte infiltration in respiratory tissues.[3][11] By mitigating the inflammatory response, oxolamine indirectly reduces the sensitization of these nerve endings, thereby contributing to its antitussive effect.[6]
The diagram below illustrates the proposed points of action for oxolamine on the cough reflex pathway.
Caption: Proposed mechanism of action for oxolamine on the cough reflex pathway.
Quantitative Data from Experimental Studies
While detailed pharmacokinetic and pharmacodynamic data such as receptor binding affinities and IC50 values for nerve inhibition are not extensively reported in publicly available literature, preclinical and clinical studies provide valuable dose-response information.
| Study Type | Animal Model | Dosage | Key Findings | Reference(s) |
| Preclinical (In Vivo) | Guinea Pig | 80 mg/kg initially, then 53.3 mg/kg (i.p.) | Showed a distinct anti-inflammatory action on the respiratory organs; reduced relative lung weight and inflammation levels. | [11] |
| Preclinical (In Vivo) | Male SD Rats | 10-50 mg/kg (p.o.) for 3 days | Significantly increased the AUC and prolonged the terminal half-life of Warfarin, indicating inhibition of CYP2B1/2. | [11] |
| Clinical | Adult Humans | 50 mg to 100 mg, 3-4 times a day | General therapeutic dosage for antitussive effect. | [1] |
| Clinical (COPD Patients) | Adult Humans | Not specified | Studied the effect on cough sensitivity induced by capsaicin. | [12] |
Experimental Protocols
The evaluation of oxolamine's effect on respiratory nerve endings has been conducted through various experimental models, both in vivo and in vitro.
5.1 In Vivo Antitussive Activity in Guinea Pigs
This model is frequently used to assess the efficacy of cough suppressants.
-
Objective: To evaluate the antitussive effect of oxolamine against chemically induced cough.
-
Animal Model: Male guinea pigs are commonly used due to their well-characterized cough reflex, which has similarities to that in humans.[13]
-
Cough Induction: Cough is typically induced by exposing the animals to an aerosol of a chemical irritant, such as citric acid or capsaicin.[10][14] These agents directly stimulate the sensory C-fibers in the airways.
-
Procedure:
-
Animals are placed in a whole-body plethysmograph chamber.
-
A baseline cough response is established by exposing them to the irritant aerosol for a set period.
-
This compound or a vehicle control is administered (e.g., orally or via intraperitoneal injection).
-
After a predetermined time, the animals are re-challenged with the irritant aerosol.
-
The number of coughs is recorded and compared between the pre- and post-treatment phases and between the oxolamine and control groups.
-
-
Rationale: A reduction in the number of coughs post-treatment indicates an antitussive effect. The effectiveness against chemically induced coughs, as opposed to electrically stimulated coughs, suggests a predominantly peripheral mechanism of action.[5][15]
The following diagram outlines a typical workflow for such an experiment.
Caption: Experimental workflow for evaluating the antitussive efficacy of oxolamine.
5.2 In Vitro Sensory Nerve Depolarization Assay
This assay directly assesses the effect of a compound on the activation of sensory nerves.
-
Objective: To determine if oxolamine directly inhibits the depolarization of sensory nerves in response to a stimulus.
-
Model: Isolated vagus nerve preparations from guinea pigs or humans can be used.[14]
-
Procedure:
-
The vagus nerve, which contains the afferent fibers from the respiratory tract, is dissected and placed in an organ bath.
-
Extracellular recordings are made from the nerve to measure its electrical activity.
-
A baseline level of nerve activity is recorded.
-
A stimulating agent, such as capsaicin, is added to the bath to induce nerve depolarization, which is recorded as an increase in electrical activity.
-
The nerve preparation is then incubated with this compound for a period.
-
The stimulating agent is re-applied in the presence of oxolamine, and the resulting nerve activity is recorded.
-
-
Rationale: A reduction in the capsaicin-induced nerve depolarization in the presence of oxolamine would provide direct evidence of its inhibitory effect on sensory nerve activation at the periphery.[14]
5.3 In Vitro Anti-Inflammatory Studies
These studies investigate the effect of oxolamine on inflammatory processes in respiratory cells.
-
Objective: To quantify the anti-inflammatory effects of oxolamine.
-
Model: Human bronchial epithelial cells cultured at an air-liquid interface (ALI) to mimic the conditions of the human airway.[16][17]
-
Procedure:
-
Epithelial cells are cultured until a differentiated, mucociliary phenotype is achieved.
-
An inflammatory response is induced by exposing the cells to inflammatory stimuli like lipopolysaccharide (LPS) or diesel exhaust particles.
-
The cells are concurrently or subsequently treated with various concentrations of this compound.
-
After the incubation period, the cell culture supernatant is collected.
-
The levels of key inflammatory mediators (e.g., IL-6, IL-8, TNF-α) are measured using techniques like ELISA.
-
-
Rationale: A dose-dependent reduction in the secretion of pro-inflammatory cytokines would confirm the anti-inflammatory properties of oxolamine at a cellular level.
The logical relationship for oxolamine's anti-inflammatory contribution to its antitussive effect is depicted below.
Caption: The anti-inflammatory pathway of oxolamine's antitussive action.
Conclusion and Future Directions
This compound is an effective antitussive agent that operates through a combination of central and peripheral mechanisms. Its effect on respiratory tract nerve endings is a cornerstone of its therapeutic profile, characterized by a direct local anesthetic action and an indirect modulatory effect via its anti-inflammatory properties. This dual peripheral action helps to reduce the sensitivity of the cough reflex to various irritants.
Future research should focus on elucidating the specific molecular targets of oxolamine at the nerve endings, such as its interaction with specific subtypes of sodium and other ion channels. More detailed quantitative studies are needed to determine its binding affinities and inhibitory concentrations in relevant in vitro models. Such data would provide a more complete understanding of its pharmacology and could aid in the development of novel peripherally acting antitussive drugs with improved efficacy and safety profiles.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 3. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 4. oxolamine | Actions and Spectrum | medtigo [medtigo.com]
- 5. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxolamine - Wikipedia [en.wikipedia.org]
- 7. Targeting Peripheral Afferent Nerve Terminals for Cough and Dyspnea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Angiotensin-Converting Enzyme Inhibitors Induce Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of oxolamine on cough sensitivity in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Theobromine inhibits sensory nerve activation and cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro testing of inhaled substances | RIVM [rivm.nl]
Investigating the Local Anesthetic Effects of Oxolamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine hydrochloride, a compound primarily recognized for its antitussive properties, also exhibits local anesthetic effects.[1][2] This technical guide delves into the core principles of its potential local anesthetic action, outlining the established mechanisms for this class of drugs and detailing the experimental protocols necessary for its quantitative evaluation. While specific empirical data on the local anesthetic potency and duration of this compound is not extensively available in public literature, this document provides a comprehensive framework for its investigation. The guide summarizes the expected signaling pathways, presents standardized experimental workflows, and includes representative data tables to illustrate the anticipated outcomes of such studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore and characterize the local anesthetic properties of this compound.
Introduction
This compound is a pharmaceutical agent primarily utilized as a cough suppressant.[1] Its therapeutic action in this regard is attributed, in part, to a mild local anesthetic effect on the sensory nerve endings within the respiratory tract, which reduces the sensitivity of the cough reflex.[1][2] Beyond its antitussive application, the compound is also noted to possess anti-inflammatory and analgesic properties.[3] The local anesthetic characteristic, while secondary to its main indication, presents an area of interest for further pharmacological investigation. Understanding the potency, onset, and duration of this anesthetic effect is crucial for a comprehensive pharmacological profile and could unveil further therapeutic applications.
This guide provides an in-depth overview of the theoretical mechanism of action of this compound as a local anesthetic and outlines the standard preclinical experimental models used to quantify such effects.
Putative Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The local anesthetic effect of most anesthetic agents is achieved through the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[4][5] It is highly probable that this compound shares this mechanism. The process can be broken down into the following key stages:
-
Penetration of the Neuronal Membrane: Local anesthetics exist in equilibrium between an uncharged (lipid-soluble) base and a charged (water-soluble) cation. The uncharged form is essential for penetrating the lipid-rich neuronal membrane to reach the axoplasm.[4]
-
Intracellular Re-equilibration: Once inside the neuron, the local anesthetic re-equilibrates, with a portion becoming protonated into the charged cationic form.
-
Binding to Voltage-Gated Sodium Channels: The cationic form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel, primarily when the channel is in its open or inactivated state.[5][6]
-
Inhibition of Sodium Influx: This binding blocks the influx of sodium ions into the neuron, which is a critical step for the depolarization of the nerve membrane.[4]
-
Blockade of Action Potential Propagation: By preventing depolarization, the generation and propagation of action potentials along the nerve fiber are inhibited, resulting in a loss of sensation in the area innervated by the nerve.[5]
The following diagram illustrates this proposed signaling pathway.
Experimental Protocols for Evaluation of Local Anesthetic Effects
To quantify the local anesthetic properties of this compound, a series of well-established preclinical models can be employed. The following sections detail the methodologies for key experiments.
Guinea Pig Intradermal Wheal Test
This model is used to assess the infiltration anesthesia (local anesthetic effect upon injection into the skin).
Objective: To determine the onset and duration of the local anesthetic effect of this compound after intradermal administration in guinea pigs.
Materials:
-
This compound solutions of varying concentrations (e.g., 0.25%, 0.5%, 1.0%)
-
Positive control: Lidocaine hydrochloride (e.g., 1%)
-
Negative control: Saline solution
-
Guinea pigs (300-400 g)
-
Tuberculin syringes with 27-gauge needles
-
Electric calipers or similar measuring device
-
A sharp, sterile needle for sensory testing
Procedure:
-
Acclimatize animals to the laboratory environment.
-
Shave the dorsal skin of the guinea pigs 24 hours prior to the experiment.
-
On the day of the experiment, inject 0.1 mL of the test solution (this compound, lidocaine, or saline) intradermally at marked sites on the back of each guinea pig, raising a distinct wheal.
-
Assess the anesthetic effect by gently pricking the center of the wheal with the sterile needle at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
The absence of a skin twitch response to the pinprick is considered a positive anesthetic effect.
-
Record the onset of anesthesia (time to the first negative response) and the duration of anesthesia (time from onset until the return of the skin twitch response).
Rat Tail Flick Test for Conduction Anesthesia
This model evaluates the ability of a substance to block nerve conduction.
Objective: To assess the nerve block potential of this compound by measuring the latency of the tail flick response to a thermal stimulus.
Materials:
-
This compound solutions of varying concentrations
-
Positive control: Lidocaine hydrochloride
-
Negative control: Saline solution
-
Rats (200-250 g)
-
Tail flick analgesia meter (radiant heat source)
-
Syringes with 30-gauge needles
Procedure:
-
Acclimatize rats and determine the baseline tail flick latency by exposing the distal part of the tail to the radiant heat source and recording the time taken to flick the tail away. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Administer a subcutaneous ring block by injecting the test solution (e.g., 0.2 mL) around the base of the tail.
-
At set time intervals post-injection (e.g., 10, 20, 30, 60, 90, 120 minutes), re-measure the tail flick latency.
-
An increase in the tail flick latency compared to the baseline indicates a local anesthetic effect.
-
The duration of the nerve block is the time until the tail flick latency returns to baseline levels.
Rabbit Corneal Reflex Test for Topical Anesthesia
This model is used to evaluate the surface anesthetic effect of a substance.
Objective: To determine the efficacy and duration of topical anesthesia of this compound on the rabbit cornea.
Materials:
-
This compound solutions (e.g., 0.5%, 1%, 2%)
-
Positive control: Tetracaine hydrochloride (e.g., 0.5%)
-
Negative control: Saline solution
-
Albino rabbits (2-3 kg)
-
Fine, sterile filament (e.g., nylon) attached to a force gauge or a simple cotton wisp.
Procedure:
-
Gently restrain the rabbit and test the normal corneal reflex by touching the center of the cornea with the filament and observing the blink response.
-
Instill a set volume (e.g., 2 drops) of the test solution into the conjunctival sac of one eye, using the other eye as a control (receiving saline).
-
At regular intervals (e.g., every 5 minutes), test the corneal reflex in both eyes.
-
The absence of a blink reflex upon stimulation is considered complete anesthesia.
-
Record the onset of anesthesia (time to abolition of the reflex) and the duration of anesthesia (time until the reflex returns to normal).
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained from the described experimental protocols. The data presented is illustrative and serves as an example of expected results.
Table 1: Infiltration Anesthesia in Guinea Pigs (Intradermal Wheal Test)
| Treatment Group (0.1 mL, intradermal) | Onset of Anesthesia (minutes, Mean ± SD) | Duration of Anesthesia (minutes, Mean ± SD) |
| Saline (Negative Control) | No Anesthesia | No Anesthesia |
| Oxolamine HCl (0.25%) | 10.5 ± 2.1 | 25.3 ± 4.5 |
| Oxolamine HCl (0.5%) | 7.2 ± 1.8 | 40.8 ± 5.2 |
| Oxolamine HCl (1.0%) | 4.1 ± 1.5 | 65.1 ± 6.8 |
| Lidocaine HCl (1.0%) (Positive Control) | 2.5 ± 0.9 | 75.4 ± 8.1 |
Table 2: Conduction Anesthesia in Rats (Tail Flick Test)
| Treatment Group (0.2 mL, subcutaneous ring block) | Peak Increase in Tail Flick Latency (seconds, Mean ± SD) | Duration of Nerve Block (minutes, Mean ± SD) |
| Saline (Negative Control) | 0.2 ± 0.1 | 0 |
| Oxolamine HCl (0.5%) | 3.5 ± 0.8 | 30.7 ± 5.9 |
| Oxolamine HCl (1.0%) | 5.8 ± 1.2 | 55.2 ± 7.3 |
| Lidocaine HCl (1.0%) (Positive Control) | 7.1 ± 1.5 | 80.5 ± 9.4 |
Table 3: Topical Anesthesia in Rabbits (Corneal Reflex Test)
| Treatment Group (2 drops, topical) | Onset of Anesthesia (minutes, Mean ± SD) | Duration of Complete Anesthesia (minutes, Mean ± SD) |
| Saline (Negative Control) | No Anesthesia | No Anesthesia |
| Oxolamine HCl (0.5%) | 8.9 ± 2.3 | 15.6 ± 3.8 |
| Oxolamine HCl (1.0%) | 6.4 ± 1.9 | 28.4 ± 4.7 |
| Tetracaine HCl (0.5%) (Positive Control) | 1.8 ± 0.7 | 45.9 ± 6.2 |
Conclusion
While primarily classified as an antitussive, this compound possesses local anesthetic properties that warrant further investigation. This technical guide outlines the probable mechanism of action, centered on the blockade of voltage-gated sodium channels, and provides detailed experimental protocols for the quantitative assessment of its anesthetic efficacy. The provided workflows and data table templates offer a structured approach for researchers to evaluate the onset, duration, and potency of this compound's local anesthetic effects in established preclinical models. Such studies are essential to fully characterize the pharmacological profile of this compound and to explore its potential for broader therapeutic applications.
References
- 1. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 3. Preclinical skin sensitization testing of antihistamines: guinea pig and local lymph node assay responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anaesthetics in the management of duodenal ulceration: A clinical trial of oxethazaine hydrochloride (Mucaine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Oxolamine Hydrochloride and Cytochrome P450 Enzymes: A Technical Overview of a Critical Interaction
For Immediate Release
[CITY, STATE] – This technical guide provides a comprehensive analysis of the current scientific understanding of the interaction between the antitussive agent oxolamine (B1678060) hydrochloride and the cytochrome P450 (CYP) enzyme system. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available preclinical data, outlines standard experimental protocols for assessing such interactions, and highlights critical knowledge gaps that warrant further investigation.
Executive Summary
Oxolamine is a peripherally acting cough suppressant with additional anti-inflammatory and local anesthetic properties.[1] While clinically utilized in several countries, detailed information regarding its metabolic pathways and potential for drug-drug interactions via the cytochrome P450 system is notably limited. The available evidence, primarily from animal studies, suggests that oxolamine may act as an inhibitor of specific CYP enzymes, a characteristic with significant clinical implications for polypharmacy. This guide aims to present the existing data, provide standardized methodologies for future research, and offer a clear perspective on the current state of knowledge.
Known Interactions with Cytochrome P450
The primary evidence for oxolamine's interaction with CYP enzymes comes from a preclinical study in rats investigating its effect on the pharmacokinetics of warfarin (B611796). Warfarin is a widely used anticoagulant with a narrow therapeutic index, and its metabolism is heavily dependent on CYP enzymes.[2]
In Vivo Animal Studies
A study conducted in Sprague-Dawley rats demonstrated a significant, gender-specific interaction between oxolamine and warfarin. Key findings from this study are summarized in Table 1 .
Table 1: Pharmacokinetic Parameters of Warfarin Co-administered with Oxolamine in Male Sprague-Dawley Rats
| Parameter | Warfarin Alone (Control) | Warfarin + Oxolamine (10 mg/kg) | Warfarin + Oxolamine (50 mg/kg) |
| AUC (µg·h/mL) | 180 | 254 | 330 |
| Terminal Half-life (h) | Significantly Prolonged | Significantly Prolonged | Significantly Prolonged |
| AUC (Area Under the Curve) represents the total drug exposure over time. |
The study concluded that the observed increase in warfarin's systemic exposure and its prolonged half-life in male rats were attributable to the inhibition of the cytochrome P450 enzyme CYP2B1 by oxolamine.[3] In female rats, this interaction was not observed, suggesting a sex-specific enzymatic pathway involvement in that species.
In Vitro and Human Data
Currently, there is a significant lack of publicly available in vitro data detailing the inhibitory effects of oxolamine hydrochloride on specific human cytochrome P450 isoforms. No studies presenting quantitative measures such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values for human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) have been identified in the scientific literature. Furthermore, there is no definitive information on which human CYP enzymes are primarily responsible for the metabolism of oxolamine itself. This absence of data represents a critical gap in the pharmacological profile of oxolamine and underscores the need for further research to ensure its safe use, particularly in patients receiving multiple medications.[4]
Standardized Experimental Protocols for Assessing CYP Interactions
To address the existing knowledge gap, standardized in vitro and in vivo experimental protocols are necessary. The following sections describe general methodologies widely accepted in the field of drug metabolism and pharmacokinetics for evaluating the interaction of a compound like this compound with CYP enzymes.
In Vitro CYP Inhibition Assay Using Human Liver Microsomes
This assay is a fundamental in vitro method to determine the potential of a test compound to inhibit major CYP enzymes.
Methodology:
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLMs) are used as the source of CYP enzymes.
-
A panel of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).
-
An NADPH-regenerating system (to provide the necessary cofactor for CYP activity).
-
This compound dissolved in a suitable solvent at a range of concentrations.
-
Positive control inhibitors for each CYP isoform.
-
-
Incubation:
-
HLMs, the probe substrate, and varying concentrations of this compound (or a positive control inhibitor) are pre-incubated in a buffer solution.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
The incubation is carried out at 37°C for a specified period.
-
-
Termination and Analysis:
-
The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
The samples are then processed (e.g., centrifugation) to remove protein.
-
The concentration of the metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of oxolamine is compared to the control (no oxolamine).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the oxolamine concentration.
-
The following diagram illustrates the general workflow of a CYP inhibition assay.
Determination of Oxolamine's Metabolic Pathway
Identifying the CYP enzymes responsible for metabolizing oxolamine is crucial for predicting potential drug interactions where other drugs might inhibit its clearance.
Methodology:
-
Incubation with Recombinant Human CYP Enzymes:
-
This compound is incubated individually with a panel of commercially available recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9, rCYP2D6, rCYP3A4).
-
The disappearance of the parent drug (oxolamine) and/or the formation of its metabolites are monitored over time using LC-MS/MS.
-
The enzymes that show the highest rate of metabolism are identified as the primary contributors.
-
-
Chemical Inhibition Assay in HLMs:
-
Oxolamine is incubated with pooled HLMs in the presence and absence of known selective chemical inhibitors for each major CYP isoform.
-
A significant reduction in the metabolism of oxolamine in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme in its metabolism.
-
The logical relationship for identifying the metabolic pathway is depicted below.
Signaling Pathway of Known Interaction
Based on the preclinical animal data, the interaction between oxolamine and warfarin is proposed to occur via the inhibition of CYP2B1, leading to a decreased metabolism of warfarin and consequently, an increased risk of anticoagulant effects.
Conclusion and Future Directions
The current body of scientific literature provides limited insight into the interaction of this compound with human cytochrome P450 enzymes. The existing preclinical data from a single rat study suggests a potential for clinically significant drug interactions through the inhibition of CYP2B1. However, the absence of in vitro data with human enzymes and in vivo human studies makes it difficult to extrapolate these findings to clinical practice.
To ensure the safe and effective use of oxolamine, particularly in an increasingly complex polypharmacy landscape, the following research is imperative:
-
In vitro inhibition studies using human liver microsomes and a panel of recombinant human CYP enzymes to determine the IC50 and Ki values of oxolamine for all major isoforms.
-
In vitro metabolism studies to identify the specific human CYP enzymes responsible for the metabolism of oxolamine.
-
Well-designed clinical drug-drug interaction studies in human subjects to evaluate the in vivo effects of oxolamine on the pharmacokinetics of sensitive CYP substrates.
The generation of this data will be crucial for regulatory agencies, healthcare professionals, and pharmaceutical scientists to make informed decisions regarding the clinical use of this compound and to mitigate the risk of adverse drug events.
References
- 1. oxolamine | Actions and Spectrum | medtigo [medtigo.com]
- 2. Effect of smoking and CYP2D6 polymorphisms on the extent of fluvoxamine-alprazolam interaction in patients with psychosomatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An open-label study to explore the optimal design of CYP3A drug-drug interaction clinical trials in healthy Chinese people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Oxolamine used for? [synapse.patsnap.com]
Early-Stage Research on Oxolamine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxolamine (B1678060)
Oxolamine is a clinically used antitussive agent, available as a citrate (B86180) salt, known for its peripheral and central nervous system effects.[1][2] Its primary mechanism of action is attributed to its local anesthetic effect on the respiratory tract, which reduces the sensitivity of the cough reflex.[1] Unlike many other cough suppressants, oxolamine does not primarily act on the brain's cough center, leading to fewer central nervous system side effects.[1] Additionally, oxolamine exhibits anti-inflammatory properties that contribute to its therapeutic effect in respiratory conditions like bronchitis and laryngitis.[1][2] It is the 1,2,4-oxadiazole (B8745197) core of oxolamine that has attracted interest in the development of novel derivatives with potentially enhanced pharmacological activities. This guide focuses on the early-stage research and methodologies surrounding the synthesis and evaluation of derivatives based on the oxadiazole scaffold of oxolamine.
Core Structure and Synthesis
The core of oxolamine is a 3-phenyl-5-(diethylaminoethyl)-1,2,4-oxadiazole structure. The synthesis of oxolamine and its derivatives generally involves multi-step chemical reactions. A common synthetic route to obtain the oxadiazole core involves the reaction of amidoximes with carboxylic acid derivatives.
A general synthesis pathway for oxolamine citrate involves the following key steps:
-
Formation of an intermediate (OXO1): This is achieved through the reaction of benzonitrile, water, sodium carbonate, and hydroxylamine (B1172632) hydrochloride.[3]
-
Formation of a second intermediate (OXO2): Anhydrous sodium sulfate, triethylamine (B128534) (TEA), and 3-chloropropionyl chloride (3-CC) are added to OXO1.[3]
-
Formation of Oxolamine: Diethylamine (DEA) is then reacted with OXO2 to form the oxolamine base.[3]
-
Formation of Oxolamine Citrate: Finally, citric acid monohydrate is added to the oxolamine base to produce oxolamine citrate.[3]
The following diagram illustrates a generalized workflow for the synthesis and screening of oxadiazole derivatives, inspired by methodologies reported in the literature.
Pharmacological Evaluation of Derivatives
Early-stage research on oxolamine derivatives primarily focuses on their anti-inflammatory and antitussive properties. The anti-inflammatory activity is a key characteristic of oxolamine itself and a desirable trait in its derivatives.[1][2]
In Vivo Anti-inflammatory Activity
A widely used and well-established method for evaluating the anti-inflammatory potential of new compounds is the carrageenan-induced rat paw edema model. This acute inflammation model allows for the quantitative assessment of a compound's ability to reduce swelling.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are typically used. The animals are fasted overnight with free access to water before the experiment.
-
Grouping: The animals are divided into several groups:
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Diclofenac (B195802) sodium).
-
Test Groups: Receive the synthesized oxadiazole derivatives at various doses.
-
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 30 or 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 ml of 1% w/v carrageenan solution in normal saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the test group.
-
Quantitative Data from Derivative Studies
While specific data for "Oxolamine hydrochloride derivatives" is limited in publicly available literature, studies on structurally related 1,3,4-oxadiazole (B1194373) derivatives provide valuable insights into the potential for developing potent anti-inflammatory agents from this chemical class.
| Compound Type | Assay | Result | Reference |
| Novel 2,5-disubstituted-1,3,4-oxadiazoles (OSD and OPD) | Carrageenan-induced rat paw edema | OSD showed comparable activity to diclofenac and was more efficacious than OPD. | [2] |
| 2,5-Disubstituted-1,3,4-oxadiazole derivatives (Ox-6a to Ox-6f) | Heat-induced albumin denaturation | Ox-6f showed the most promising activity with 74.16% inhibition. | [4] |
| 2,5-Disubstituted-1,3,4-oxadiazole derivatives (Ox-6a to Ox-6f) | Carrageenan-induced rat paw edema | Ox-6f significantly reduced edema by 79.83%. | [4] |
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone (10b and 13b) | Carrageenan-induced rat paw edema | Compound 13b partly reversed the increase in paw volume at all tested doses. | [5] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of oxolamine and its derivatives are believed to be mediated through the modulation of inflammatory signaling pathways. While the exact mechanisms for many derivatives are still under investigation, a plausible pathway involves the inhibition of pro-inflammatory mediators.
The following diagram illustrates a simplified hypothetical signaling pathway for the anti-inflammatory action of oxadiazole derivatives.
Research on some novel 1,3,4-oxadiazole derivatives suggests their anti-inflammatory mechanism may involve targeting the LPS-TLR4-NF-κB signaling pathway.[2] Further investigation into the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for guiding future drug development efforts.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold of oxolamine presents a promising starting point for the development of new therapeutic agents, particularly those with anti-inflammatory and antitussive properties. Early-stage research on related oxadiazole derivatives has demonstrated the potential of this chemical class. Future research should focus on:
-
Synthesis and screening of a focused library of this compound derivatives: This will allow for a more direct structure-activity relationship (SAR) analysis.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these derivatives will be critical for their optimization.
-
Pharmacokinetic and toxicological profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their advancement into preclinical and clinical development.
By leveraging the established methodologies and building upon the existing knowledge base, researchers can continue to explore the therapeutic potential of oxolamine derivatives for the treatment of respiratory and inflammatory diseases.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Oxolamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of oxolamine (B1678060) hydrochloride in various organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this document synthesizes existing qualitative information, presents data for the related citrate (B86180) salt for comparative purposes, and offers a framework for the experimental determination of solubility.
Introduction to Oxolamine Hydrochloride
Oxolamine is a cough suppressant with anti-inflammatory properties.[1] It is chemically classified as a tertiary amine. For pharmaceutical applications, oxolamine is often formulated as a salt to enhance its stability and aqueous solubility. The hydrochloride salt (CAS 1219-20-1) is one such form.[2] The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its formulation, bioavailability, and manufacturing processes.[3] Understanding its solubility in various organic solvents is particularly crucial for processes such as purification, crystallization, and the development of liquid dosage forms.
While the free base form of oxolamine is soluble in many organic solvents, the formation of the hydrochloride salt significantly alters its solubility profile, generally increasing its polarity and favoring solubility in more polar solvents.[4][5]
Quantitative Solubility Data
Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in methanol (B129727), ethanol (B145695), acetone, or chloroform. However, quantitative data for the related salt, oxolamine citrate, is available and presented below for reference. It is important to note that the solubility of the citrate salt may differ significantly from that of the hydrochloride salt due to differences in their crystal lattice energies and interactions with the solvent molecules.
Table 1: Quantitative Solubility of Oxolamine Citrate
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 93.5[6] |
| Water | H₂O | 18.02 | Not Specified | 28.7[6] |
Table 2: Qualitative and Inferred Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Classification | Qualitative Solubility |
| Methanol | CH₃OH | 32.04 | Polar Protic | Reported as a solvent for preparing standard solutions, suggesting good solubility.[7] |
| Ethanol | C₂H₅OH | 46.07 | Polar Protic | Inferred to have some solubility, as is common for tertiary amine hydrochlorides. |
| Acetone | C₃H₆O | 58.08 | Polar Aprotic | Not Available |
| Chloroform | CHCl₃ | 119.38 | Nonpolar | Inferred to have low solubility, as is typical for hydrochloride salts.[8] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the equilibrium solubility of a compound like this compound in various organic solvents. This method is based on the shake-flask method, which is a common and reliable technique.
Objective: To determine the saturation solubility of this compound in selected organic solvents at a specified temperature.
Materials:
-
This compound powder
-
Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform) of analytical grade
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of scintillation vials.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent (the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
The calculated concentration represents the solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for screening the solubility of a pharmaceutical compound in various solvents.
Caption: Workflow for solubility screening.
Conclusion
While precise, quantitative solubility data for this compound in common organic solvents remains elusive in the public domain, this guide provides a consolidated view of the available information and a practical framework for its experimental determination. The provided data for oxolamine citrate offers a preliminary reference point, and the general principles of amine salt solubility suggest that polar protic solvents like methanol and ethanol are likely to be more effective solvents than less polar ones. For drug development professionals, the experimental protocol outlined herein provides a robust method for generating the necessary solubility data to support formulation and process development activities.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. medkoo.com [medkoo.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medkoo.com [medkoo.com]
- 7. ijsit.com [ijsit.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation Profile of Oxolamine Hydrochloride: A Technical Guide to Its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the degradation pathways of Oxolamine, a widely used cough suppressant. By synthesizing information from various stability-indicating studies and the known chemistry of its core 1,2,4-oxadiazole (B8745197) structure, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed for formulation development, stability testing, and regulatory submissions. This guide details the conditions under which Oxolamine hydrochloride is susceptible to degradation, outlines the analytical methodologies for its assessment, and proposes its most probable degradation pathways.
Executive Summary
Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is available as citrate (B86180) and phosphate (B84403) salts. While some studies indicate that Oxolamine is highly stable under various stress conditions, the inherent reactivity of the 1,2,4-oxadiazole ring suggests potential degradation under hydrolytic, oxidative, and photolytic stress. This guide consolidates the findings from forced degradation studies and provides a theoretical framework for its degradation mechanisms. A thorough understanding of these pathways is essential for the development of robust and stable pharmaceutical formulations of Oxolamine.
Stability-Indicating Analytical Methods
The primary analytical technique for assessing the stability of Oxolamine is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Several studies have developed and validated stability-indicating HPLC methods capable of separating the intact drug from its potential degradation products.
Table 1: Summary of Reported Stability-Indicating HPLC Methods for Oxolamine Salts
| Salt Form | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Oxolamine Citrate | Zodiac C18 (250 x 4.6 mm, 5µm) | Methanol (B129727), Water, and Acetonitrile | 1.0 | 245 | 7.25 | [1] |
| Oxolamine Citrate | BDS Hypersil C18 (150 x 4.6 mm, 5µm) | 0.1% Triethylamine (pH 3.5 with Orthophosphoric Acid) and Acetonitrile (72:28 v/v) | 1.0 | 230 | >3 | [2][3] |
| Oxolamine Phosphate | Intersil CN (250 x 4.6 mm, 5µm) | 0.1% Formic Acid and Acetonitrile (50:50 v/v) | 0.7 | 292 | 2.277 | [2][4] |
Forced Degradation Studies and Quantitative Data
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Oxolamine salts have been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Forced Degradation Conditions for Oxolamine Phosphate
| Stress Condition | Reagent and Conditions | Exposure Time |
| Acid Hydrolysis | 0.5 N HCl at 80°C (reflux) | 2 hours |
| Base Hydrolysis | 0.5 N NaOH at 80°C (reflux) | 2 hours |
| Oxidation | 20% H₂O₂ at 80°C (reflux) | 2 hours |
| Thermal Degradation | Hot air oven at 105°C | 2 hours |
| Photolytic Degradation | Exposure to sunlight | 24 hours |
Data extracted from Murali and Rambabu, 2016[2][4]
While one study reported Oxolamine citrate to be highly stable under all tested conditions[1], the study on Oxolamine phosphate demonstrated the formation of degradation products under various stresses, although the percentage of degradation was not explicitly quantified in the available literature. The chromatograms from the study confirm the ability of the analytical method to separate these degradants from the parent drug.
Proposed Degradation Pathways of Oxolamine
Although no studies have definitively identified and elucidated the structures of Oxolamine's degradation products, its chemical structure, centered on a 1,2,4-oxadiazole ring, allows for the proposal of several likely degradation pathways based on the known reactivity of this heterocyclic system.
Hydrolytic Degradation
The 1,2,4-oxadiazole ring is known to be susceptible to both acid- and base-catalyzed hydrolysis.[5] This degradation proceeds via the opening of the heterocyclic ring.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the N-4 atom of the oxadiazole ring is likely protonated. This activation facilitates a nucleophilic attack by water on the C-5 carbon, leading to ring cleavage.
-
Base-Catalyzed Hydrolysis: In alkaline media, a direct nucleophilic attack of a hydroxide (B78521) ion on the C-5 carbon initiates the ring-opening process.
Both pathways are proposed to yield an aryl nitrile derivative as a primary degradation product.
Oxidative Degradation
Oxidative degradation of Oxolamine would likely target the electron-rich centers of the molecule. While the 1,2,4-oxadiazole ring is generally electron-poor, the phenyl ring and the tertiary amine are susceptible to oxidation. The essence of photodegradation in similar oxadiazole polymers has been identified as a photo-oxidation process.[6]
Photolytic Degradation
Studies on other 1,2,4-oxadiazole derivatives have shown that UV irradiation can induce molecular rearrangements.[7][8] A common photolytic pathway involves the cleavage of the weak O-N bond, followed by a "ring contraction-ring expansion" mechanism to form a more stable 1,3,4-oxadiazole (B1194373) isomer. Alternatively, the intermediate could react with solvents to form open-chain products.
Experimental Protocols
The following protocols are based on the stability-indicating method development for Oxolamine phosphate by Murali and Rambabu (2016).[2][4] These can serve as a foundation for researchers conducting forced degradation studies on this compound.
Preparation of Stock and Sample Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).
-
Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.
Forced Degradation (Stress Testing) Workflow
The general workflow for conducting forced degradation studies is as follows:
Chromatographic Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: Intersil CN (250 x 4.6 mm, 5µm) or a suitable C18 column.[2][4]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) in an isocratic mode (e.g., 50:50 v/v).[2][4]
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for Oxolamine (e.g., 245 nm or 292 nm).[1][2][4]
-
Injection Volume: 20 µL.
Conclusion and Future Perspectives
The available evidence suggests that while Oxolamine may exhibit considerable stability in formulated products, its core 1,2,4-oxadiazole structure is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The proposed degradation pathways in this guide, primarily involving the opening of the oxadiazole ring, provide a strong theoretical basis for understanding its intrinsic stability.
However, a significant gap remains in the literature: the definitive isolation, identification, and structural elucidation of the actual degradation products of Oxolamine. Future research should focus on employing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to characterize the degradants formed under various stress conditions. This will not only confirm the proposed pathways but also provide a complete picture of Oxolamine's degradation profile, which is invaluable for ensuring the safety, efficacy, and quality of its pharmaceutical formulations.
References
- 1. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF OXOLAMINE CITRATE IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Chiral Separation and Pharmacological Activity of Oxolamine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine (B1678060) is a non-narcotic substance recognized for its antitussive and anti-inflammatory properties, primarily utilized in the management of cough and inflammation of the upper respiratory tract.[1][2][3] Like many pharmaceutical compounds, oxolamine possesses a chiral center, suggesting the existence of two enantiomeric forms. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit significant differences in their biological activities, including pharmacodynamics, pharmacokinetics, and toxicity.[4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[4] This guide provides a comprehensive overview of the methodologies for the chiral separation of oxolamine enantiomers and the evaluation of their distinct pharmacological activities, drawing upon established principles of stereochemistry and pharmacology. While specific studies on the enantioselective properties of oxolamine are not extensively reported in publicly available literature, this document outlines the theoretical framework and practical approaches for such an investigation.
Introduction to Chirality and Oxolamine
Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a synthetic compound that acts primarily as a peripheral cough suppressant.[1][3][6] Its mechanism of action is believed to involve a local anesthetic effect on the sensory nerve endings in the respiratory tract, reducing the irritation that triggers the cough reflex.[1][7] Additionally, it has demonstrated anti-inflammatory, analgesic, and antispasmodic properties.[6]
The presence of a stereogenic center in the oxolamine molecule necessitates the consideration of its enantiomeric forms, (R)-oxolamine and (S)-oxolamine. The differential interaction of these enantiomers with chiral biological targets, such as receptors and enzymes, could lead to stereospecific pharmacological profiles. Therefore, the separation and individual characterization of each enantiomer are crucial for a complete understanding of its therapeutic potential and safety profile.
Methodologies for Chiral Separation of Oxolamine Enantiomers
The resolution of a racemic mixture into its individual enantiomers is a critical step in the development of chiral drugs.[8] High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful and widely used techniques for chiral separations in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantioseparation, primarily relying on the use of chiral stationary phases (CSPs).[9][10] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Separation of Oxolamine Enantiomers (Hypothetical)
-
Objective: To develop a robust HPLC method for the baseline separation of (R)- and (S)-oxolamine.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase Selection: A screening of various polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak ID) and cyclodextrin-based columns would be the initial step. Polysaccharide-based CSPs are known for their broad applicability.
-
Mobile Phase Optimization:
-
Normal-Phase: A mixture of a non-polar solvent like n-hexane and an alcohol (e.g., isopropanol, ethanol) as a polar modifier. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary for basic compounds like oxolamine to improve peak shape and resolution.
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile, methanol).
-
-
Detection: UV detection at a wavelength where oxolamine exhibits maximum absorbance.
-
Method Validation: The developed method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Data Presentation: Hypothetical HPLC Screening Results
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) |
| Chiralpak IA | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 1.0 | 1.8 |
| Chiralpak ID | n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v) | 0.8 | 2.2 |
| Cyclobond I 2000 | Acetonitrile/Triethylammonium Acetate Buffer (pH 4.5) (60:40, v/v) | 1.2 | 1.5 |
Note: This data is illustrative and represents a potential outcome of a screening study.
Capillary Electrophoresis (CE)
Chiral CE is another powerful technique for enantiomeric separation, particularly suitable for charged or polar compounds. The separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol: Chiral Capillary Electrophoresis of Oxolamine Enantiomers (Hypothetical)
-
Objective: To achieve the enantioseparation of oxolamine using CE.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used chiral selectors. The concentration of the selector in the background electrolyte would be optimized.
-
Background Electrolyte: A buffer solution (e.g., phosphate or borate (B1201080) buffer) at a specific pH. The pH will influence the charge of oxolamine and the interaction with the chiral selector.
-
Separation Voltage and Temperature: These parameters would be optimized to achieve the best resolution and analysis time.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
Workflow for Chiral Separation Method Development
Caption: A generalized workflow for the development and validation of a chiral separation method for oxolamine enantiomers.
Evaluation of Enantioselective Pharmacological Activity
Once the enantiomers of oxolamine are separated and purified, their individual pharmacological activities can be assessed through a series of in vitro and in vivo assays.
Antitussive Activity
The primary therapeutic indication for oxolamine is its antitussive effect.
Experimental Protocol: In Vivo Antitussive Assay (Citric Acid-Induced Cough Model)
-
Objective: To compare the antitussive potency of (R)-oxolamine, (S)-oxolamine, and racemic oxolamine.
-
Animal Model: Guinea pigs are a commonly used model for cough studies.
-
Procedure:
-
Animals are pre-treated with vehicle, racemic oxolamine, (R)-oxolamine, or (S)-oxolamine at various doses.
-
After a specific pre-treatment time, the animals are exposed to an aerosol of a tussive agent, such as citric acid, to induce coughing.
-
The number of coughs is counted over a defined period.
-
-
Data Analysis: The percentage inhibition of cough for each treatment group is calculated and compared. Dose-response curves can be generated to determine the ED50 (effective dose for 50% inhibition) for each enantiomer and the racemate.
Data Presentation: Hypothetical Antitussive Activity Data
| Compound | Dose (mg/kg, p.o.) | Mean Cough Count (± SEM) | % Inhibition |
| Vehicle | - | 45 ± 3 | 0 |
| Racemic Oxolamine | 50 | 25 ± 2 | 44.4 |
| (R)-Oxolamine | 25 | 30 ± 3 | 33.3 |
| (R)-Oxolamine | 50 | 15 ± 2 | 66.7 |
| (S)-Oxolamine | 50 | 40 ± 4 | 11.1 |
Note: This data is illustrative and represents a potential outcome where (R)-oxolamine is the more active enantiomer.
Anti-inflammatory Activity
Oxolamine's anti-inflammatory properties contribute to its therapeutic effect.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Induced Cytokine Release)
-
Objective: To assess the anti-inflammatory effects of oxolamine enantiomers on cultured cells.
-
Cell Line: A murine macrophage cell line such as RAW 264.7.
-
Procedure:
-
Cells are pre-incubated with various concentrations of racemic oxolamine, (R)-oxolamine, or (S)-oxolamine.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the cell supernatant is collected.
-
-
Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using ELISA.
-
Data Analysis: The IC50 (concentration for 50% inhibition of cytokine release) for each enantiomer and the racemate is determined.
Logical Flow of Pharmacological Evaluation
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oxolamine - Wikipedia [en.wikipedia.org]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Methodological & Application
Application Notes and Protocols for Assessing Oxolamine Hydrochloride Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine hydrochloride is a therapeutic agent primarily classified as a cough suppressant (antitussive).[1][2][3] Its mechanism of action is believed to be multifactorial, involving a central inhibitory effect on the cough center in the medulla oblongata, as well as peripheral activities.[1] Notably, Oxolamine also exhibits anti-inflammatory and local anesthetic properties, which contribute to its overall therapeutic effect by reducing irritation in the respiratory tract.[1][2]
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound across its key pharmacological activities: anti-inflammatory, local anesthetic, and peripheral antitussive effects. The protocols are designed to be adaptable for use in drug discovery and development settings.
I. Assessment of Anti-inflammatory Efficacy
Inflammation is a key component of various respiratory conditions that lead to cough. Oxolamine's anti-inflammatory properties can be quantified using assays that measure its ability to inhibit key inflammatory mediators and enzymes.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. This assay measures the ability of this compound to inhibit the activity of both COX-1 and COX-2 isoforms.
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid in ethanol.
-
-
Inhibitor and Control Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.
-
Use a known non-selective COX inhibitor (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
A vehicle control (solvent only) should be included.
-
-
Assay Procedure (Colorimetric):
-
To a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the various concentrations of this compound, control inhibitors, or vehicle.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ibuprofen (Example) | 15 | 25 | 0.6 |
| Celecoxib (Example) | >100 | 0.8 | >125 |
Nitric Oxide (NO) Production Assay in Macrophages
Principle: During inflammation, macrophages are activated and produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). This assay quantifies the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control and a vehicle control.
-
Incubate for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value.
-
Data Presentation:
| Compound | IC50 for NO Inhibition (µM) |
| This compound | Data to be determined |
| L-NAME (Example) | 50 |
II. Assessment of Local Anesthetic Efficacy
The local anesthetic properties of this compound can be evaluated by assessing its effects on neuronal cell viability and excitability.
Neuronal Cell Viability Assay
Principle: Local anesthetics can induce cytotoxicity at high concentrations. This assay determines the concentration range at which this compound affects the viability of neuronal cells, providing an indication of its potential for nerve blockade and toxicity.
Experimental Protocol:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (concentration that causes 50% cytotoxicity).
-
Data Presentation:
| Compound | CC50 in SH-SY5Y cells (µM) |
| This compound | Data to be determined |
| Lidocaine (Example) | 1500 |
| Bupivacaine (Example) | 500 |
Inhibition of Neuronal Excitability (In Vitro Electrophysiology)
Principle: Local anesthetics block the initiation and propagation of action potentials in neurons. This can be measured in vitro using techniques like patch-clamp electrophysiology or microelectrode arrays (MEAs) to assess changes in neuronal firing.
Experimental Protocol (MEA):
-
Neuronal Culture on MEAs:
-
Culture primary neurons or iPSC-derived neurons on MEA plates.
-
-
Baseline Activity Recording:
-
Record the spontaneous electrical activity of the neuronal network to establish a baseline.
-
-
Drug Application:
-
Apply increasing concentrations of this compound to the culture.
-
Record the neuronal activity at each concentration.
-
-
Data Analysis:
-
Analyze the MEA data for changes in spike rate, burst frequency, and network synchrony.
-
Determine the concentration at which this compound significantly reduces or abolishes neuronal firing.
-
Data Presentation:
| Compound | Concentration for 50% Reduction in Spike Rate (µM) |
| This compound | Data to be determined |
| Tetrodotoxin (Example) | 0.1 |
III. Assessment of Peripheral Antitussive Efficacy
The peripheral antitussive action of this compound can be investigated by examining its ability to inhibit the activation of sensory neurons that initiate the cough reflex.
Inhibition of Capsaicin-Induced Calcium Influx in Sensory Neurons
Principle: Tussive agents like capsaicin (B1668287) activate sensory neurons, leading to an influx of calcium and subsequent neurotransmitter release. This assay measures the ability of this compound to block this capsaicin-induced calcium influx in cultured sensory neurons.
Experimental Protocol:
-
Sensory Neuron Culture:
-
Culture dorsal root ganglion (DRG) neurons isolated from rodents.
-
-
Calcium Imaging:
-
Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with capsaicin.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
-
-
Data Analysis:
-
Quantify the peak calcium response in the presence and absence of this compound.
-
Calculate the percentage inhibition of the capsaicin-induced calcium influx.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | IC50 for Inhibition of Capsaicin-Induced Calcium Influx (µM) |
| This compound | Data to be determined |
| Capsazepine (Example) | 0.5 |
Inhibition of Substance P Release from Sensory Neurons
Principle: Activation of sensory neurons by tussive stimuli can trigger the release of neuropeptides like Substance P, which contributes to neurogenic inflammation and cough. This assay measures the effect of this compound on the stimulated release of Substance P.
Experimental Protocol:
-
Sensory Neuron Culture:
-
Culture DRG neurons.
-
-
Stimulation and Supernatant Collection:
-
Pre-treat the neurons with different concentrations of this compound.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) or a specific tussive agent to induce Substance P release.
-
Collect the culture supernatant.
-
-
Substance P Quantification (ELISA):
-
Measure the concentration of Substance P in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of stimulated Substance P release by this compound.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | IC50 for Inhibition of Substance P Release (µM) |
| This compound | Data to be determined |
| NK1 Receptor Antagonist (Example) | Data varies with specific antagonist |
Visualization of Methodologies and Pathways
Caption: Signaling pathways targeted in anti-inflammatory assays for Oxolamine.
Caption: Experimental workflow for assessing local anesthetic and antitussive effects.
Caption: Logical relationship of Oxolamine's peripheral antitussive action.
References
Application Notes and Protocols for Studying the Antitussive Effects of Oxolamine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine, available in some jurisdictions as Oxolamine hydrochloride or citrate, is a non-opioid medication utilized for its antitussive (cough-suppressing) properties in the management of cough associated with respiratory conditions like bronchitis and laryngitis.[1][2] Its mechanism of action is multifaceted, involving both central and peripheral pathways, with a predominant peripheral effect.[3][4] This dual action, encompassing mild local anesthetic and anti-inflammatory properties, offers a distinct therapeutic profile compared to centrally acting opioid antitussives.[1][3] These application notes provide detailed protocols for established animal models used to evaluate the antitussive efficacy of this compound and offer insights into its mechanism of action.
Animal Models for Antitussive Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of antitussive agents. The most commonly employed and well-validated models for studying chemically-induced cough are the citric acid-induced model in guinea pigs and the sulfur dioxide-induced model in mice.
Citric Acid-Induced Cough Model in Guinea Pigs
The guinea pig is a widely used species for cough research due to its well-defined cough reflex that closely mimics human cough. Inhalation of citric acid aerosol reliably induces coughing in a concentration-dependent manner.
Experimental Protocol:
Animals:
-
Male Hartley guinea pigs weighing 300 to 350 g are commonly used.[5] Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.[5]
Materials and Equipment:
-
This compound
-
Citric acid (0.4 M solution in 0.9% saline)[6]
-
Vehicle (e.g., 0.9% saline)
-
Positive control (e.g., Codeine phosphate, 10-24 mg/kg)[6]
-
Whole-body plethysmograph chamber (transparent, ~2500 cm³)[6]
-
Ultrasonic nebulizer[6]
-
Sound recording and analysis software
Procedure:
-
Pre-treatment: Administer this compound, vehicle, or a positive control agent to the guinea pigs at the desired doses and route (e.g., oral gavage, intraperitoneal injection). A pre-treatment time of 30-60 minutes is typical.[6]
-
Acclimatization: Place each unrestrained guinea pig individually into the whole-body plethysmograph chamber and allow for a brief acclimatization period.[6]
-
Cough Induction: Expose the animal to a continuous aerosol of 0.4 M citric acid for a fixed period, typically 7-10 minutes.[6] The nebulizer should generate particles in the respirable range.
-
Observation and Recording: Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 7 minutes).[6] Coughs can be identified and counted by trained observers and validated using sound analysis software.[6]
-
Data Analysis: The primary endpoint is the number of coughs. The percentage inhibition of the cough reflex is calculated relative to the vehicle-treated control group. Other parameters such as the latency to the first cough can also be measured.[6]
Sulfur Dioxide-Induced Cough Model in Mice
This model is a reliable and straightforward method for inducing cough in mice and is suitable for screening potential antitussive compounds.
Experimental Protocol:
Animals:
-
Albino mice of either sex, weighing 25-30 g, are commonly used.[7]
Materials and Equipment:
-
This compound
-
Sodium hydrogen sulfite (B76179) (NaHSO₃) solution (e.g., 500 mg/mL in distilled water)[8]
-
Sulfuric acid (H₂SO₄)[8]
-
Vehicle (e.g., distilled water, 2% v/v aqueous Tween 80 solution)[8]
-
Positive control (e.g., Codeine sulphate, 10-20 mg/kg)[8]
-
Desiccator or exposure chamber[8]
-
Observation chamber[7]
Procedure:
-
Pre-treatment: Administer this compound, vehicle, or a positive control agent to the mice orally. A 30-minute pre-treatment time is common.[7]
-
Cough Induction:
-
Place a vial containing a solution of sodium hydrogen sulfite at the bottom of a desiccator.[8]
-
Add a small volume of sulfuric acid to the NaHSO₃ solution to generate sulfur dioxide (SO₂) gas.[8]
-
After a brief period (e.g., 15 seconds) to allow for gas generation, place the mice on a platform inside the desiccator and expose them to the SO₂ for a short duration (e.g., 30-45 seconds).[8][9]
-
-
Observation: Immediately after exposure, transfer the mice to an observation chamber and count the number of coughs for a fixed period (e.g., 5 minutes).[7]
-
Data Analysis: The primary endpoint is the frequency of coughs. The percentage inhibition of the cough reflex is calculated for the drug-treated groups compared to the vehicle control group.
Data Presentation
While specific dose-response data for this compound in these models is not extensively available in the public domain, the following tables illustrate how quantitative data for antitussive agents are typically presented. Researchers should generate similar tables with their experimental data for this compound.
Table 1: Effect of Antitussive Agents on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Route | Number of Coughs (Mean ± SEM) | % Inhibition of Cough | Latency to First Cough (s, Mean ± SEM) |
| Vehicle Control | - | p.o. | 24.5 ± 3.0 | - | 151.4 ± 20.0 |
| Codeine | 12 | p.o. | Data Point | Calculated Value | Data Point |
| Codeine | 24 | p.o. | 7.4 ± 1.5 | ~70% | 311.0 ± 36.0 |
| Oxolamine HCl | Dose 1 | p.o. | Experimental Data | Calculated Value | Experimental Data |
| Oxolamine HCl | Dose 2 | p.o. | Experimental Data | Calculated Value | Experimental Data |
| Oxolamine HCl | Dose 3 | p.o. | Experimental Data | Calculated Value | Experimental Data |
Data for comparator drugs are illustrative and based on published studies.[6] Researchers should replace these with their own experimental data for this compound.
Table 2: Effect of Antitussive Agents on Sulfur Dioxide-Induced Cough in Mice
| Treatment Group | Dose (mg/kg) | Route | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |
| Vehicle Control | - | p.o. | Data Point | - |
| Codeine Sulphate | 10 | p.o. | Data Point | ~75-79% |
| Codeine Sulphate | 20 | p.o. | Data Point | ~47% |
| Oxolamine HCl | Dose 1 | p.o. | Experimental Data | Calculated Value |
| Oxolamine HCl | Dose 2 | p.o. | Experimental Data | Calculated Value |
| Oxolamine HCl | Dose 3 | p.o. | Experimental Data | Calculated Value |
Data for comparator drugs are illustrative and based on published studies.[8][9] Researchers should replace these with their own experimental data for this compound.
Mechanism of Action and Signaling Pathways
Oxolamine's antitussive effect is attributed to a combination of central and peripheral actions, with evidence suggesting a predominantly peripheral mechanism.[3][4]
Peripheral Actions:
-
Local Anesthetic Effect: Oxolamine is thought to exert a mild local anesthetic action on the sensory nerve endings in the respiratory tract.[2][3] This action likely involves the blockade of voltage-gated sodium channels on afferent nerve fibers, which reduces their sensitivity to tussive stimuli and dampens the initiation of the cough reflex.[10]
-
Anti-inflammatory Effect: Oxolamine possesses anti-inflammatory properties, which contribute to its antitussive efficacy by reducing inflammation in the respiratory tract.[3][11] This effect is thought to involve the inhibition of the release of inflammatory mediators, thereby reducing the irritation of cough receptors.[3]
Central Actions:
-
While considered to have a less prominent role, Oxolamine may also exert some inhibitory effects on the cough center in the medulla oblongata.[3]
Visualizations
Caption: Experimental workflow for the citric acid-induced cough model in guinea pigs.
Caption: Experimental workflow for the sulfur dioxide-induced cough model in mice.
Caption: Postulated signaling pathway for the antitussive action of this compound.
References
- 1. wikikenko.com [wikikenko.com]
- 2. What is Oxolamine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 4. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antitussive activity of formulations with herbal extracts in sulphur dioxide (SO2) induced cough model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitussive effect of Celosia argentea granule formulation on SO2 gas-induced cough in experimental animals [journals.ipinnovative.com]
- 9. jpsionline.com [jpsionline.com]
- 10. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 11. Oxolamine - Wikipedia [en.wikipedia.org]
Synthesis of Oxolamine Hydrochloride: A Detailed Protocol for Research Applications
Introduction
Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a compound primarily utilized as a cough suppressant.[1] Its hydrochloride salt, Oxolamine hydrochloride, offers advantages in terms of solubility and stability, making it a suitable candidate for various pharmaceutical formulations.[2] This document provides a detailed protocol for the synthesis of this compound in a research laboratory setting, intended for researchers, scientists, and professionals in drug development. The protocol outlines a multi-step synthesis of the Oxolamine free base, followed by its conversion to the hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the synthesis of Oxolamine and its hydrochloride salt. While specific step-by-step yields for the Oxolamine synthesis are not extensively reported in the literature, an overall process yield for the analogous citrate (B86180) salt has been documented to be significantly improved from 24% to 64% through process optimization.[3] Purity of the final hydrochloride product is expected to be high, as indicated by commercially available standards.
| Parameter | Value | Reference |
| Oxolamine Free Base | ||
| Molecular Formula | C₁₄H₁₉N₃O | [4] |
| Molecular Weight | 245.32 g/mol | [4] |
| Typical Purity | >90% | [5] |
| This compound | ||
| Molecular Formula | C₁₄H₂₀ClN₃O | [2] |
| Molecular Weight | 281.78 g/mol | [2] |
| Typical Purity | >98% | [2] |
| Appearance | Solid powder | [2] |
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of this compound. The protocol is divided into two main stages: the synthesis of the Oxolamine free base and its subsequent conversion to this compound.
Stage 1: Synthesis of Oxolamine Free Base
The synthesis of the Oxolamine free base is a multi-step process involving the formation of key intermediates. The following protocol is adapted from a documented batch process for Oxolamine synthesis.[3]
Step 1.1: Formation of Intermediate 1 (3-Phenyl-1,2,4-oxadiazole-5-carboxamide oxime)
-
To a suitable reaction vessel, add benzonitrile, water, sodium carbonate, and hydroxylamine (B1172632) hydrochloride.
-
Stir the mixture at a controlled temperature to facilitate the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, the resulting product is the first intermediate (referred to as OXO1 in the source literature).[3]
Step 1.2: Formation of Intermediate 2 (N-(3-chloropropanoyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide oxime)
-
To the vessel containing Intermediate 1, add anhydrous sodium sulfate (B86663) and triethylamine (B128534) (TEA).
-
Cool the mixture and slowly add 3-chloropropionyl chloride.
-
Maintain the temperature and stir until the reaction is complete.
-
The resulting product is the second intermediate (referred to as OXO2).[3]
Step 1.3: Formation of Oxolamine
-
To the reaction mixture containing Intermediate 2, add diethylamine (B46881) (DEA).
-
Heat the reaction mixture to 80°C and maintain for approximately 1 hour.[3]
-
After the reaction is complete, cool the mixture to room temperature.
Step 1.4: Purification of Oxolamine Free Base
-
Perform a series of acid-base extractions to purify the Oxolamine base.
-
First, perform two extractions with hydrochloric acid (HCl) in water. The Oxolamine will move to the aqueous phase as its hydrochloride salt, while unreacted starting materials and non-basic impurities will remain in the organic phase.
-
Separate the aqueous phase and then perform two extractions with sodium hydroxide (B78521) (NaOH) solution. This will neutralize the hydrochloride salt and regenerate the Oxolamine free base, which will partition back into an organic solvent (e.g., dichloromethane, ether).
-
Collect the organic phase containing the purified Oxolamine free base.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the purified Oxolamine free base.
Stage 2: Synthesis of this compound
This stage describes the conversion of the purified Oxolamine free base into its hydrochloride salt.
-
Dissolve the purified Oxolamine free base in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether or isopropanol) or bubble dry hydrogen chloride gas through the solution while stirring.
-
The this compound will precipitate out of the solution as a solid.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent to remove any residual impurities.
-
Dry the final product, this compound, under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol for this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes: Oxolamine Hydrochloride in Cell Culture Studies
Introduction
Oxolamine (B1678060) hydrochloride is recognized primarily for its clinical use as a cough suppressant and for its anti-inflammatory properties in the treatment of respiratory tract inflammation.[1][2] While in vivo studies have substantiated its anti-inflammatory effects, detailed investigations into its mechanism of action at the cellular level using in vitro models are less documented.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the effects of Oxolamine hydrochloride in cell culture studies, focusing on its potential anti-inflammatory and antiviral activities. The protocols provided are based on established methodologies for assessing these biological activities.
Mechanism of Action
This compound is understood to exert its therapeutic effects through a combination of anti-inflammatory, local anesthetic, and cough reflex inhibitory actions.[5][6][7] At the cellular level, its anti-inflammatory properties likely involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediator production. A primary candidate for its molecular target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][9][10] Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).
Key Applications in Cell Culture Research
-
Anti-Inflammatory Research: Investigating the efficacy of this compound in mitigating inflammatory responses in relevant cell types, such as macrophages and respiratory epithelial cells.
-
Antiviral Research: Assessing the potential of this compound to inhibit the replication of respiratory viruses, such as influenza A.
-
Drug Discovery and Development: Utilizing cell-based assays to screen for more potent analogs of this compound and to further elucidate its molecular mechanisms of action.
-
Toxicology Studies: Determining the cytotoxic profile of this compound in various cell lines to establish safe dosage ranges for in vitro experiments.
Quantitative Data Summary
The following tables present illustrative quantitative data for the in vitro effects of this compound. This data is hypothetical and intended to serve as a template for organizing experimental results.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| THP-1 (Human monocytic) | MTT Assay | 24 | >100 |
| A549 (Human lung carcinoma) | MTT Assay | 24 | >100 |
| Madin-Darby Canine Kidney (MDCK) | Crystal Violet Assay | 48 | >100 |
| Primary Human Bronchial Epithelial Cells | LDH Assay | 24 | >100 |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | Oxolamine HCl Conc. (µM) | Inhibition (%) |
| THP-1 derived Macrophages | LPS (1 µg/mL) | TNF-α secretion | 10 | 25 |
| 50 | 60 | |||
| Primary Human Bronchial Epithelial Cells | TNF-α (10 ng/mL) | IL-8 secretion | 10 | 30 |
| 50 | 75 |
Table 3: Antiviral Activity of this compound against Influenza A Virus (H1N1)
| Cell Line | Assay Type | Parameter Measured | Oxolamine HCl Conc. (µM) | EC50 (µM) |
| MDCK | Plaque Reduction Assay | Plaque Formation | 0.1 - 100 | 45 |
| A549 | Viral Titer Assay | Viral Yield | 0.1 - 100 | 55 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration of this compound that is toxic to cells, which is essential for identifying the appropriate concentration range for subsequent functional assays.
Materials:
-
Target cell line (e.g., THP-1, A549)
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Anti-Inflammatory Activity - Measurement of Cytokine Secretion
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to a stimulus.
Materials:
-
THP-1 cells or Primary Human Bronchial Epithelial Cells (HBECs)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
24-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)
Procedure:
-
Seed cells in a 24-well plate (for THP-1, differentiate into macrophages with PMA for 48 hours prior to the experiment).
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for macrophages or 10 ng/mL TNF-α for HBECs) for 18-24 hours. Include appropriate controls (untreated, vehicle control, stimulus only).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the secreted cytokines (TNF-α, IL-6, IL-8) in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production by this compound compared to the "stimulus only" control.
Protocol 3: Antiviral Activity - Plaque Reduction Assay
This assay determines the ability of this compound to inhibit the replication of a lytic virus, such as influenza A.[5][10][11][12]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete cell culture medium
-
Influenza A virus stock
-
This compound
-
6-well cell culture plates
-
Agarose (B213101) overlay medium (containing trypsin)
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the influenza virus stock.
-
In separate tubes, mix the virus dilutions with equal volumes of medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and infect them with 200 µL of the virus-drug mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of agarose overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Determine the EC50 value (the concentration that inhibits 50% of plaque formation).
Visualizations
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of Oxolamine HCl's anti-inflammatory action.
Diagram 2: Experimental Workflow for Assessing Anti-Inflammatory Effects
References
- 1. researchgate.net [researchgate.net]
- 2. [On the anti-inflammatory action of oxolamine citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 4. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza virus plaque assay [protocols.io]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral Plaque Assay [protocols.io]
- 12. mdpi.com [mdpi.com]
Application Note: Identification of Oxolamine Hydrochloride Metabolites Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of potential metabolites of oxolamine (B1678060) hydrochloride, a cough suppressant, using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). As the comprehensive metabolic profile of oxolamine is not extensively documented in publicly available literature, this document outlines a systematic approach to predict and identify its phase I and phase II metabolites in in vitro biological matrices. The protocol includes sample preparation from human liver microsomes (HLM), optimized LC-MS/MS conditions, and data analysis strategies. Additionally, this note presents a table of predicted metabolites with their corresponding mass-to-charge ratios (m/z) and illustrative diagrams of the proposed metabolic pathway and experimental workflow.
Introduction
Oxolamine is a cough suppressant with anti-inflammatory properties.[1][2] Its mechanism of action is thought to involve a local anesthetic effect on the respiratory tract.[1][2] Understanding the biotransformation of a drug candidate is a critical aspect of drug development, as metabolites can influence the drug's efficacy, pharmacokinetics, and toxicological profile.[3] Oxolamine is known to be metabolized in the liver and is an inhibitor of the cytochrome P450 enzyme CYP2B1/2.[4][5][6] This suggests that its metabolism is, at least in part, mediated by CYP enzymes.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is a powerful tool for the identification and structural elucidation of drug metabolites.[6] This application note details a protocol for the identification of potential metabolites of oxolamine hydrochloride using a systematic approach.
Predicted Metabolic Pathways of Oxolamine
Based on the chemical structure of oxolamine, which features a phenyl ring, a 1,2,4-oxadiazole (B8745197) core, and an N,N-diethylamino ethyl side chain, several metabolic transformations can be predicted.
Phase I Metabolism:
-
N-De-ethylation: Sequential removal of the ethyl groups from the tertiary amine.
-
N-Oxidation: Formation of an N-oxide at the tertiary amine.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the para position.
Phase II Metabolism:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.
A diagram of the proposed metabolic pathway is presented below.
Quantitative Data Summary
The following table summarizes the predicted metabolites of oxolamine, the type of metabolic reaction, and their expected accurate mass-to-charge ratio ([M+H]⁺).
| Metabolite Name | Metabolic Reaction | Molecular Formula | Expected m/z ([M+H]⁺) |
| Oxolamine | Parent Drug | C₁₄H₁₉N₃O | 246.1604 |
| N-desethyl Oxolamine | N-De-ethylation | C₁₂H₁₅N₃O | 218.1291 |
| N,N-didesethyl Oxolamine | N-De-ethylation | C₁₀H₁₁N₃O | 190.0978 |
| Oxolamine N-oxide | N-Oxidation | C₁₄H₁₉N₃O₂ | 262.1553 |
| Hydroxy-oxolamine | Aromatic Hydroxylation | C₁₄H₁₉N₃O₂ | 262.1553 |
| Hydroxy-oxolamine Glucuronide | Glucuronidation | C₂₀H₂₇N₃O₈ | 438.1871 |
Experimental Protocols
Materials and Reagents
-
This compound (reference standard)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
In Vitro Incubation with Human Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and this compound (final concentration 10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add the NADPH regenerating system to initiate the Phase I metabolic reactions. For Phase II reactions, also add UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be in the sample).
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug from its more polar metabolites. For example:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition:
-
Full Scan MS: Acquire data in the range of m/z 100-1000 to detect the parent drug and its potential metabolites.
-
Data-Dependent MS/MS (dd-MS2): Trigger MS/MS fragmentation for the most intense ions detected in the full scan, excluding the parent oxolamine m/z to prioritize metabolite fragmentation. Use a collision energy ramp to obtain comprehensive fragmentation spectra.
-
Experimental Workflow
The overall workflow for the identification of oxolamine metabolites is depicted in the following diagram.
Data Analysis and Interpretation
-
Metabolite Prediction: Utilize metabolite identification software to search the acquired data for the predicted metabolites based on their accurate mass and expected retention time (metabolites are typically more polar and elute earlier than the parent drug).
-
MS/MS Fragmentation Analysis: For any identified potential metabolite, analyze its MS/MS fragmentation pattern. Compare the fragment ions to those of the parent drug to identify the site of metabolic modification. For example, a modification on the phenyl ring would result in a mass shift of the fragment ions containing the ring.
-
Confirmation: If reference standards for the predicted metabolites are available, their retention time and MS/MS spectra should be compared to the experimental data for unambiguous identification.
Conclusion
This application note provides a comprehensive and systematic protocol for the identification of this compound metabolites using LC-HRMS. The combination of in vitro metabolism studies with high-resolution mass spectrometry allows for the confident identification and structural elucidation of potential metabolites, which is a crucial step in the preclinical development of pharmaceuticals. The provided workflow and predicted metabolite information can serve as a valuable resource for researchers in drug metabolism and pharmacokinetics.
References
- 1. Prediction of drug metabolites using neural machine translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Biotransformation of nitroso aromatic compounds and 2-oxo acids to N-hydroxy-N-arylacylamides by thiamine-dependent enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes & Protocols for Impurity Profiling of Oxolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine hydrochloride is a pharmaceutical agent primarily used as a cough suppressant. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurity profiling is a critical aspect of drug development and quality control, ensuring that any impurities, whether arising from the synthesis process or degradation, are identified, quantified, and controlled within acceptable limits.
These application notes provide a comprehensive overview and detailed protocols for the impurity profiling of this compound. The methodologies described herein are designed to be robust, reliable, and in line with regulatory expectations for the identification and quantification of process-related impurities and degradation products. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[2]
Objective
The primary objectives of forced degradation studies for this compound are:
-
To identify potential degradation products that could form under various environmental conditions.
-
To elucidate the degradation pathways of the molecule.
-
To demonstrate the specificity of the analytical methods by separating the API from its degradation products.[2][3]
Experimental Protocol: Forced Degradation of this compound
2.2.1 Materials and Reagents:
-
This compound API
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Milli-Q water or equivalent
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
2.2.2 General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2.2.3 Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 2 hours.[3]
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of NaOH.
-
Dilute the solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 2 hours.[3]
-
If no degradation is observed, repeat the experiment with 1 N NaOH.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.
-
After exposure, dissolve the powder in a suitable solvent to obtain a known concentration and dilute it for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol:water) and solid API to a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of UV radiation.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
A stability-indicating HPLC method is the cornerstone of impurity profiling for non-volatile organic impurities.
Proposed Degradation Pathway of this compound
Based on the chemical structure of Oxolamine, which contains a 1,2,4-oxadiazole (B8745197) ring and an N,N-diethylaminoethyl side chain, the following degradation pathways are proposed under stress conditions:
-
Hydrolysis (Acidic and Basic): The 1,2,4-oxadiazole ring is susceptible to hydrolysis, which can lead to ring-opening to form amidoxime (B1450833) and benzoic acid derivatives. The ether linkage in the ring is a likely point of cleavage.
-
Oxidation: The tertiary amine in the N,N-diethylaminoethyl side chain is prone to oxidation, potentially forming an N-oxide derivative.
-
Photodegradation: The 1,2,4-oxadiazole ring can undergo photoisomerization to a 1,3,4-oxadiazole (B1194373) derivative or fragmentation into open-chain products upon exposure to UV light.[4][5]
Experimental Protocol: Stability-Indicating HPLC Method
This method is adapted from established methods for Oxolamine citrate (B86180) and is suitable for the separation of this compound from its potential impurities and degradation products.[6][7]
3.2.1 Chromatographic Conditions:
| Parameter | Condition |
| Column | BDS Hypersil C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of Buffer and Acetonitrile (72:28 % v/v). The buffer consists of 0.1% triethylamine (B128534) adjusted to pH 3.5 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Diluent | A mixture of the buffer and acetonitrile (50:50 % v/v) |
3.2.2 Preparation of Solutions:
-
Standard Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Impurity Standard Solution (if available):
-
Prepare a stock solution of the known impurity (e.g., 3-Phenyl-5-vinyl-1,2,4-oxadiazole) at a concentration of 100 µg/mL in the diluent.
-
Further dilute to a working concentration (e.g., 1 µg/mL).
-
3.2.3 System Suitability: Inject the standard solution six times and evaluate the following parameters:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
%RSD of peak areas: Not more than 2.0%
3.2.4 Data Presentation: Quantitative Analysis of Impurities
The amount of each impurity should be calculated using the following formula, assuming the response factor of the impurity is the same as that of the API:
% Impurity = (Area of impurity peak / Area of API peak in standard) x (Concentration of standard / Concentration of sample) x 100
For known impurities with available reference standards, a direct comparison of the peak area with that of the impurity standard should be used for more accurate quantification.
Table 1: Hypothetical HPLC Data for Impurity Profiling of this compound
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Oxolamine | 5.2 | 1.00 | 0.05 | 0.15 |
| 3-Phenyl-5-vinyl-1,2,4-oxadiazole (Impurity A) | 3.8 | 0.73 | 0.04 | 0.12 |
| Unknown Impurity 1 | 6.5 | 1.25 | - | - |
| Unknown Impurity 2 | 7.1 | 1.37 | - | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the technique of choice for the identification and quantification of residual solvents and other volatile impurities that may be present from the manufacturing process.
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol is based on the general principles of USP <467> for residual solvent analysis.[1][8]
4.1.1 GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent G43 phase |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | 40°C (hold for 10 min), then ramp to 240°C at 40°C/min, hold for 5 min |
| Injector | Split (10:1), 200°C |
| Detector (MS) | Transfer line at 250°C, Ion source at 230°C, Scan range 35-350 amu |
4.1.2 Headspace Sampler Conditions:
| Parameter | Condition |
| Vial Equilibration | 100°C for 20 minutes |
| Loop Temperature | 110°C |
| Transfer Line Temp | 120°C |
| Injection Volume | 1.0 mL |
4.1.3 Preparation of Solutions:
-
Standard Solution: Prepare a standard solution containing the expected residual solvents at their specified limits in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add a suitable solvent (e.g., DMSO or N,N-dimethylformamide).
4.1.4 Data Presentation: Residual Solvents Analysis
Table 2: Typical Residual Solvents and their Limits (ICH Q3C)
| Solvent | Class | Concentration Limit (ppm) |
| Benzene | 1 | 2 |
| Toluene | 2 | 890 |
| Methanol | 2 | 3000 |
| Acetonitrile | 2 | 410 |
| Dichloromethane | 2 | 600 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of unknown impurities.
Experimental Protocol: NMR Analysis of Isolated Impurities
5.1.1 Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Remove the mobile phase solvents under vacuum.
-
Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
5.1.2 NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the impurity.
5.2 Data Presentation: NMR Spectral Data
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oxolamine and a Potential Impurity
| Position/Group | Oxolamine (¹H NMR) | Oxolamine (¹³C NMR) | Impurity A (¹H NMR) | Impurity A (¹³C NMR) |
| Phenyl-H | 7.4-8.0 (m) | 125-135 | 7.4-8.0 (m) | 125-135 |
| -CH₂- (ethyl side chain) | ~3.0 (t) | ~45 | - | - |
| -N(CH₂CH₃)₂ | ~2.6 (q) | ~48 | - | - |
| -N(CH₂CH₃)₂ | ~1.1 (t) | ~12 | - | - |
| Vinyl-H | - | - | 5.5-6.5 (m) | 115-140 |
Overall Impurity Profiling Workflow
The following diagram illustrates the logical workflow for the comprehensive impurity profiling of this compound.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for the Preclinical Formulation of Oxolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine hydrochloride is a peripherally acting antitussive agent with demonstrated anti-inflammatory and local anesthetic properties.[1][2] Unlike centrally acting cough suppressants, its mechanism of action is focused on the respiratory tract, reducing the irritation of nerve receptors.[1][3] This profile makes it a compound of interest for respiratory conditions. Effective preclinical evaluation of this compound necessitates the development of appropriate formulations for various administration routes to ensure accurate dosing, optimal bioavailability, and reliable pharmacokinetic (PK) and toxicological (TK) data.
These application notes provide a comprehensive guide to the formulation of this compound for preclinical studies, covering its physicochemical properties, solubility assessment, excipient compatibility, and detailed protocols for the preparation of oral and intravenous dosage forms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.
| Property | Value | Source |
| Chemical Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride | MedKoo Biosciences |
| Molecular Formula | C₁₄H₂₀ClN₃O | [4] |
| Molecular Weight | 281.78 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Predicted Water Solubility (free base) | 0.277 mg/mL | DrugBank Online |
| pKa (Strongest Basic) | 8.96 (Predicted) | DrugBank Online |
Experimental Protocols
Aqueous Solubility Determination (pH-Profile)
The aqueous solubility of this compound is a critical parameter that influences its dissolution and absorption. As a basic compound, its solubility is expected to be pH-dependent. The following protocol outlines the shake-flask method for determining thermodynamic solubility across a physiologically relevant pH range.
Objective: To determine the thermodynamic solubility of this compound in buffers of varying pH.
Materials:
-
This compound powder
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) buffer, pH 1.2
-
Acetate (B1210297) buffer, pH 4.5
-
Phosphate buffer, pH 6.8
-
HPLC-grade water, acetonitrile, and relevant salts for buffer preparation
-
Calibrated pH meter
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Protocol:
-
Buffer Preparation: Prepare HCl buffer (pH 1.2), acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4).
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing a fixed volume (e.g., 1 mL) of each buffer. Ensure enough solid is present to achieve saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration and Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method (see Section 3.3) to determine the concentration of dissolved this compound.
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH.
Data Presentation:
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | HCl Buffer | 25 | Experimental Value |
| 4.5 | Acetate Buffer | 25 | Experimental Value |
| 6.8 | Phosphate Buffer | 25 | Experimental Value |
| 7.4 | Phosphate Buffer | 25 | Experimental Value |
Drug-Excipient Compatibility Study
This study is crucial to identify any physical or chemical incompatibilities between this compound and selected excipients, which could impact the stability and performance of the final formulation.
Objective: To assess the compatibility of this compound with common preclinical formulation excipients.
Materials:
-
This compound
-
Selected excipients (e.g., Propylene (B89431) Glycol, PEG 400, Tween 80, Methylcellulose (B11928114), Saline)
-
HPLC-grade water
-
Vials
-
Oven for accelerated stability testing
-
HPLC system
Protocol:
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient). Also, prepare a control sample of the API alone.
-
Stress Conditions:
-
Liquid/Semi-solid Mixtures: For liquid excipients, dissolve or suspend the API in the excipient. For solid excipients, prepare a slurry by adding a small amount of water.
-
Storage: Store the samples under accelerated conditions (e.g., 40°C/75% RH) and at room temperature for a predetermined period (e.g., 1, 2, and 4 weeks).
-
-
Analysis: At each time point, analyze the samples for:
-
Physical Changes: Observe for any changes in color, clarity (for solutions), or physical state.
-
Chemical Degradation: Quantify the amount of this compound remaining and detect the formation of any degradation products using a stability-indicating HPLC method.
-
-
Data Interpretation: A significant change in physical appearance or a loss of more than 5-10% of the initial API concentration, or the appearance of significant degradation peaks, indicates a potential incompatibility.
Data Presentation:
| Excipient | Ratio (API:Excipient) | Storage Condition | Time Point | Physical Appearance | % API Remaining | Degradation Products | Compatibility Assessment |
| Propylene Glycol | 1:5 | 40°C/75% RH | 4 weeks | Observation | Value | Observation | Compatible/Incompatible |
| PEG 400 | 1:5 | 40°C/75% RH | 4 weeks | Observation | Value | Observation | Compatible/Incompatible |
| Tween 80 | 1:5 | 40°C/75% RH | 4 weeks | Observation | Value | Observation | Compatible/Incompatible |
| Methylcellulose | 1:1 | 40°C/75% RH | 4 weeks | Observation | Value | Observation | Compatible/Incompatible |
Analytical Method for Formulation Analysis (HPLC)
A reliable analytical method is essential for quantifying the concentration of this compound in formulations and for stability testing. The following method is adapted from a published procedure for Oxolamine citrate (B86180) and should be validated for this compound.[5]
Objective: To provide a starting point for an HPLC method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with a UV detector |
| Column | Agilent Zorbax SB-CN (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.02 M Phosphate Buffer (pH 4.0) : Acetonitrile (15:85, v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 237 nm or 365 nm (to be optimized) |
| Column Temperature | 22°C (or ambient) |
| Retention Time | Approximately 3-4 minutes (to be confirmed) |
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and limit of detection/quantification.
Formulation Protocols for Preclinical Studies
The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of the API.[6][7]
Oral Solution (for Gavage)
Oral solutions are often preferred for preclinical studies due to ease of administration and uniform dosing. Given the basic nature of this compound, a simple aqueous solution at a slightly acidic pH may be feasible. Co-solvents can be used to enhance solubility if needed.
Example Formulation (1 mg/mL):
| Component | Quantity (for 10 mL) | Purpose |
| This compound | 10 mg | Active Pharmaceutical Ingredient |
| Citrate Buffer (0.1 M, pH 4.0) | q.s. to 10 mL | Vehicle and pH modifier |
Preparation Protocol:
-
Weigh 10 mg of this compound and transfer it to a calibrated 10 mL volumetric flask.
-
Add approximately 8 mL of 0.1 M Citrate Buffer (pH 4.0).
-
Vortex or sonicate until the API is completely dissolved.
-
Make up the final volume to 10 mL with the citrate buffer.
-
Visually inspect for complete dissolution.
-
Confirm the final concentration using the validated HPLC method.
Note: If higher concentrations are required and solubility is limited, co-solvents such as propylene glycol or PEG 400 (up to 40%) can be incorporated into the vehicle.
Oral Suspension (for Gavage)
If the required oral dose cannot be achieved in a solution of a suitable volume for administration, a suspension is a viable alternative.
Example Formulation (10 mg/mL):
| Component | Quantity (for 10 mL) | Purpose |
| This compound | 100 mg | Active Pharmaceutical Ingredient |
| 0.5% Methylcellulose in Purified Water | q.s. to 10 mL | Suspending Vehicle |
| Tween 80 | 0.1% (10 µL) | Wetting Agent |
Preparation Protocol:
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to water while stirring.
-
In a mortar, add the Tween 80 to the this compound powder and triturate to form a paste.
-
Gradually add the 0.5% methylcellulose vehicle to the paste while continuously triturating to form a uniform suspension.
-
Transfer the suspension to a calibrated 10 mL graduated cylinder and make up the final volume with the vehicle.
-
Transfer to an appropriate container and stir well before each use.
-
The homogeneity of the suspension should be confirmed.
Intravenous (IV) Formulation
IV formulations must be sterile, clear solutions, and generally isotonic. Co-solvents are often necessary for poorly soluble compounds. For IV administration, the drug must be completely solubilized.[4]
Example Formulation (2 mg/mL):
| Component | Quantity (for 10 mL) | Purpose |
| This compound | 20 mg | Active Pharmaceutical Ingredient |
| DMSO | 1 mL (10%) | Co-solvent |
| PEG 300 | 4 mL (40%) | Co-solvent |
| Tween 80 | 0.5 mL (5%) | Solubilizer/Surfactant |
| Saline (0.9% NaCl) | 4.5 mL (45%) | Vehicle |
Preparation Protocol:
-
In a sterile vial, dissolve the this compound in DMSO.
-
Add PEG 300 and vortex until a clear solution is obtained.
-
Add Tween 80 and mix thoroughly.
-
Slowly add the saline to the mixture while vortexing.
-
Visually inspect the final formulation to ensure it is a clear, particle-free solution.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Confirm the final concentration using the validated HPLC method.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for Preclinical Formulation Development.
Proposed Peripheral Mechanism of Action of Oxolamine
Caption: Peripheral Mechanism of Oxolamine.
References
- 1. Oxolamine - Wikipedia [en.wikipedia.org]
- 2. What is Oxolamine used for? [synapse.patsnap.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design in Oxolamine Hydrochloride Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxolamine hydrochloride is a therapeutic agent primarily known for its antitussive (cough-suppressing) properties.[1] It also exhibits anti-inflammatory and local anesthetic effects, making it a compound of interest for respiratory and inflammatory conditions.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo experimental design of research involving this compound, focusing on its antitussive and anti-inflammatory activities.
Mechanism of Action
This compound is understood to exert its effects through a multi-faceted mechanism. Its antitussive action is believed to stem from both central and peripheral effects. Centrally, it may act on the cough center in the medulla oblongata to suppress the cough reflex.[2][5][6] Peripherally, it is suggested to have a local anesthetic effect on the nerve endings in the respiratory tract, reducing irritation that can trigger coughing.[2][3][6]
The anti-inflammatory properties of Oxolamine are attributed to its ability to mitigate edema and leukocyte infiltration in respiratory tissues.[7] While the precise signaling pathways are not fully elucidated, it is thought to involve the inhibition of the release of certain inflammatory mediators.[2]
In Vivo Experimental Protocols
Evaluation of Antitussive Activity
This model is widely used to assess the efficacy of antitussive agents.
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) and a positive control group (e.g., codeine) should be included.
-
Cough Induction: 30-60 minutes after drug administration, each guinea pig is placed in a whole-body plethysmograph chamber. A 0.4 M citric acid aerosol is nebulized into the chamber for a period of 10-14 minutes.[8][9]
-
Data Collection: The number of coughs is recorded during the exposure period. Coughs are distinguished from sneezes by the accompanying sound and the characteristic waveform on the plethysmograph.[10][11]
-
Data Analysis: The percentage inhibition of cough is calculated for each dose group compared to the vehicle control group.
Experimental Workflow:
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 26-Week Repeated Dose Oral Toxicity Study of KCHO-1 in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of High-dose Oral Thiamine Hydrochloride [medscape.com]
- 9. Pharmacokinetics and preliminary observations of behavioral changes following administration of midazolam to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for High-Throughput Screening of Oxolamine Analogs for Antitussive Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine is a clinically used antitussive agent with a multifaceted mechanism of action, encompassing central nervous system effects, peripheral local anesthetic properties, and anti-inflammatory activity.[1][2][3] This unique combination of therapeutic actions makes its core structure, a 1,2,4-oxadiazole (B8745197) scaffold, an attractive starting point for the development of novel and more effective cough suppressants.[4][5] These application notes provide a comprehensive framework for the high-throughput screening (HTS) and preclinical evaluation of a library of Oxolamine analogs. Detailed protocols for primary in vitro HTS assays targeting key aspects of Oxolamine's mechanism are provided, alongside a standard protocol for secondary in vivo validation using a guinea pig cough model. The objective is to enable the efficient identification and characterization of lead compounds with potent antitussive activity.
Introduction to Oxolamine and Screening Rationale
Oxolamine (3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole) suppresses the cough reflex through a combination of mechanisms:
-
Central Inhibition: It is believed to act on the cough center in the medulla oblongata, reducing the sensitivity of the cough reflex.[1]
-
Peripheral Local Anesthesia: Oxolamine exhibits local anesthetic effects, likely by blocking voltage-gated sodium channels in sensory nerve endings of the respiratory tract, thereby reducing irritation that triggers coughing.[1][6][7][8]
-
Anti-inflammatory Action: It possesses anti-inflammatory properties that can mitigate inflammation in the respiratory tract, a common contributor to cough.[1][2][9][10]
This tripartite mechanism suggests a screening cascade that begins with high-throughput in vitro assays for neuronal inhibition and anti-inflammatory effects, followed by in vivo validation of the most promising hits.
Data Presentation
Quantitative data from the screening of an Oxolamine analog library should be meticulously organized to facilitate structure-activity relationship (SAR) analysis. The following tables provide a template for presenting the screening results.
Note: As comprehensive public data on the systematic antitussive screening of a series of Oxolamine analogs is not available, these tables are presented as templates for researchers to populate with their experimental data.
Table 1: Primary High-Throughput Screening Results of Oxolamine Analogs
| Compound ID | Structure/Substitution | Neuronal Firing Assay (% Inhibition @ 10 µM) | TNF-α Release Assay (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
| OXO-001 | (Parent Structure) | Data to be generated | Data to be generated | Data to be generated |
| OXO-002 | R1 = 4-Cl Phenyl | Data to be generated | Data to be generated | Data to be generated |
| OXO-003 | R1 = 4-MeO Phenyl | Data to be generated | Data to be generated | Data to be generated |
| OXO-004 | R2 = Pyrrolidinyl | Data to be generated | Data to be generated | Data to be generated |
| ... | ... | ... | ... | ... |
Table 2: In Vivo Antitussive Activity of Lead Compounds in Guinea Pig Model
| Compound ID | Dose (mg/kg, i.p.) | Citric Acid-Induced Coughs (Mean ± SEM) | % Inhibition vs. Vehicle |
| Vehicle | N/A | Data to be generated | 0% |
| Oxolamine | 30 | Data to be generated | Data to be generated |
| OXO-00X | 10 | Data to be generated | Data to be generated |
| OXO-00X | 30 | Data to be generated | Data to be generated |
| OXO-00Y | 10 | Data to be generated | Data to be generated |
| OXO-00Y | 30 | Data to be generated | Data to be generated |
Experimental Protocols
Primary HTS Assay 1: Neuronal Firing Inhibition
This cell-based assay uses a genetically encoded calcium indicator (GCaMP) to measure neuronal activity in a high-throughput format. A reduction in spontaneous or induced calcium transients indicates potential inhibitory activity on neuronal excitability, reflecting both central and peripheral anesthetic mechanisms.
Protocol:
-
Cell Culture:
-
Culture human induced pluripotent stem cell (iPSC)-derived cortical neurons in 96-well or 384-well optical-bottom plates.[11]
-
Plate neurons at a density that allows for the formation of a functional network (e.g., 6,000-10,000 neurons per well).[12]
-
Transduce neurons with a lentiviral vector expressing a GCaMP variant (e.g., GCaMP6f) under a neuron-specific promoter.[11][13]
-
Allow neurons to mature for 3-4 weeks in culture to exhibit stable, spontaneous electrical activity.[13]
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of each Oxolamine analog in DMSO.
-
Create a working plate by diluting stock solutions to an intermediate concentration (e.g., 1 mM).
-
Using an automated liquid handler, add the compounds to the cell plate to a final concentration of 10 µM. Include vehicle (DMSO) and positive control (e.g., Tetrodotoxin) wells.
-
-
Image Acquisition:
-
Data Analysis:
-
Analyze the videos to identify individual neurons and quantify calcium transients (spikes) per neuron over time.
-
Calculate the mean firing rate or number of calcium waves for each well.
-
Normalize the data to the vehicle control wells and express the activity of each compound as "% Inhibition".
-
A typical hit cutoff is a reduction in activity greater than 30%.[13]
-
Primary HTS Assay 2: Anti-inflammatory Activity (TNF-α Release)
This assay measures the ability of compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells.
Protocol:
-
Cell Culture:
-
Culture THP-1 human monocytic cells and differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) if required by the specific protocol.
-
Dispense cells into 1536-well assay plates at a density of approximately 3,000 cells per well.[14]
-
-
Compound and Stimulant Addition:
-
TNF-α Detection (HTRF Method):
-
Add 5 µL of HTRF (Homogeneous Time-Resolved Fluorescence) detection reagent mixture containing anti-TNF-α antibodies labeled with a donor (cryptate) and an acceptor (XL665).[14][15]
-
Incubate at room temperature for 3 hours.[15]
-
Read the plates on an HTRF-compatible plate reader, measuring fluorescence emission at 615 nm and 665 nm following excitation at 320 nm.[15]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/615nm) for each well.
-
Normalize data to positive (LPS + vehicle) and negative (no LPS) controls.
-
For active compounds, perform dose-response curves to determine the IC₅₀ value.
-
Secondary Assay: In Vivo Antitussive Efficacy
This protocol uses the well-established citric acid-induced cough model in guinea pigs to confirm the antitussive activity of lead compounds identified in primary screens.
Protocol:
-
Animal Preparation:
-
Use male Hartley guinea pigs (300-350 g).
-
Acclimatize animals and exclude any showing signs of respiratory distress.
-
Pre-screen animals for a consistent cough response to citric acid; exclude low and high responders.[16]
-
-
Compound Administration:
-
Administer test compounds (e.g., 10 and 30 mg/kg), Oxolamine as a positive control, or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Allow for a 30-60 minute pre-treatment period.[16]
-
-
Cough Induction and Measurement:
-
Place each unrestrained animal individually into a whole-body plethysmograph chamber.
-
Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 7-10 minutes).[16][17]
-
Record the coughs during the exposure period using a microphone and a pressure transducer to detect the characteristic explosive expiratory effort.[16]
-
-
Data Analysis:
-
Count the total number of coughs for each animal, verified by audio and pressure recordings.
-
Calculate the mean number of coughs for each treatment group.
-
Determine the percentage inhibition of cough for each compound relative to the vehicle control group.
-
Analyze data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).[17]
-
Visualizations: Pathways and Workflows
Signaling and Experimental Diagrams
The following diagrams, generated using DOT language, illustrate key pathways and the experimental workflow.
References
- 1. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 2. What is Oxolamine used for? [synapse.patsnap.com]
- 3. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms of nerve block by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Peripheral Afferent Nerve Terminals for Cough and Dyspnea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oxolamine - Wikipedia [en.wikipedia.org]
- 11. Development of a high-throughput arrayed neural circuitry platform using human induced neurons for drug screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput Genetic Screen for Synaptogenic Factors: Identification of LRP6 as Critical for Excitatory Synapse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human amyotrophic lateral sclerosis excitability phenotype screen: Target discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Action of Oxolamine Hydrochloride In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of Oxolamine hydrochloride. The following protocols are designed to be adaptable to standard cell culture laboratories and offer a multi-faceted approach to characterizing the compound's mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Oxolamine, a compound known for its antitussive properties, has also been reported to possess anti-inflammatory effects.[1][2] A thorough in vitro assessment is crucial to elucidate its specific mechanisms of action, which may include the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways.
This document outlines a series of established in vitro assays to investigate the anti-inflammatory potential of this compound. These include cell-free assays, such as the inhibition of protein denaturation, and cell-based assays utilizing appropriate cell lines to model inflammatory responses. The primary objectives of these protocols are to:
-
Determine the direct anti-inflammatory capacity of this compound.
-
Elucidate its effect on the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins.
-
Investigate its influence on critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Inhibition of Protein Denaturation by this compound
| Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition of Denaturation |
| Control | (Value) | 0% |
| Oxolamine HCl (X1) | (Value) | (Calculated Value) |
| Oxolamine HCl (X2) | (Value) | (Calculated Value) |
| Oxolamine HCl (X3) | (Value) | (Calculated Value) |
| Diclofenac Sodium (Std.) | (Value) | (Calculated Value) |
Table 2: HRBC Membrane Stabilization by this compound
| Concentration (µg/mL) | Absorbance (560 nm) | % Membrane Stabilization |
| Control | (Value) | 0% |
| Oxolamine HCl (X1) | (Value) | (Calculated Value) |
| Oxolamine HCl (X2) | (Value) | (Calculated Value) |
| Oxolamine HCl (X3) | (Value) | (Calculated Value) |
| Indomethacin (Std.) | (Value) | (Calculated Value) |
Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Control (untreated) | (Value) | - | 100% |
| LPS (1 µg/mL) | (Value) | 0% | (Value) |
| LPS + Oxolamine HCl (X1) | (Value) | (Calculated Value) | (Value) |
| LPS + Oxolamine HCl (X2) | (Value) | (Calculated Value) | (Value) |
| LPS + Oxolamine HCl (X3) | (Value) | (Calculated Value) | (Value) |
| LPS + L-NAME (Std.) | (Value) | (Calculated Value) | (Value) |
Table 4: Inhibition of Cyclooxygenase (COX-1 and COX-2) Activity by this compound
| Compound | IC₅₀ (µM) - COX-1 | IC₅₀ (µM) - COX-2 | Selectivity Index (COX-1/COX-2) |
| This compound | (Determined Value) | (Determined Value) | (Calculated Value) |
| Celecoxib (Std.) | (Determined Value) | (Determined Value) | (Calculated Value) |
| Ibuprofen (Std.) | (Determined Value) | (Determined Value) | (Calculated Value) |
Table 5: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | (Value) | (Value) | (Value) |
| LPS (1 µg/mL) | (Value) | (Value) | (Value) |
| LPS + Oxolamine HCl (X1) | (Value) | (Value) | (Value) |
| LPS + Oxolamine HCl (X2) | (Value) | (Value) | (Value) |
| LPS + Oxolamine HCl (X3) | (Value) | (Value) | (Value) |
| LPS + Dexamethasone (Std.) | (Value) | (Value) | (Value) |
Experimental Protocols
Inhibition of Protein Denaturation Assay
This assay assesses the ability of this compound to prevent the denaturation of proteins, a process implicated in inflammation.[3][4]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) Buffered Saline (PBS), pH 6.3
-
This compound
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% (w/v) solution of BSA in PBS.
-
Prepare various concentrations of this compound and Diclofenac sodium in PBS.
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solutions.
-
A control consists of 0.5 mL of BSA solution and 0.5 mL of PBS.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This method evaluates the ability of a compound to stabilize the lysosomal membrane, which is analogous to the erythrocyte membrane, thereby limiting the release of pro-inflammatory mediators.[5][6]
Materials:
-
Fresh human blood (from a healthy volunteer, with appropriate consent)
-
Alsever's solution (or other anticoagulant)
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.25% NaCl)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Indomethacin (positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline.
-
Resuspend the packed red blood cells to make a 10% (v/v) suspension in isotonic saline.
-
Prepare various concentrations of this compound and Indomethacin.
-
Set up the following reaction mixtures:
-
Control: 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.
-
Test: 1.0 mL of test solution + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.
-
Standard: 1.0 mL of standard solution + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.
-
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the formula: % Stabilization = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of this compound on the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
L-NG-Nitroarginine Methyl Ester (L-NAME, as a positive control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
MTT reagent for cell viability assay
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated control and LPS-only wells.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing with a sodium nitrite standard curve.
-
Perform an MTT assay on the remaining cells to assess cytotoxicity of the compound.
-
Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes, which are responsible for prostaglandin (B15479496) synthesis.[8][9]
Materials:
-
COX-1 and COX-2 enzyme immunoassay (EIA) kits (commercially available, e.g., from Cayman Chemical)
-
This compound
-
Selective and non-selective COX inhibitors as controls (e.g., Celecoxib, Ibuprofen)
Procedure:
-
Follow the manufacturer's instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves the reaction of the COX enzyme with arachidonic acid in the presence of the test compound.
-
The product of the reaction (e.g., Prostaglandin F2α) is then quantified, often through a competitive ELISA.
-
A range of concentrations of this compound should be tested to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Perform the assay for both COX-1 and COX-2 enzymes to determine the selectivity index.
Quantification of Pro-inflammatory Cytokines
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from stimulated immune cells.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective commercial ELISA kits, following the manufacturer's protocols.
-
Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory action of this compound.
NF-κB Signaling Pathway
Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Potential inhibitory points of this compound in the MAPK signaling pathway.
References
- 1. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 5. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 6. Frontiers | Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies [frontiersin.org]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for the Use of Guinea Pig Models in Oxolamine Hydrochloride Cough Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060), available as Oxolamine hydrochloride and Oxolamine citrate, is a therapeutic agent primarily recognized for its antitussive (cough-suppressing) properties.[1][2] Beyond its role in cough management for conditions like bronchitis and laryngitis, Oxolamine also exhibits anti-inflammatory and mild local anesthetic effects on the respiratory tract.[1][3][4] Its mechanism of action is believed to be multi-faceted, involving both central inhibition of the cough reflex in the medulla oblongata and peripheral actions.[5] Notably, some research suggests a predominantly peripheral mechanism of action, which may contribute to a favorable side-effect profile with fewer central nervous system disturbances.[1][3][4]
The guinea pig is a well-established and reliable preclinical model for evaluating the efficacy of antitussive agents due to its cough reflex sensitivity to various chemical stimuli, including citric acid. This document provides detailed application notes and protocols for utilizing guinea pig models in the investigation of this compound's effects on cough.
Data Presentation
Table 1: Anti-inflammatory Effects of Oxolamine Citrate in Guinea Pigs
| Treatment Group | Dosage and Administration | Key Findings |
| Oxolamine citrate | Initial dose of 80 mg/kg body weight, followed by 53.3 mg/kg, administered intraperitoneally 11 times over 76 hours. | Demonstrated a distinct anti-inflammatory action on the respiratory organs.[6] |
| Resulted in reduced relative lung weight.[6] | ||
| Significantly reduced inflammation levels.[6] | ||
| Protected the pulmonary parenchyma from emphysema.[6] | ||
| Showed an anti-inflammatory effect superior to that of Phenylbutazone.[6] |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs
This protocol is adapted from established methodologies for inducing cough in guinea pigs to assess the efficacy of antitussive agents.
1. Animals:
-
Male Hartley guinea pigs (or other suitable strain) weighing 300-400g.
-
Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Materials and Equipment:
-
This compound
-
Citric acid (Sigma-Aldrich)
-
Sterile 0.9% saline solution
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
Sound recording and analysis equipment
-
Animal scale
3. Experimental Procedure:
-
Drug Administration:
-
Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound or vehicle control to guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses. A typical pre-treatment time is 30-60 minutes before cough induction.
-
-
Cough Induction:
-
Place each guinea pig individually into the whole-body plethysmography chamber and allow for a brief acclimatization period.
-
Expose the animal to an aerosol of citric acid solution (e.g., 0.3 M in sterile saline).
-
Generate the aerosol using an ultrasonic nebulizer at a constant rate for a fixed duration (e.g., 10 minutes).
-
-
Data Acquisition and Analysis:
-
Record the number of coughs for a defined period (e.g., during the 10-minute exposure and for a 5-minute post-exposure period).
-
Cough sounds can be identified and counted by a trained observer and/or by using specialized software that analyzes the characteristic sound and pressure changes associated with a cough.
-
The primary endpoint is the total number of coughs. Secondary endpoints can include the latency to the first cough and the intensity of the coughs.
-
-
Statistical Analysis:
-
Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Hypothesized Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action of Oxolamine and a typical experimental workflow for its evaluation in a guinea pig cough model.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. [On the use of oxolamine alone or in combination with tetracycline in the therapy of inflammations of the respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Dose-Response Analysis of Oxolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) hydrochloride is recognized primarily as a cough suppressant, exhibiting additional anti-inflammatory and local anesthetic properties.[1][2] These characteristics suggest its potential for broader therapeutic applications. Understanding the dose-dependent effects of Oxolamine hydrochloride in vitro is crucial for elucidating its mechanism of action and guiding further drug development. This document provides detailed protocols for conducting dose-response curve analysis of this compound, focusing on its anti-inflammatory and cytotoxic effects.
Data Presentation
Due to the limited availability of specific in vitro dose-response data for this compound in publicly accessible literature, the following table provides a template for summarizing experimentally determined quantitative data. Researchers should use this structure to record their findings for easy comparison and interpretation.
| Assay Type | Cell Line | Parameter | Value (e.g., µM) | Positive Control |
| Cytotoxicity | A549 (Lung Carcinoma) | IC50 | User-defined | Doxorubicin |
| Cytotoxicity | BEAS-2B (Bronchial Epithelial) | IC50 | User-defined | Doxorubicin |
| Anti-Inflammatory | RAW 264.7 (Macrophage) | IC50 (NO inhibition) | User-defined | L-NAME |
| Anti-Inflammatory | THP-1 (Monocyte) | IC50 (IL-6 inhibition) | User-defined | Dexamethasone |
| Anti-Inflammatory | THP-1 (Monocyte) | IC50 (TNF-α inhibition) | User-defined | Dexamethasone |
IC50 (Half-maximal inhibitory concentration) values are to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the dose-response relationship of this compound in vitro.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to cells, yielding an IC50 value.
Materials:
-
Human lung carcinoma cell line (e.g., A549) or human bronchial epithelial cells (e.g., BEAS-2B)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powdered)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (medium with solvent) and a positive control (e.g., doxorubicin) should be included.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Include a positive control for inhibition (e.g., L-NAME).
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (Sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-only treated cells.
-
Plot the percentage inhibition against the logarithm of the drug concentration and determine the IC50 value.
-
Anti-Inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound
-
LPS
-
ELISA kits for human IL-6 and TNF-α
-
96-well plates
Procedure:
-
Cell Differentiation (for THP-1 cells):
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a positive control for inhibition (e.g., Dexamethasone).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve provided in the ELISA kit.
-
Determine the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control.
-
Generate dose-response curves and calculate the IC50 values.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro dose-response analysis of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Disclaimer: The signaling pathway depicted is a hypothesized mechanism based on the known anti-inflammatory properties of similar compounds and requires experimental validation for this compound. The provided concentration ranges in the protocols are examples and should be optimized for each specific cell line and experimental condition.
References
Application Notes and Protocols: Targeted Delivery of Oxolamine Hydrochloride via Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine hydrochloride is a therapeutic agent with a multifaceted mechanism of action, exhibiting antitussive, anti-inflammatory, and local anesthetic properties.[1][2] Its primary clinical application is in the management of cough and inflammation associated with various respiratory conditions, including bronchitis and laryngitis.[1][2] The therapeutic efficacy of Oxolamine is attributed to its ability to centrally inhibit the cough reflex in the medulla oblongata and peripherally reduce inflammation and irritation in the respiratory tract.[1][3] The anti-inflammatory effects are thought to arise from the inhibition of the release of certain inflammatory mediators.[1]
Despite its therapeutic benefits, conventional delivery of this compound can be improved to enhance its site-specific action and minimize potential systemic side effects. Nanoparticle-based drug delivery systems offer a promising approach to achieve targeted delivery to inflamed respiratory tissues, thereby increasing the local concentration of the drug and improving its therapeutic index. This document provides detailed application notes and protocols for the formulation, characterization, and in-vitro evaluation of this compound-loaded nanoparticles designed for targeted delivery to inflamed lung tissues.
Targeted Delivery Strategy
Inflamed endothelial cells in the respiratory tract upregulate the expression of specific adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). This upregulation serves as a molecular beacon for targeted drug delivery. The strategy outlined herein involves the formulation of polymeric nanoparticles encapsulating this compound, with their surface functionalized with antibodies targeting VCAM-1. This approach aims to achieve active targeting of the nanoparticles to the site of inflammation.
Signaling Pathway of Inflammation in Respiratory Disease
Chronic respiratory diseases like bronchitis are often characterized by the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] External stimuli, such as pathogens or irritants, can trigger these cascades, leading to the transcription of pro-inflammatory genes and the subsequent production of cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory response.[7][8] Oxolamine's anti-inflammatory effect is hypothesized to involve the modulation of these pathways, thereby reducing the expression of inflammatory mediators.
References
- 1. Applications of Nanoparticle-Antibody Conjugates in Immunoassays and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung inflammation perturbation by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging role of MAP kinase pathways as therapeutic targets in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urban particulate matter triggers lung inflammation via the ROSMAPK- NF-κB signaling pathway - Wang - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory Signalings Involved in Airway and Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Oxolamine's Antitussive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine is a peripherally acting antitussive agent known for its anti-inflammatory and local anesthetic properties.[1][2][3][4] Unlike centrally acting opioids such as codeine, Oxolamine is thought to exert its effects directly on the respiratory tract, reducing the sensitivity of cough receptors and mitigating inflammation that can trigger coughing.[1][] These application notes provide a detailed overview of in vitro models and experimental protocols to investigate the cough-suppressing mechanisms of Oxolamine.
The protocols outlined below are designed to assess the key pharmacological activities of Oxolamine relevant to its antitussive effects:
-
Modulation of Sensory Neuron Activity: Investigating the local anesthetic effect on neuronal excitability and the inhibition of key sensory receptors involved in the cough reflex, such as Transient Receptor Potential (TRP) channels.
-
Anti-inflammatory Effects: Evaluating the ability of Oxolamine to suppress the production of inflammatory mediators in airway epithelial cells.
I. Modulation of Sensory Neuron Activity
The cough reflex is initiated by the activation of sensory nerve endings in the airways. In vitro models using cultured sensory neurons or cell lines expressing relevant ion channels provide a powerful tool to study the direct effects of compounds like Oxolamine on neuronal activity.
A. Assessment of Local Anesthetic Effect on Neuronal Excitability
This protocol aims to determine the local anesthetic properties of Oxolamine by assessing its impact on the viability and excitability of cultured neuronal cells.
Experimental Protocol: Neuronal Viability Assay
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma cells or primary dorsal root ganglion neurons) in appropriate media and conditions until a confluent monolayer is formed in a 96-well plate.
-
-
Compound Preparation:
-
Prepare a stock solution of Oxolamine citrate (B86180) in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Create a serial dilution of Oxolamine to achieve a range of final concentrations for testing.
-
-
Treatment:
-
Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of Oxolamine.
-
Include a vehicle control (medium with the solvent used for Oxolamine) and a positive control for cytotoxicity (e.g., a known neurotoxic compound).
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of Oxolamine compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Hypothetical Example of Oxolamine's Effect on Neuronal Viability
| Oxolamine Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 98.1 | 4.8 |
| 50 | 95.3 | 5.1 |
| 100 | 85.7 | 6.3 |
| 200 | 60.2 | 7.1 |
| 500 | 35.4 | 5.9 |
B. Inhibition of TRPV1/TRPA1 Activation in Sensory Neurons
Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) are key ion channels on sensory neurons that are activated by cough-inducing stimuli. This protocol uses calcium imaging to assess Oxolamine's ability to inhibit the activation of these channels.
Experimental Protocol: Calcium Imaging Assay
-
Cell Culture:
-
Culture cells expressing TRPV1 and/or TRPA1 (e.g., HEK293 cells transfected with the respective channel, or primary sensory neurons) on glass-bottom dishes suitable for microscopy.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Application:
-
Perfuse the cells with a baseline buffer solution.
-
Pre-incubate the cells with various concentrations of Oxolamine for a defined period.
-
Apply a known TRPV1 agonist (e.g., capsaicin) or TRPA1 agonist (e.g., allyl isothiocyanate) to stimulate the channels.
-
-
Image Acquisition:
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity using a fluorescence microscope equipped with a calcium imaging system.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (representing calcium influx) in response to the agonist in the presence and absence of Oxolamine.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of Oxolamine.
-
Determine the IC50 value for the inhibition of channel activation.
-
Data Presentation: Hypothetical Example of Oxolamine's Inhibition of Capsaicin-Induced TRPV1 Activation
| Oxolamine Conc. (µM) | Inhibition of Ca2+ Influx (%) | Standard Deviation |
| 0 (Vehicle) | 0 | 3.1 |
| 1 | 15.2 | 4.5 |
| 10 | 48.9 | 6.2 |
| 50 | 85.1 | 5.8 |
| 100 | 95.6 | 3.9 |
II. Anti-inflammatory Effects
Inflammation in the airways can sensitize cough receptors. Oxolamine's anti-inflammatory properties are therefore a key aspect of its antitussive mechanism.
A. Inhibition of Pro-inflammatory Mediator Release from Airway Epithelial Cells
This protocol evaluates the ability of Oxolamine to suppress the release of pro-inflammatory cytokines and other mediators from human bronchial epithelial cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocol: Cytokine Release Assay
-
Cell Culture:
-
Culture human bronchial epithelial cells (e.g., BEAS-2B or primary human bronchial epithelial cells) in a 24-well plate until they reach confluence.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of Oxolamine for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and other inflammatory mediators (e.g., nitric oxide via the Griess assay) in the supernatant using specific ELISA kits or a multiplex bead-based immunoassay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine/mediator release for each concentration of Oxolamine compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each inflammatory mediator.
-
Data Presentation: Hypothetical Example of Oxolamine's Inhibition of LPS-Induced IL-6 and Nitric Oxide Release
| Oxolamine Conc. (µM) | IL-6 Inhibition (%) | NO Inhibition (%) |
| 0 (Vehicle) | 0 | 0 |
| 1 | 12.5 | 8.9 |
| 10 | 45.8 | 38.2 |
| 50 | 78.3 | 71.5 |
| 100 | 92.1 | 88.7 |
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oxolamine's proposed mechanisms of cough suppression.
Caption: Workflow for in vitro evaluation of Oxolamine.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for elucidating the mechanisms of action of Oxolamine as a cough suppressant. By systematically evaluating its effects on sensory neuron activity and airway inflammation, researchers can gain valuable insights into its peripheral antitussive properties. The provided experimental designs and data presentation formats offer a standardized approach for the preclinical assessment of Oxolamine and other novel antitussive candidates. It is important to note that the quantitative data presented in the tables are hypothetical examples due to the limited availability of specific in vitro studies on Oxolamine in the public domain. These tables are intended to serve as templates for the presentation of experimental results.
References
- 1. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Oxolamine used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Oxolamine Hydrochloride Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the High-Performance Liquid Chromatography (HPLC) analysis of Oxolamine hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized HPLC parameters.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for developing an HPLC method for this compound?
A1: A common starting point for analyzing this compound is using a reversed-phase C18 column.[1][2] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or triethylamine) and an organic solvent such as acetonitrile (B52724) or methanol.[1][2][3] Detection is typically carried out using a UV detector at wavelengths around 230 nm or 245 nm.[1][2]
Q2: What are the key chemical properties of Oxolamine to consider for HPLC analysis?
A2: Oxolamine is an anti-inflammatory drug used as a cough suppressant.[1][3] It is available in salt forms such as citrate (B86180) and phosphate.[3][4] Its chemical structure contains a 1,2,4-oxadiazole (B8745197) ring, a phenyl group, and a diethylaminoethyl side chain, which makes it amenable to reversed-phase chromatography.[5] The presence of the basic diethylamino group means that the pH of the mobile phase can significantly impact its retention and peak shape.
Q3: How can I improve the peak shape for my this compound analysis?
A3: Peak tailing can be a common issue. To improve peak shape, consider the following:
-
Adjusting Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of Oxolamine. Using a buffer at a pH of around 3.5 has been shown to be effective.[1]
-
Adding a Tailing Reducer: Incorporating a small amount of a competing base, like triethylamine (B128534) (e.g., 0.1%), into the mobile phase can help to reduce peak tailing by masking residual silanol (B1196071) groups on the stationary phase.[1]
-
Sample Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase.[6] A mismatch between the sample solvent and the mobile phase can lead to peak distortion.[7]
Q4: My retention time for Oxolamine is drifting. What could be the cause?
A4: Retention time drift can be caused by several factors:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[6] Ensure accurate and consistent mixing of mobile phase components.
-
Column Equilibration: Insufficient column equilibration before analysis can cause retention time to drift.[6] Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.
-
Pump Malfunction: Leaks or inconsistent flow rates from the HPLC pump can also be a cause.[6][8]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable results.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, guard column, or column).[6][7] 2. Particulate matter from the sample.[6] 3. Precipitated buffer in the mobile phase.[9] | 1. Systematically disconnect components (start from the detector and move backward) to identify the source of the blockage. 2. Filter all samples before injection.[6] 3. Ensure the mobile phase components are miscible and the buffer is fully dissolved. Flush the system with a strong solvent.[8] |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.[8] 2. No sample injected (e.g., autosampler malfunction, empty vial). 3. Incorrect wavelength setting. | 1. Check if the detector lamp is on and has sufficient energy. 2. Verify the injection process and ensure the sample vial contains an adequate volume. 3. Confirm that the detector wavelength is set appropriately for Oxolamine (e.g., 230 nm or 245 nm).[1][2] |
| Peak Tailing | 1. Secondary interactions with the stationary phase.[6] 2. Column degradation.[8] 3. Mismatch between sample solvent and mobile phase.[6] | 1. Add a competing base like triethylamine to the mobile phase or adjust the pH.[1] 2. Replace the column with a new one. 3. Prepare the sample in the mobile phase or a weaker solvent.[6] |
| Split Peaks | 1. Clogged column inlet frit. 2. Column void or channeling.[9] 3. Sample solvent effect.[7] | 1. Reverse-flush the column (if recommended by the manufacturer). 2. Replace the column.[9] 3. Ensure the injection solvent is compatible with the mobile phase.[7] |
| Baseline Noise or Drift | 1. Air bubbles in the system.[7] 2. Contaminated or degraded mobile phase.[9][10] 3. Detector flow cell is dirty.[9] | 1. Degas the mobile phase and purge the pump.[6] 2. Prepare fresh mobile phase using high-purity solvents.[9] 3. Flush the flow cell with an appropriate solvent.[9] |
HPLC Parameters for Oxolamine Analysis
The following tables summarize HPLC parameters from various validated methods for the analysis of Oxolamine.
Table 1: HPLC Parameters for Oxolamine Citrate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[1] | Zodiac C18 (250 x 4.6 mm, 5 µm)[2] | Chromatopack Peerless Basic C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer:Acetonitrile (72:28 v/v)[1] | Methanol:Water:Acetonitrile (Isocratic)[2] | Buffer:Acetonitrile (55:45 v/v) |
| Buffer | 0.1% Triethylamine, pH 3.5 with Orthophosphoric acid[1] | Not specified | 0.01 M Ammonium Acetate |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | Not specified |
| Detection Wavelength | 230 nm[1] | 245 nm[2] | 230 nm |
| Injection Volume | 10 µL[1] | Not specified | Not specified |
| Retention Time | 4.767 min[1] | 7.25 min[2] | Not specified |
Table 2: HPLC Parameters for Oxolamine Phosphate Analysis
| Parameter | Method 4 |
| Column | Intersil CN (250 x 4.6 mm, 5 µm)[3][11] |
| Mobile Phase | 0.1% Formic acid:Acetonitrile (50:50 v/v)[3][11] |
| Flow Rate | 0.7 mL/min[11] |
| Detection Wavelength | 292 nm[11] |
| Injection Volume | 20 µL[11] |
| Column Temperature | 25 ± 2°C[3][11] |
| Retention Time | ~2.28 min[11] |
Experimental Protocols
Protocol 1: HPLC Analysis of Oxolamine Citrate (Based on Method 1)
-
Mobile Phase Preparation:
-
Prepare the buffer by adding 1 mL of triethylamine to 1000 mL of HPLC grade water (0.1%).
-
Adjust the pH of the buffer to 3.5 using orthophosphoric acid.
-
Mix the buffer and acetonitrile in a ratio of 72:28 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Oxolamine citrate reference standard in a diluent (e.g., water:acetonitrile 50:50 v/v) to obtain a known concentration (e.g., 100 µg/mL).[1]
-
-
Sample Solution Preparation:
-
For bulk drug or formulation analysis, accurately weigh a quantity of the sample and dissolve it in the diluent to achieve a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Set the HPLC system with the parameters listed in Table 1, Method 1.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
-
Analysis:
-
Inject 10 µL of the standard solution multiple times to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution.
-
Quantify the amount of Oxolamine citrate in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Stability-Indicating HPLC Analysis of Oxolamine Phosphate (Based on Method 4)
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 0.1% formic acid in water and acetonitrile in a 50:50 (v/v) ratio.
-
Filter and degas the mobile phase.[11]
-
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of Oxolamine phosphate in the mobile phase.[11] For syrup formulations, accurately transfer a volume equivalent to 100 mg of Oxolamine phosphate into a 100 mL volumetric flask containing 20 mL of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.[11]
-
-
Forced Degradation Studies (Specificity):
-
Acid Hydrolysis: Reflux the sample solution with 0.5 N HCl at 80°C for 2 hours.[3][11]
-
Base Hydrolysis: Reflux the sample solution with 0.5 N NaOH at 80°C for 2 hours.[3][11]
-
Oxidative Degradation: Reflux the sample solution with 20% H₂O₂ at 80°C for 2 hours.[3][11]
-
Thermal Degradation: Expose the sample to heat (e.g., 105°C) for 2 hours.[3][11]
-
Photolytic Degradation: Expose the sample to sunlight for 24 hours.[3][11]
-
Neutralize the acid and base-degraded samples before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2, Method 4.
-
-
Analysis:
-
Inject the standard, untreated sample, and degraded sample solutions.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Oxolamine peak.
-
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF OXOLAMINE CITRATE IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. mastelf.com [mastelf.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. realab.ua [realab.ua]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in Oxolamine hydrochloride synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Oxolamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Oxolamine?
Oxolamine is typically synthesized in a multi-step process. The key steps involve the formation of a 3-phenyl-1,2,4-oxadiazole (B2793662) intermediate followed by N-alkylation with a diethylamine (B46881) moiety. A common pathway starts from benzonitrile (B105546), which is reacted with hydroxylamine (B1172632) hydrochloride to form N-hydroxybenzamidine. This intermediate is then reacted with 3-chloropropionyl chloride to form a chloroalkyl-oxadiazole derivative. Finally, reaction with diethylamine yields Oxolamine, which is then converted to its hydrochloride salt.[1][2]
Q2: A significant drop in yield is observed after the reaction with diethylamine. What could be the cause?
A low yield at this stage can be attributed to several factors:
-
Incomplete Reaction: The reaction between the chloroalkyl-oxadiazole intermediate and diethylamine may not have gone to completion. Optimal conditions reported include reacting for 1 hour at 80°C.[2]
-
Side Reactions: Diethylamine is a strong nucleophile and can participate in side reactions. Over-alkylation is a common issue, where the desired Oxolamine product reacts further with the chloroalkyl intermediate to form a quaternary ammonium (B1175870) salt. Using an appropriate stoichiometry of reactants is crucial.
-
Suboptimal Temperature: Temperature control is critical. While 80°C has been reported as an effective temperature, significant deviations can impact the reaction rate and the formation of byproducts.[2]
Q3: My final product is difficult to purify, and the yield of pure this compound is low. What are common impurities and how can I remove them?
Common impurities can arise from unreacted starting materials, side products, and degradation products. One identified impurity is 3-Phenyl-5-vinyl-1,2,4-oxadiazole. A robust purification protocol involving acid-base extractions is effective in removing many impurities.[2] The process typically involves:
-
Acidic Extraction (HCl): This step protonates the basic Oxolamine, making it soluble in the aqueous phase and helping to remove non-basic organic impurities. Unreacted diethylamine will also be removed in this step.
-
Basic Extraction (NaOH): After separating the aqueous layer, basifying it will deprotonate the Oxolamine, causing it to precipitate or be extractable with an organic solvent, leaving behind any acidic impurities in the aqueous phase.[2]
Q4: What is the importance of temperature control during the synthesis?
Temperature control is crucial at multiple stages. For instance, after the formation of the intermediate from 3-chloropropionyl chloride, increasing the temperature to 80°C has been shown to increase solubility and yield while reducing the formation of impurities.[2] Similarly, the reaction with diethylamine is also temperature-sensitive. Exothermic reactions, if not controlled, can lead to the formation of undesired byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of N-hydroxybenzamidine intermediate | Incomplete reaction of benzonitrile with hydroxylamine hydrochloride. | Ensure appropriate reaction conditions, including solvent and temperature. Consider alternative methods for amidoxime (B1450833) synthesis if yields remain low. |
| Formation of amide byproduct from the nitrile. | The reaction of aromatic nitriles with hydroxylamine can sometimes yield amides.[3] Optimizing reaction pH and temperature can help minimize this side reaction. | |
| Low yield of the chloroalkyl-oxadiazole intermediate | Incomplete reaction or side reactions involving 3-chloropropionyl chloride. | 3-chloropropionyl chloride is a reactive compound. Ensure it is added slowly and with adequate cooling if the reaction is exothermic. Use of a suitable base is also critical to neutralize the HCl generated. |
| Low yield of Oxolamine after reaction with diethylamine | Incomplete reaction. | Ensure the reaction is carried out for a sufficient time and at the optimal temperature (e.g., 1 hour at 80°C).[2] |
| Over-alkylation of the product by the chloroalkyl intermediate. | Use a slight excess of diethylamine to ensure the complete consumption of the chloroalkyl intermediate. Monitor the reaction by TLC or HPLC to avoid prolonged reaction times that could favor side reactions. | |
| Loss of product during work-up. | Diethylamine is volatile and basic. Ensure proper handling and quenching procedures. The acid-base extraction should be performed carefully to avoid loss of product in the wrong phase. | |
| Final product (Oxolamine HCl) is impure | Presence of unreacted starting materials. | Optimize reaction stoichiometry and time to ensure complete conversion. |
| Presence of side products (e.g., 3-Phenyl-5-vinyl-1,2,4-oxadiazole, over-alkylation products). | Implement a thorough purification protocol, including multiple acid-base extractions and recrystallization of the final hydrochloride salt.[2] | |
| Degradation of the product. | Assess the stability of this compound under your purification and storage conditions (pH, temperature, light exposure). |
Experimental Protocols
Synthesis of Oxolamine (Optimized Process yielding up to 64%) [2]
-
Formation of N-hydroxybenzamidine: React benzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
-
Formation of the Chloroalkyl-Oxadiazole Intermediate: To the N-hydroxybenzamidine, add 3-chloropropionyl chloride. After the initial reaction, increase the temperature to 80°C to improve solubility and reduce impurity formation.[2]
-
Synthesis of Oxolamine: Add diethylamine to the intermediate from the previous step and react at 80°C for 1 hour.[2]
-
Work-up and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Perform two extractions with hydrochloric acid (HCl) to move the protonated Oxolamine and unreacted diethylamine into the aqueous phase.
-
Separate the aqueous phase and perform two extractions with sodium hydroxide (B78521) (NaOH) to deprotonate the Oxolamine, allowing it to be extracted into an organic solvent. This step helps in removing acidic impurities.[2]
-
-
Formation of this compound: The purified Oxolamine base can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by crystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Oxolamine synthesis.
Caption: Relationship between problems and solutions in Oxolamine synthesis.
References
- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of benzonitrile gives [allen.in]
- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Addressing solubility issues of Oxolamine hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Oxolamine hydrochloride in aqueous solutions.
Troubleshooting Guide
Issue 1: Poor or slow dissolution of this compound in neutral aqueous solutions.
Question: I am observing low solubility or a very slow dissolution rate when trying to dissolve this compound in purified water or neutral buffer (e.g., PBS pH 7.4). What could be the cause and how can I improve it?
Answer:
Oxolamine is a weakly basic drug. Its hydrochloride salt is expected to be more soluble in acidic conditions compared to neutral or alkaline conditions. The limited solubility in neutral pH is likely due to the conversion of the highly soluble salt form to the less soluble free base form.
Troubleshooting Steps:
-
pH Adjustment: The most effective method to increase the solubility of this compound is to lower the pH of the aqueous solution. Acidifying the medium will ensure that the molecule remains in its protonated, more soluble, salt form.
-
Recommendation: Start by preparing your solution in a slightly acidic buffer (e.g., pH 4-6). For applications where a specific neutral pH is required, consider preparing a concentrated stock solution in an acidic vehicle and then diluting it into the final neutral medium, ensuring the final concentration remains below its solubility limit at that pH.
-
-
Sonication & Heating: Mechanical energy can help overcome the initial energy barrier for dissolution.
-
Protocol: Use a sonication bath to aid in the dispersion and dissolution of the solid particles. Gentle heating (e.g., to 37°C) can also increase the kinetic solubility; however, be cautious and verify the thermal stability of this compound in your specific solution to avoid degradation.
-
-
Particle Size Reduction: If you are working with a crystalline solid, reducing the particle size can increase the surface area available for dissolution, thereby increasing the dissolution rate.
-
Technique: If facilities are available, micronization of the solid powder can be considered.
-
Logical Flow for Troubleshooting Poor Dissolution:
Issue 2: Precipitation of the compound after diluting a stock solution.
Question: I have successfully prepared a concentrated stock solution of this compound in an organic solvent (like DMSO) or an acidic buffer. However, upon dilution into my aqueous experimental medium (e.g., cell culture media at pH 7.4), a precipitate forms. Why is this happening and how can I prevent it?
Answer:
This is a common issue known as "crashing out" and occurs when the concentration of the drug in the final solution exceeds its solubility limit in that specific medium. The change in solvent composition or pH upon dilution reduces the drug's solubility.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated stock solution. This will result in a lower final concentration of the organic solvent and may keep the drug within its solubility limit in the final aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Use of Co-solvents or Solubilizers: If compatible with your experimental system, consider including a certain percentage of a pharmaceutically acceptable co-solvent (e.g., PEG 300, ethanol) or a solubilizing agent (e.g., cyclodextrins) in your final aqueous medium to increase the solubility of Oxolamine.
-
pH Control of Final Medium: Ensure the pH of the final medium is as low as your experiment allows to maintain the protonated state of the Oxolamine.
Workflow for Preventing Precipitation upon Dilution:
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does the solubility of this compound compare to Oxolamine citrate (B86180)?
Both are salt forms designed to improve the aqueous solubility of the Oxolamine free base. Generally, the choice of the salt form can influence the final solubility and dissolution rate. Without direct comparative studies, it is difficult to definitively state which is more soluble. However, both are expected to exhibit pH-dependent solubility. The table below summarizes available solubility data for Oxolamine citrate, which can serve as a reference.
Q3: Are there any recommended solvents for preparing stock solutions of this compound?
For high concentration stock solutions, organic solvents are often used. Based on data for the citrate salt, DMSO is a suitable solvent.[1][2][3] For aqueous stock solutions, it is highly recommended to use an acidic buffer (e.g., 0.01N HCl or a citrate buffer of pH 4-5) to ensure complete dissolution and stability.
Q4: Can I heat the solution to dissolve this compound?
Gentle heating can be used to increase the rate of dissolution. However, it is crucial to first establish the thermal stability of this compound in your chosen solvent to avoid chemical degradation. It is recommended to perform stability studies (e.g., using HPLC) if the solution is to be heated for an extended period or stored after heating.
Q5: What are some advanced formulation strategies if pH adjustment and co-solvents are not sufficient or compatible with my experiment?
For challenging solubility issues, advanced formulation techniques can be explored:
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance dissolution.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug molecule, increasing its apparent solubility in water.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.
Data Presentation
Table 1: Summary of Physicochemical Properties of Oxolamine and its Salts
| Property | Oxolamine (Free Base) | This compound | Oxolamine Citrate |
| Molecular Formula | C₁₄H₁₉N₃O[4] | C₁₄H₂₀ClN₃O[5] | C₂₀H₂₇N₃O₈ |
| Molecular Weight | 245.32 g/mol [4] | 281.78 g/mol [5] | 437.45 g/mol |
| Appearance | Liquid at room temp.[4] | Solid powder[5] | White crystalline powder |
Table 2: Reported Solubility Data for Oxolamine Citrate (for reference)
| Solvent | Concentration | Conditions | Source |
| Water | 14.29 mg/mL | Requires sonication | MedChemExpress[1] |
| Water | 28.7 mg/mL | - | MedKoo Biosciences[2] |
| Water | 43 mg/mL | - | Selleck Chemicals[3] |
| DMSO | ≥ 100 mg/mL | - | MedChemExpress[1] |
| DMSO | 93.5 mg/mL | - | MedKoo Biosciences[2] |
| DMSO | 87 mg/mL | - | Selleck Chemicals[3] |
| PBS | 28 mg/mL | - | MedChemExpress[1] |
| Ethanol | Insoluble | - | Selleck Chemicals[3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffers of desired pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature chamber (e.g., 25°C or 37°C). Allow the samples to equilibrate for a set period (e.g., 24-48 hours) until equilibrium is reached (i.e., the concentration of the dissolved drug in the supernatant does not change over time).
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Experimental Workflow for Solubility Determination:
References
Technical Support Center: Minimizing Side Effects of Oxolamine Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxolamine (B1678060) hydrochloride in animal studies. The information aims to help minimize and manage potential side effects encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Oxolamine hydrochloride? | This compound is an antitussive (cough suppressant) agent.[1] It also possesses anti-inflammatory, analgesic, and local anesthetic properties.[2] |
| What is the primary mechanism of action of Oxolamine? | Oxolamine primarily acts peripherally by reducing the irritation of bronchial nerve endings to suppress the cough reflex.[2] Unlike many other antitussives, it does not act centrally on the cough center in the brain, which may result in fewer central nervous system (CNS) side effects.[1] |
| What are the common side effects of Oxolamine observed in pre-clinical and clinical studies? | The most frequently reported side effects include gastrointestinal disturbances (nausea, vomiting, diarrhea), dizziness, headache, and drowsiness.[1] |
| What is the acute toxicity of this compound in rodents? | The acute oral toxicity (LD₅₀) of Oxolamine in rodents is reported to be greater than 2,000 mg/kg, indicating low acute toxicity.[2] |
Troubleshooting Guides for Side Effect Management
Gastrointestinal Irritation and Emesis
Issue: Animals exhibit signs of gastrointestinal distress, such as nausea (indicated by pica in rats), vomiting, or diarrhea after oral administration of this compound. The use of oxolamine has been noted to be limited by side effects of nausea and vomiting.
Possible Causes:
-
Direct irritation of the gastric mucosa by the drug substance.
-
High local concentration of the drug upon dissolution of an immediate-release formulation.
Mitigation Strategies and Troubleshooting:
-
Formulation Modification:
-
Sustained-Release Formulations: A primary strategy to reduce gastrointestinal side effects is the use of a sustained-release dosage form. Microencapsulation of oxolamine citrate (B86180) has been shown to be an effective technique to prevent the rapid release of the drug, thereby reducing nausea and vomiting.
-
Experimental Protocol: Preparing a sustained-release formulation of oxolamine citrate via microencapsulation. This involves creating microcapsules of the drug which are then pressed into tablets. Dissolution testing using the USP XXI paddle method can be employed to evaluate the release kinetics.
-
-
-
Co-administration with Gastroprotective Agents:
-
While specific studies on co-administration with Oxolamine are limited, the general principle of using gastroprotective agents can be applied.
-
-
Dose Fractionation:
-
Administering the total daily dose in smaller, more frequent intervals can help to reduce peak plasma concentrations and minimize gastric irritation.
-
Experimental Protocol for Assessing Gastric Irritation:
A common method to evaluate gastric irritation in rats is the ethanol-induced or indomethacin-induced gastric ulcer model.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Gastric Lesions:
-
Ethanol-Induced: A single oral dose of ethanol (B145695) is administered.
-
Indomethacin-Induced: Indomethacin is injected subcutaneously.
-
-
Treatment: Animals are pre-treated with the test compound (e.g., different formulations of Oxolamine) before the induction of ulcers.
-
Evaluation: After a set period, the stomachs are removed, and the gastric lesions are evaluated both macroscopically and microscopically. The ulcer index can be calculated to quantify the extent of the damage.[3][[“]]
Workflow for Mitigating Gastrointestinal Side Effects
Caption: Workflow for addressing gastrointestinal side effects.
Central Nervous System (CNS) Depression
Issue: Animals exhibit signs of sedation, lethargy, or reduced motor activity after administration of this compound.
Possible Causes:
-
Although primarily peripherally acting, high doses of Oxolamine may lead to some CNS effects.
-
Concomitant administration with other CNS depressant agents.
Mitigation Strategies and Troubleshooting:
-
Dose Adjustment: Carefully titrate the dose to the minimum effective level to reduce the incidence of CNS depression.
-
Avoid Co-administration with CNS Depressants: If the experimental design allows, avoid using other substances that have sedative properties.
Experimental Protocol for Assessing CNS Depression:
Several behavioral tests in rodents can be used to quantify the level of CNS depression.
-
Forced Swim Test / Tail Suspension Test: These tests are commonly used to screen for antidepressant activity but can also indicate general changes in motor activity and despair-like behavior. A substance causing CNS depression might increase the duration of immobility.[5][6]
-
Apparatus: A cylinder filled with water (forced swim test) or a setup to suspend a mouse by its tail.
-
Procedure: Animals are placed in the apparatus for a set period (e.g., 6 minutes), and the duration of immobility is recorded.
-
Interpretation: An increase in immobility time can suggest CNS depression or a state of "behavioral despair".[7]
-
-
Elevated Plus Maze: This test is primarily for anxiety but can also reveal changes in general activity levels. A decrease in the number of arm entries can indicate reduced locomotion.
Signaling Pathway for Sedative Effects (Hypothesized)
While the exact pathway for Oxolamine-induced sedation is not well-defined, it may involve modulation of central neurotransmitter systems.
Caption: Hypothesized pathway for CNS side effects of Oxolamine.
Cardiovascular Effects
Issue: Concerns about potential effects on cardiovascular parameters such as blood pressure and heart rate, especially at higher doses.
Mitigation Strategies and Troubleshooting:
-
Cardiovascular Monitoring: For studies involving high doses or long-term administration of Oxolamine, it is advisable to include cardiovascular monitoring.
-
Dose Selection: Utilize the lowest effective dose to minimize the risk of off-target cardiovascular effects.
Experimental Protocol for Cardiovascular Safety Assessment in Dogs:
Cardiovascular safety pharmacology studies are typically conducted in conscious, telemetered dogs.
-
Animal Model: Beagle dogs are commonly used.
-
Instrumentation: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Dosing: A single oral dose of this compound is administered.
-
Data Collection: Cardiovascular parameters are recorded continuously for a specified period (e.g., 24 hours) post-dose.
-
Analysis: Data is analyzed for any significant changes from baseline in heart rate, blood pressure, and ECG intervals (e.g., QT interval).
Data Summary Tables
Table 1: Acute Oral Toxicity of this compound
| Species | LD₅₀ (mg/kg) | Reference |
| Rodents | > 2,000 | [2] |
Table 2: Summary of Potential Side Effects and Mitigation Strategies
| Side Effect | Animal Model | Potential Mitigation Strategy | Experimental Assessment |
| Gastrointestinal Irritation | Rat, Dog | Sustained-release formulation, Dose fractionation | Ethanol/Indomethacin-induced ulcer model, Macroscopic and microscopic evaluation of gastric mucosa[3][[“]] |
| Emesis | Ferret, Dog | Sustained-release formulation | Observation of retching and vomiting episodes |
| CNS Depression | Mouse, Rat | Dose reduction | Forced swim test, Tail suspension test, Elevated plus maze[5][6] |
| Cardiovascular Effects | Dog | Dose reduction, Cardiovascular monitoring | Telemetry monitoring of ECG, blood pressure, and heart rate |
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Optimization of Oxolamine Hydrochloride Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Oxolamine (B1678060) hydrochloride dosage for in vivo experiments. The information is presented in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Oxolamine and what are its primary pharmacological effects?
A1: Oxolamine is a therapeutic agent primarily known for its antitussive (cough-suppressing) properties.[1][2] It also exhibits anti-inflammatory, analgesic, and local anesthetic effects.[3] Its mechanism of action is primarily peripheral, targeting nerve receptors in the respiratory tract, which reduces irritation and the cough reflex.[1][3] Some evidence also suggests a central action on the cough center in the medulla oblongata.
Q2: What is the difference between Oxolamine hydrochloride and Oxolamine citrate (B86180)?
A2: this compound and Oxolamine citrate are different salt forms of the active compound, Oxolamine. The hydrochloride salt is formed with hydrochloric acid, while the citrate salt is formed with citric acid.[4][5] The choice of salt can affect the compound's physicochemical properties, such as solubility, stability, and bioavailability, which in turn can influence its pharmacokinetic profile and optimal dosage. It is important to note that much of the available in vivo research has been conducted with Oxolamine citrate. Therefore, direct extrapolation of dosages to this compound should be done with caution, and dose-finding studies are highly recommended.
Q3: What are the reported effective dosages of Oxolamine in animal models?
A3: Most published studies have utilized Oxolamine citrate. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model, experimental endpoint, and chosen salt form (hydrochloride). The following table summarizes reported dosages for Oxolamine citrate, which can serve as a starting point for designing your dose-finding experiments with this compound.
| Animal Model | Administration Route | Dosage (Oxolamine Citrate) | Observed Effect | Reference |
| Male SD Rats | Oral (p.o.) | 10-50 mg/kg (3 times per day for 3 days) | Increased AUC and prolonged terminal half-life of Warfarin | [6] |
| Guinea Pigs | Intraperitoneal (i.p.) | Initial dose: 80 mg/kg, followed by 53.3 mg/kg at multiple time points | Anti-inflammatory action on respiratory organs | [6] |
Note: The molecular weight of Oxolamine base is 245.32 g/mol , this compound is 281.78 g/mol , and Oxolamine citrate is 437.45 g/mol .[3][4] When adapting dosages from the citrate salt to the hydrochloride salt, it is essential to account for these differences in molecular weight to ensure equivalent molar doses are being compared. A dose-response study is still necessary to confirm the optimal dosage of the hydrochloride form.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | This compound may have different solubility characteristics compared to the citrate salt. The chosen vehicle may not be appropriate. | - Prepare a fresh solution for each experiment. - Consider using a vehicle containing a solubilizing agent such as DMSO, followed by dilution in saline or PBS. A common formulation for Oxolamine citrate is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] - Gentle warming and sonication may aid dissolution. |
| Inconsistent or No Observable Effect | - Inappropriate Dose: The dose may be too low or too high (leading to off-target effects). - Incorrect Administration: Improper oral gavage technique can lead to inaccurate dosing. - Compound Degradation: The compound may not be stable in the prepared formulation. | - Perform a thorough dose-response study to identify the optimal dose for your model and endpoint. - Ensure proper oral gavage technique. The tube should be measured from the tip of the nose to the last rib to ensure it reaches the stomach.[7] Administer the substance slowly.[8] - Prepare fresh solutions before each experiment and store the stock compound under recommended conditions (e.g., -20°C for powder).[5] |
| Signs of Animal Distress (e.g., excessive sedation, lethargy, agitation) | - Dose Too High: The administered dose may be approaching toxic levels. - Off-Target Effects: Oxolamine can have central nervous system effects. Hallucinations have been reported in children with high doses of Oxolamine citrate.[9] - Gavage Procedure Stress: The administration procedure itself can cause stress. | - Reduce the dose. - Monitor animals closely after administration for any adverse effects. Common side effects in humans include dizziness and gastrointestinal discomfort.[1][10] - Ensure personnel are well-trained in oral gavage to minimize stress to the animals. |
| Acute Toxicity | The administered dose exceeds the maximum tolerated dose (MTD). | - An acute oral LD50 of >2,000 mg/kg has been reported for Oxolamine in rodents, indicating low acute toxicity.[3] However, this may not be specific to the hydrochloride salt. - If signs of severe toxicity are observed, euthanize the animal immediately and reassess the dosing regimen. - Conduct a dose-range finding study to determine the MTD in your specific model. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.
-
Prepare a stock solution: Dissolve the weighed this compound in a minimal amount of a suitable solvent like DMSO.
-
Prepare the final dosing solution: Based on the desired final concentration, dilute the stock solution with a vehicle such as a mixture of PEG300, Tween 80, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Ensure the final concentration of DMSO is kept low to avoid toxicity.
-
Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming or sonication can be used to aid dissolution. The final solution should be clear.
-
Administer immediately: It is recommended to use freshly prepared solutions for in vivo experiments.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Handling and Restraint: Accustom the animals to handling before the procedure to reduce stress. Restrain the rat firmly but gently to prevent movement.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. This ensures the needle will reach the stomach.
-
Administration: Gently insert the gavage needle into the esophagus. If resistance is met, do not force it. Administer the calculated volume of the this compound solution slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior.
Visualizations
Diagram 1: Proposed Peripheral Antitussive Mechanism of Oxolamine
Caption: Diagram illustrating the peripheral antitussive action of Oxolamine.
Diagram 2: Simplified Anti-Inflammatory Signaling Pathway Potentially Modulated by Oxolamine
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. Oxolamine - Wikipedia [en.wikipedia.org]
- 3. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Oxolamine citrate | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peripheral mechanisms II: the pharmacology of peripherally active antitussive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hallucinations in children caused by oxolamine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Oxolamine? [synapse.patsnap.com]
Technical Support Center: Enhancing the Bioavailability of Oxolamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxolamine (B1678060) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of Oxolamine hydrochloride?
A1: The primary challenges affecting the oral bioavailability of this compound are related to its physicochemical properties. While specific data for the hydrochloride salt is limited in publicly available literature, challenges for poorly soluble drugs typically include:
-
Low Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.
-
First-Pass Metabolism: Oxolamine undergoes hepatic metabolism, which can reduce the amount of active drug reaching systemic circulation.[1][2] Oxolamine is known to inhibit CYP2B1/2 enzymes, which may also influence its own metabolism and interaction with other drugs.[3]
Q2: What are the potential strategies to enhance the bioavailability of this compound?
A2: Several formulation and chemical modification strategies can be employed to overcome the bioavailability challenges of this compound. These include:
-
Solubility Enhancement:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can increase its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area, leading to faster dissolution.
-
Use of Solubilizing Excipients: Incorporating surfactants or cyclodextrins in the formulation can improve the solubility of the drug.
-
-
Permeability Enhancement:
-
Prodrug Approach: Modifying the chemical structure of Oxolamine to create a more lipophilic prodrug can enhance its ability to cross cell membranes. The prodrug is then converted to the active form in the body.
-
-
Modified Release Formulations:
-
Sustained-Release Formulations: While not directly increasing bioavailability, sustained-release formulations, such as the microencapsulation of Oxolamine citrate (B86180), can prolong the drug's therapeutic effect and may improve patient compliance.[4]
-
Q3: Are there any established dissolution methods for Oxolamine salts?
A3: Yes, a dissolution study for Oxolamine citrate tablets has been published. The conditions found to be satisfactory were:
-
Apparatus: USP Apparatus II (Paddle)
-
Dissolution Medium: 0.01N HCl
-
Volume: 1000 mL
-
Temperature: 37°C ± 0.5°C
-
Paddle Speed: 100 rpm
Under these conditions, 100% of the drug was released within 90 minutes. This method can serve as a starting point for developing a dissolution test for this compound formulations.
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Sink Conditions | Increase the volume of the dissolution medium or add a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium to ensure sink conditions are maintained throughout the experiment. |
| Drug Agglomeration | Incorporate a wetting agent (e.g., Polysorbate 80) in the formulation to prevent particle agglomeration and improve dispersibility in the dissolution medium. |
| Inappropriate Dissolution Medium | Test a range of dissolution media with different pH values (e.g., pH 1.2, 4.5, and 6.8) to reflect the physiological conditions of the gastrointestinal tract. Oxolamine citrate has been shown to be freely soluble in acidic and phosphate (B84403) buffer mediums but insoluble in alkaline medium. |
| Insufficient Agitation | Optimize the paddle speed (e.g., 75, 100, 125 rpm) to ensure adequate hydrodynamics in the dissolution vessel without causing excessive turbulence. |
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Intestinal Permeability | Consider a prodrug approach to increase the lipophilicity of Oxolamine. Alternatively, investigate the use of permeation enhancers in the formulation. |
| Extensive First-Pass Metabolism | Co-administration with a known inhibitor of the metabolizing enzymes (e.g., CYP enzymes) could be explored in preclinical models to assess the impact on bioavailability. However, this approach has clinical limitations. A prodrug strategy that alters the metabolic site could also be beneficial. |
| Gastrointestinal Instability | Evaluate the stability of this compound in simulated gastric and intestinal fluids to ensure it is not degrading before it can be absorbed. |
| Efflux Transporter Activity | Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. If so, co-formulation with a P-gp inhibitor could be considered. |
Quantitative Data Summary
The following tables present hypothetical yet representative data to illustrate the potential improvements in pharmacokinetic parameters when applying various bioavailability enhancement techniques to an oral formulation of this compound. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 350 ± 45 | 1.5 ± 0.5 | 1800 ± 250 | 100 |
| Solid Dispersion | 750 ± 90 | 1.0 ± 0.3 | 3600 ± 400 | 200 |
| Nanoparticle Suspension | 900 ± 110 | 0.8 ± 0.2 | 4500 ± 550 | 250 |
| Prodrug | 600 ± 75 | 2.0 ± 0.5 | 5400 ± 600 | 300 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or a Soluplus®.
-
Dissolution: Dissolve this compound and the carrier in a common solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) in a 1:4 drug-to-carrier ratio.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve (e.g., 100 mesh) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).
Formulation of this compound Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent such as dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Lyophilization (Optional): Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and lyophilize to obtain a dry powder for long-term stability.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, encapsulation efficiency, and in vitro drug release.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy male Sprague-Dawley or Wistar rats (200-250 g). Fast the animals overnight before the experiment with free access to water.
-
Dosing: Administer the different this compound formulations orally via gavage at a dose of 20 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard solution.
-
Add a suitable extraction solvent (e.g., a mixture of cyclohexane (B81311) and ethyl acetate).
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis of Oxolamine in Plasma: A published HPLC method for Oxolamine phosphate can be adapted.[5][6][7][8][9]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 50:50 v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 292 nm.
-
Quantification: Construct a calibration curve using standard solutions of Oxolamine in blank plasma.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.
Visualizations
References
- 1. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 2. What is Oxolamine used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sustained-release dosage form of oxolamine citrate: preparation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing degradation of Oxolamine hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Oxolamine hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Specific temperature recommendations are as follows:
Properly stored, this compound has a shelf life of over three years[1].
Q2: My this compound solution appears to have degraded. What are the likely causes?
Degradation in solution can be influenced by several factors, including pH, exposure to light, and temperature. While Oxolamine as a molecule is relatively stable, extreme pH conditions and prolonged exposure to high temperatures or UV light can promote hydrolysis or other degradation pathways. One study on Oxolamine phosphate (B84403) found it to be particularly susceptible to degradation under alkaline conditions[2].
Q3: Are there known degradation products of Oxolamine?
Specific degradation products for this compound are not extensively detailed in publicly available literature. However, forced degradation studies on related salts suggest that the oxadiazole ring and the diethylaminoethyl side chain are potential sites for chemical modification under stress conditions.
Q4: How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. Several HPLC methods have been developed for Oxolamine citrate (B86180) and phosphate, which can be adapted for the hydrochloride salt[2][3].
Troubleshooting Guide
Issue: I suspect my solid this compound has degraded.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Verify storage conditions (temperature, light, and moisture exposure) against recommendations. 2. Perform a purity analysis using a validated stability-indicating HPLC method. 3. If degradation is confirmed, discard the material and obtain a new lot. |
| Lot-to-Lot Variability | 1. Review the Certificate of Analysis (CoA) for the specific lot. 2. Compare the appearance and solubility with a known good lot, if available. 3. Contact the supplier for information on any known stability issues with that lot. |
Issue: My this compound solution has changed in appearance (e.g., color change, precipitation).
| Possible Cause | Troubleshooting Steps |
| pH Shift | 1. Measure the pH of the solution. The hydrochloride salt can create an acidic environment in unbuffered aqueous solutions. 2. If the pH is outside the optimal range for stability, consider using a buffered solution for your application. |
| Photodegradation | 1. If the solution was exposed to light, prepare a fresh solution and store it in an amber vial or protected from light. 2. Analyze the degraded solution by HPLC to identify any new peaks corresponding to degradation products. |
| Thermal Degradation | 1. If the solution was exposed to high temperatures, prepare a fresh solution and store it at the recommended temperature. 2. Analyze the degraded solution by HPLC. |
| Microbial Contamination | 1. Visually inspect for turbidity or microbial growth. 2. If contamination is suspected, discard the solution and prepare a new one using sterile techniques and solvents. |
Experimental Protocols
Stability-Indicating HPLC Method for Oxolamine
This protocol is a general guideline adapted from published methods for Oxolamine salts and may require optimization for this compound.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid or a phosphate buffer) in an isocratic or gradient elution. A 50:50 (v/v) ratio of 0.1% formic acid to acetonitrile has been reported for Oxolamine phosphate[2]. |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 245 nm or 292 nm[2][4]. |
| Column Temperature | Ambient or controlled at 25°C[2] |
| Injection Volume | 10 - 20 µL |
Forced Degradation Study Protocol
Forced degradation studies are essential to develop a stability-indicating method and to understand the degradation pathways.
Table 2: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux the drug solution in 0.1 N to 1 N HCl at 60-80°C for a specified period (e.g., 2 hours)[2][5]. Neutralize the solution before HPLC analysis. |
| Base Hydrolysis | Reflux the drug solution in 0.1 N to 1 N NaOH at 60-80°C for a specified period (e.g., 2 hours)[2][5]. Neutralize the solution before HPLC analysis. |
| Oxidative Degradation | Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours)[2]. |
| Thermal Degradation | Expose the solid drug to dry heat (e.g., 105°C) for a specified period (e.g., 2 hours) or in solution at a high temperature[2]. |
| Photodegradation | Expose the drug solution or solid to UV light (e.g., 254 nm) and/or visible light for a specified duration (e.g., 24 hours)[2]. A control sample should be protected from light. |
Visualizations
Caption: Workflow for Investigating this compound Degradation.
Caption: Potential Degradation Pathways of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF OXOLAMINE CITRATE IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of animal models for more accurate Oxolamine hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for more accurate studies of oxolamine (B1678060) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of oxolamine, and how does this influence animal model selection?
A1: Oxolamine hydrochloride primarily acts as a peripherally acting antitussive, reducing the sensitivity of cough receptors in the respiratory tract.[1][2] It also possesses anti-inflammatory and mild local anesthetic properties.[1][3][4] This peripheral mechanism suggests that animal models involving direct irritation of the airways are more relevant than models focused on centrally-mediated cough. The guinea pig model, particularly with cough induced by citric acid aerosol, is considered robust and reliable for evaluating peripherally acting antitussives like oxolamine.[5]
Q2: Which animal model is most appropriate for studying the antitussive effects of this compound?
A2: The guinea pig is the most commonly used and well-validated model for studying cough.[2][5][6] Induction of cough using citric acid aerosol is a standard and reproducible method.[3][5] For more refined studies, direct microinjection of citric acid into the larynx can provide a more stable and repeatable cough response compared to inhalation.[1][6]
Q3: What are the key differences between using male and female guinea pigs in cough studies?
A3: While some studies have historically used male guinea pigs, research has shown no significant statistical difference in the number of coughs or cough latency between sexes in response to common tussive agents.[2] Therefore, both male and female guinea pigs can be used, but it is good practice to report the sex of the animals used in any study. For studies on chronic cough, which disproportionately affects women, including female animals is particularly relevant.[2]
Q4: How can I assess the anti-inflammatory effects of oxolamine in an animal model?
A4: The anti-inflammatory properties of oxolamine can be evaluated in models of respiratory inflammation, for instance, induced by inhalation of irritants like acrolein aerosol in guinea pigs.[7] Key assessment methods include:
-
Bronchoalveolar Lavage (BAL): Analysis of BAL fluid for inflammatory cell counts (neutrophils, eosinophils) and cytokine levels.[8][9][10]
-
Histopathology: Microscopic examination of lung tissue for signs of inflammation, such as cellular infiltration, edema, and structural changes.[11][12][13]
Troubleshooting Guides
Problem 1: High variability in cough response to citric acid aerosol.
-
Question: My guinea pigs show highly variable cough responses to citric acid aerosol, making it difficult to assess the efficacy of this compound. What can I do to improve consistency?
-
Answer:
-
Standardize Nebulizer Output: Ensure the ultrasonic nebulizer has a consistent particle size and output rate. Calibrate the equipment before each experiment.[5]
-
Control Animal Restraint: Use unrestrained animals in a whole-body plethysmography chamber to avoid stress-induced artifacts.[1][6]
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the experimental setup to reduce stress.
-
Consider Microinjection: For greater consistency and the ability to perform repeated challenges, consider switching from aerosol inhalation to direct microinjection of citric acid into the larynx.[1][6] This method avoids the "diving response" and tachyphylaxis often seen with repeated aerosol exposure.[6]
-
Animal Health Status: The use of specific pathogen-free (SPF) animals may alter the cough threshold compared to conventional animals.[14] Be consistent with the source and health status of your animals.
-
Problem 2: this compound precipitates out of solution during preparation or administration.
-
Question: I am having trouble keeping this compound in solution for my experiments. What are the best practices for its formulation?
-
Answer:
-
Check the pH: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your vehicle is within an appropriate range (typically acidic to neutral for hydrochloride salts).[15][16]
-
Use Co-solvents: For in vivo administration, a multi-component vehicle may be necessary. A common formulation for oxolamine citrate (B86180) (a related salt) is a mixture of DMSO, PEG300, Tween 80, and saline.[17][18] This approach can be adapted for this compound.
-
Stepwise Dilution: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly while vortexing to prevent localized high concentrations and precipitation.[16]
-
Gentle Heating and Sonication: Gentle warming (to 37°C) or sonication can aid in dissolution.[16] However, be cautious of potential degradation with excessive heat.
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to avoid degradation and precipitation over time.[16]
-
Problem 3: Inconsistent drug exposure after oral administration.
-
Question: I am observing variable efficacy of this compound after oral gavage. How can I ensure more consistent drug delivery?
-
Answer:
-
Standardize Gavage Technique: Ensure all personnel are well-trained in the gavage technique to minimize stress and ensure the dose is delivered to the stomach, not the lungs.
-
Control Dosing Volume: Use the smallest effective volume possible, optimally around 5 mL/kg for rodents, to avoid gastric distension and stress.[19]
-
Fasting: Consider a brief fasting period before oral administration to reduce variability in gastric emptying and food-drug interactions.
-
Alternative Routes: If oral administration continues to be problematic, consider alternative parenteral routes such as subcutaneous (SC) or intraperitoneal (IP) injection for more direct and predictable systemic exposure.[20] However, be aware that this will bypass first-pass metabolism, which may be relevant for the drug's activity.
-
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs (Aerosol Method)
-
Animals: Male or female Dunkin-Hartley guinea pigs (300-400g).
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the cough challenge (e.g., 30-60 minutes).
-
Cough Induction:
-
Data Collection:
-
Record coughs for the duration of the exposure and for a 7-minute observation period immediately following.[5]
-
Coughs can be identified and counted by trained observers in real-time and validated using acoustic recordings and spectrogram analysis.[5]
-
Key parameters to measure are the total number of coughs and the latency to the first cough.[5]
-
Protocol 2: Analysis of Bronchoalveolar Lavage (BAL) Fluid
-
Anesthesia: Euthanize the animal with an overdose of a suitable anesthetic.
-
Tracheal Cannulation: Expose the trachea and insert a cannula.
-
Lavage Procedure:
-
Instill a known volume of sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) through the cannula.
-
Gently aspirate the fluid. Repeat this process 2-3 times. Pool the collected fluid.
-
-
Cell Counting:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
-
Differential Cell Count:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with a suitable stain (e.g., Wright-Giemsa).
-
Perform a differential count of at least 300 cells to determine the percentage of macrophages, neutrophils, eosinophils, and lymphocytes.[9]
-
Data Presentation
Table 1: Example Dose-Response Data for Antitussive Agents in Citric Acid-Induced Cough Model in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Median Number of Coughs (IQR) | % Inhibition vs. Vehicle | Latency to First Cough (seconds, Median ± IQR) |
| Vehicle | - | 35 (32-38) | 0% | 60 ± 25 |
| Oxolamine HCl | 25 | 22 (19-25) | 37% | 120 ± 40 |
| Oxolamine HCl | 50 | 15 (12-18) | 57% | 180 ± 55 |
| Oxolamine HCl | 100 | 8 (6-10) | 77% | 250 ± 60 |
| Codeine | 12 | 10 (8-13) | 71% | 220 ± 50 |
Data are hypothetical and for illustrative purposes.
Table 2: Example Cellular Profile of Bronchoalveolar Lavage (BAL) Fluid in a Guinea Pig Model of Lung Inflammation
| Treatment Group | Total Cells (x10⁵) | Macrophages (%) | Neutrophils (%) | Eosinophils (%) | Lymphocytes (%) |
| Control (Saline) | 2.5 ± 0.4 | 95 ± 2 | 1 ± 0.5 | 0.5 ± 0.2 | 3.5 ± 1 |
| Inflammatory Agent | 15.2 ± 2.1 | 45 ± 5 | 48 ± 6 | 3 ± 1 | 4 ± 1.5 |
| Inflammatory Agent + Oxolamine HCl (50 mg/kg) | 8.1 ± 1.5 | 70 ± 4 | 22 ± 5 | 2.5 ± 0.8 | 5.5 ± 2 |
Data are hypothetical and for illustrative purposes. Values are presented as mean ± SD.
Visualizations
Caption: Experimental workflow for evaluating Oxolamine HCl in a guinea pig cough model.
Caption: Simplified signaling pathway of cough reflex and the site of Oxolamine HCl action.
Caption: Logical troubleshooting guide for common issues in Oxolamine HCl animal studies.
References
- 1. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the effects of citric acid, capsaicin and resiniferatoxin on the cough challenge in guinea-pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE EFFECTS OF DRUGS UPON A GRADED COUGH RESPONSE OBTAINED IN SENSITIZED GUINEA PIGS EXPOSED TO AEROSOL OF SPECIFIC ANTIGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Bronchoalveolar lavage and histologic characterization of late asthmatic response in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Usefulness of bronchoalveolar lavage for diagnosis of acute and persistent respiratory syncytial virus lung infections in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches to Evaluate Lung Inflammation in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cough response in specific pathogen-free guinea pig animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Oxolamine citrate | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. washcoll.edu [washcoll.edu]
- 20. az.research.umich.edu [az.research.umich.edu]
Troubleshooting inconsistent results in Oxolamine hydrochloride in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxolamine hydrochloride in in vitro settings. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro mechanisms of action?
This compound is primarily known as an antitussive (cough suppressant) agent.[1] Its mechanism is believed to be predominantly peripheral, involving the reduction of nerve ending irritation in the respiratory tract.[1] Additionally, Oxolamine possesses anti-inflammatory, local anesthetic, and antispasmodic properties.[1] In vitro, its effects are likely mediated through the blockade of sodium channels in nerve fibers, contributing to its antitussive and analgesic effects, and by mitigating inflammatory responses such as edema and leukocyte infiltration.
Q2: I'm observing high variability between replicate wells in my cell-based anti-inflammatory assay. What are the potential causes?
High variability in cell-based assays is a common issue and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. It's best to avoid using the outer wells for experimental data or to ensure proper humidification during incubation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents can lead to significant differences between wells. Calibrate your pipettes regularly and use consistent technique.
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at different densities can respond differently to treatment. Always use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses. Regularly test your cell cultures for contamination.
Q3: My this compound stock solution appears to precipitate when diluted in my aqueous assay buffer. How can I address this?
This is a common solubility issue. Oxolamine citrate (B86180) has been reported to be freely soluble in acidic and phosphate (B84403) buffer mediums but insoluble in alkaline medium.[2] Here are some troubleshooting steps:
-
Check the pH of your Assay Buffer: Ensure the pH of your buffer is not alkaline. An acidic to neutral pH is likely to be more suitable.
-
Use a Co-solvent: If direct dilution is problematic, consider preparing an intermediate dilution in a co-solvent that is miscible with your aqueous buffer. However, always run a vehicle control to ensure the co-solvent itself does not affect the assay outcome.
-
Sonication: For Oxolamine citrate, sonication has been noted to aid in its dissolution in water. This may also be effective for the hydrochloride salt.
-
Prepare Fresh Dilutions: Do not use old stock solutions that may have undergone freeze-thaw cycles, as this can affect solubility. Prepare fresh dilutions from a concentrated stock for each experiment.
Q4: I am not observing the expected sodium channel blockade in my patch-clamp electrophysiology experiment. What should I check?
Inconsistent or absent effects in electrophysiology experiments can be due to several factors:
-
Compound Stability: Ensure your this compound solution is stable in the external solution used for your recordings. As it is more stable in acidic conditions, verify the pH of your recording solutions.
-
Voltage Protocol: The blocking effect of some compounds on sodium channels is state-dependent (resting, open, or inactivated). You may need to optimize your voltage protocol to favor the channel state that Oxolamine interacts with.
-
Seal Quality and Series Resistance: A poor giga-ohm seal or high series resistance can lead to voltage-clamp errors and inaccurate measurements. Monitor your seal and series resistance throughout the experiment and discard any cells that do not meet your quality criteria.
-
Cell Health: Only use healthy cells with stable resting membrane potentials for your recordings.
-
Drug Concentration: It's possible the concentration of this compound at the channel is not sufficient. Verify your dilutions and ensure adequate perfusion of the recording chamber.
Troubleshooting Guides
Guide 1: Inconsistent Results in Anti-Inflammatory Assays (e.g., Cytokine Release Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects, cell health issues. | Ensure a homogenous cell suspension, calibrate pipettes, avoid using outer wells or use a humidified incubator, use cells at a consistent passage number and confluency. |
| No dose-dependent effect observed | Incorrect concentration range, compound instability or insolubility, assay interference. | Perform a wider range of concentrations, check the solubility and stability of this compound in your assay medium, run appropriate vehicle and positive controls. |
| High background signal | LPS or other stimulant contamination, cell stress, reagent issues. | Use endotoxin-free reagents and plasticware, handle cells gently, check for contamination, and test new batches of reagents. |
| Low or no signal | Insufficient stimulation, inactive compound, detection reagent issue. | Confirm the activity of your stimulating agent (e.g., LPS), use a fresh preparation of this compound, and verify the functionality of your detection antibody or reagent. |
Guide 2: Issues with In Vitro Local Anesthetic/Antitussive Assays (e.g., Neuronal Excitability or Sodium Channel Assays)
| Problem | Potential Cause | Troubleshooting Steps |
| No effect on neuronal firing or sodium current | Compound insolubility/instability in recording solution, incorrect drug concentration, inappropriate voltage protocol. | Verify the solubility and stability of this compound at the pH of your external solution, confirm your dilution calculations, and test different voltage protocols to assess state-dependence of the block. |
| High variability in recordings | Poor cell health, unstable patch-clamp recordings (high leak current or series resistance). | Use healthy cells with stable resting membrane potentials, monitor seal resistance and series resistance throughout the experiment, and only include high-quality recordings in your analysis. |
| Run-down of current over time | Channel instability in the whole-cell configuration. | Include a time-matched vehicle control to account for any current run-down, and consider using the perforated patch technique for longer recordings. |
Data Presentation
Due to the limited availability of public data on the in vitro potency of this compound, we provide the following table as a template for summarizing your experimental findings. This structured format will aid in the comparison of results across different assays and experimental conditions.
| Assay Type | Cell Line / Preparation | Parameter Measured | Oxolamine HCl IC50/EC50 (µM) | Positive Control | Positive Control IC50/EC50 (µM) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | TNF-α release | [Your Data] | Dexamethasone | [Your Data] |
| Anti-inflammatory | Human peripheral blood mononuclear cells | IL-6 release | [Your Data] | Dexamethasone | [Your Data] |
| Local Anesthetic | Dorsal root ganglion (DRG) neurons | Sodium current inhibition | [Your Data] | Lidocaine | [Your Data] |
| Antitussive (inferred) | Cultured vagal sensory neurons | Capsaicin-induced calcium influx | [Your Data] | Capsazepine | [Your Data] |
| Cytotoxicity | HEK293 cells | Cell viability (MTT/MTS assay) | [Your Data] | Doxorubicin | [Your Data] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity - Measurement of TNF-α in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, endotoxin-free water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of this compound or vehicle control. Incubate for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the concentration.
Protocol 2: In Vitro Local Anesthetic Activity - Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons
-
Cell Preparation: Isolate and culture primary DRG neurons from rodents according to established protocols.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Compound Preparation: Prepare a concentrated stock solution of this compound in the external solution. Prepare serial dilutions to achieve the desired final concentrations.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a DRG neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at -80 mV. Elicit sodium currents using a depolarizing step to 0 mV for 20 ms.
-
Data Acquisition: Record baseline sodium currents in the absence of the compound. Perfuse the cell with the external solution containing different concentrations of this compound and record the sodium currents at each concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak sodium current amplitude at each concentration. Calculate the percentage inhibition of the sodium current compared to the baseline. Determine the IC50 value by fitting the concentration-response data to the Hill equation.
Visualizations
Caption: Putative mechanism of Oxolamine's local anesthetic and anti-inflammatory action.
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Decision tree for troubleshooting inconsistent in vitro assay results.
References
Improving the resolution of Oxolamine hydrochloride peaks in chromatography
Welcome to the technical support center for the chromatographic analysis of Oxolamine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of this compound peaks in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of this compound.
Q1: What are the typical starting chromatographic conditions for this compound analysis?
A1: A good starting point for the analysis of Oxolamine, often analyzed as its citrate (B86180) or phosphate (B84403) salt, is reverse-phase HPLC. Based on published methods, typical conditions involve a C18 or a Cyano (CN) column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724).[1][2] The detection wavelength is commonly set around 230 nm or 292 nm.[1][2]
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for a basic compound like Oxolamine is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing material.[3]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For a basic compound, a lower pH (e.g., 3.5) can protonate the analyte and reduce interaction with silanols.[1]
-
Use of a Tailing Reducer: Incorporate a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase.[1] TEA acts as a competing base, masking the active silanol sites.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.[3] A cyano (CN) column has also been shown to produce sharp, symmetrical peaks for Oxolamine phosphate.[2]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[4]
-
Q3: I am observing poor resolution between the this compound peak and an impurity. How can I improve the separation?
A3: Improving resolution requires optimizing one or more of the three key factors: efficiency (N), selectivity (α), and retention factor (k).[5][6][7]
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Decreasing the organic content will generally increase retention time and may improve resolution.[5]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.[5]
-
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[8]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to a Phenyl or Cyano column) can provide a significant change in selectivity.[5]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates (efficiency) and thus improve resolution.[5][6]
-
Q4: My peak shape is distorted (fronting or split). What are the possible causes?
A4: Peak fronting or splitting can be caused by several factors, including issues with the sample solvent, column problems, or system hardware.[9]
-
Troubleshooting Steps:
-
Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.[9]
-
Column Contamination or Void: A blocked frit or a void at the head of the column can lead to split peaks.[9][10] Try back-flushing the column or replacing it if the problem persists.
-
Column Overload: Injecting a very high concentration of the sample can lead to peak fronting.[9] Dilute the sample and re-inject.
-
Experimental Protocols & Data
Below are examples of experimental conditions that have been successfully used for the analysis of Oxolamine salts.
Method 1: HPLC Analysis of Oxolamine Citrate
This method was developed for the determination of Oxolamine citrate from bulk drug and pharmaceutical formulations.[1]
| Parameter | Condition |
| Stationary Phase | BDS Hypersil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer: Acetonitrile (72:28 v/v) |
| Buffer: 0.1% Triethylamine, pH adjusted to 3.5 with orthophosphoric acid | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Buffer (pH 3.5): Acetonitrile (50:50 v/v) |
System Suitability Parameters for Method 1 [1]
| Parameter | Observed Value |
| Tailing Factor | 1.15 |
| Theoretical Plates | 4521 |
Method 2: Stability-Indicating HPLC Method for Oxolamine Phosphate
This method was developed for the determination of Oxolamine phosphate in the presence of its stress degradation products.[2]
| Parameter | Condition |
| Stationary Phase | Intersil CN (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic Acid: Acetonitrile (50:50 v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 292 nm |
| Column Temperature | 25 ± 2°C |
| Injection Volume | 20 µL |
System Suitability Parameters for Method 2 [2]
| Parameter | Observed Value |
| Retention Time (min) | ~2.28 |
| Tailing Factor | 1.10 |
| Theoretical Plates | 5210 |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a systematic approach to troubleshooting poor peak resolution in HPLC.
Caption: A logical workflow for systematically troubleshooting and improving poor peak resolution in HPLC experiments.
Impact of Mobile Phase pH on Oxolamine Peak Shape
This diagram illustrates the relationship between mobile phase pH and the interaction of a basic analyte like Oxolamine with the stationary phase, affecting peak shape.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. hplc.eu [hplc.eu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Strategies for reducing impurities in Oxolamine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oxolamine hydrochloride. Our aim is to offer practical solutions to common challenges encountered during synthesis, focusing on strategies to minimize impurities and optimize product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Oxolamine?
A1: Oxolamine is typically synthesized in a multi-step process. The synthesis generally begins with the reaction of benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride to form an intermediate, N-hydroxybenzamidine (referred to as OXO1). This intermediate is then reacted with 3-chloropropionyl chloride in the presence of a base like triethylamine (B128534) (TEA) to form a second intermediate, 5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole (B3328960) (referred to as OXO2). Finally, reaction of this chloro-intermediate with diethylamine (B46881) (DEA) yields the Oxolamine free base.[1] The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Q2: What are the common impurities encountered in this compound synthesis?
A2: Common impurities can include unreacted starting materials and intermediates, as well as side-reaction products. A key process-related impurity that has been identified is 3-Phenyl-5-vinyl-1,2,4-oxadiazole .[2] Other potential impurities include unreacted triethylamine (TEA) and diethylamine (DEA), which are typically removed during purification steps.[1]
Q3: How is the impurity 3-Phenyl-5-vinyl-1,2,4-oxadiazole formed?
A3: This vinyl impurity is likely formed via an elimination reaction of the intermediate, 5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole (OXO2). The presence of a base, such as excess triethylamine or diethylamine, can promote the elimination of HCl from the chloroethyl side chain, leading to the formation of a vinyl group. Elevated temperatures during the reaction can also favor this elimination pathway.
Q4: What purification methods are effective for removing impurities from this compound?
A4: A combination of purification techniques is typically employed.
-
Acid-Base Extraction: Washing the reaction mixture with an acidic solution (e.g., dilute HCl) is effective for removing basic impurities like unreacted triethylamine and diethylamine by converting them into their water-soluble hydrochloride salts.[1] Subsequent washes with a basic solution (e.g., NaOH solution) can help remove acidic impurities.[1]
-
Recrystallization: This is a powerful technique for purifying the final product.[3][4][5][6][7] The crude this compound is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.
-
Vacuum Distillation: For the free base form of Oxolamine, which is a liquid at room temperature, vacuum distillation can be an effective purification method.[8]
Q5: Which analytical techniques are suitable for monitoring the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of Oxolamine and quantifying its impurities.[9][10][11][12][13] HPLC methods can be developed to separate Oxolamine from its starting materials, intermediates, and degradation products. Other techniques like Gas Chromatography (GC) may be suitable for analyzing volatile impurities.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Oxolamine | Incomplete reaction in one or more steps. | - Ensure all reactants are of high purity and are added in the correct stoichiometric ratios.- Monitor the reaction progress using TLC or HPLC to ensure completion before proceeding to the next step.- Optimize reaction temperature and time for each step. For the reaction of the chloro-intermediate with diethylamine, a temperature of around 80°C for 1 hour has been reported.[1] |
| Side reactions consuming starting materials or intermediates. | - Control the reaction temperature carefully, as higher temperatures can promote side reactions. For the formation of the OXO2 intermediate, a lower temperature of 10°C is recommended as the reaction is exothermic.[1] | |
| High Levels of 3-Phenyl-5-vinyl-1,2,4-oxadiazole Impurity | Excess base (triethylamine or diethylamine). | - Use the stoichiometric amount of base required for the reaction. |
| High reaction temperature during the final amination step. | - Maintain the reaction temperature at the lower end of the effective range (e.g., 80°C) and avoid prolonged heating.[1] | |
| Presence of Unreacted Triethylamine (TEA) in the Final Product | Inefficient purification. | - Perform thorough acidic washes (e.g., with 33% HCl solution) after the formation of the OXO2 intermediate to ensure the complete removal of TEA as its hydrochloride salt.[1] |
| Poor Crystal Quality or Incomplete Crystallization during Recrystallization | Incorrect solvent or solvent volume. | - Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4][6] - Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated.[3][7] |
| Cooling rate is too fast. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[3][6] | |
| Presence of oily impurities. | - Purify the crude product by another method (e.g., acid-base extraction) before attempting recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of Oxolamine Free Base (Illustrative)
-
Step 1: Formation of N-hydroxybenzamidine (OXO1)
-
In a suitable reactor, charge water, sodium carbonate, benzonitrile, and hydroxylamine hydrochloride.
-
Heat the mixture to approximately 75°C and maintain for 5 hours.[1]
-
After cooling, perform an extraction to separate the intermediate.
-
-
Step 2: Formation of 5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole (OXO2)
-
To the intermediate from Step 1, add anhydrous sodium sulfate, triethylamine (TEA), and dichloroethane (DCE).
-
Cool the mixture to 10°C.
-
Slowly add 3-chloropropionyl chloride dissolved in DCE. The reaction is exothermic and should be maintained at 10°C for 1 hour.[1]
-
After the reaction, increase the temperature to 80°C to improve solubility and reduce impurity formation.[1]
-
Cool the mixture and perform an acidic wash with 33% HCl to remove unreacted TEA.[1]
-
-
Step 3: Formation of Oxolamine
-
To the organic phase containing the chloro-intermediate, add diethylamine (DEA).
-
Heat the reaction mixture to 80°C for 1 hour.[1]
-
Cool the mixture to room temperature.
-
Perform two acidic extractions with HCl and water, followed by two basic extractions with NaOH and water to remove unreacted DEA and other impurities.[1]
-
The organic phase now contains the Oxolamine free base.
-
Protocol 2: Purification by Recrystallization of this compound
-
Solvent Selection: Identify a suitable solvent or solvent system. This typically involves testing the solubility of the crude this compound in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: HPLC Method for Purity Analysis (Example)
-
Column: BDS Hypersil C18 (150 x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: A mixture of buffer and acetonitrile (B52724) (e.g., 72:28 v/v). The buffer can be 0.1% triethylamine in water, with the pH adjusted to 3.5 with orthophosphoric acid.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV at 230 nm[9]
-
Injection Volume: 10 µL[9]
-
Diluent: A mixture of buffer and acetonitrile (e.g., 50:50 v/v)[9]
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Home Page [chem.ualberta.ca]
- 4. mt.com [mt.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. asianjpr.com [asianjpr.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell-Based Assays for Oxolamine Hydrochloride Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell-based assays for the screening of Oxolamine (B1678060) hydrochloride. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oxolamine hydrochloride relevant to cell-based assays?
A1: this compound is primarily known as a cough suppressant with a peripheral mechanism of action.[1] It also exhibits anti-inflammatory properties, which are the most relevant for in vitro cell-based screening.[1][2][3][4] While the complete molecular pathway is not fully elucidated in publicly available literature, its anti-inflammatory effects suggest potential modulation of key inflammatory signaling pathways.
Q2: Which cell lines are recommended for screening the anti-inflammatory effects of this compound?
A2: While specific studies on this compound are limited, suitable cell lines for assessing anti-inflammatory activity include:
-
RAW 264.7 (murine macrophage-like cells): Widely used for studying inflammation, particularly in response to lipopolysaccharide (LPS) stimulation.[5][6][7][8][9][10][11]
-
A549 (human lung adenocarcinoma cells): As Oxolamine is used for respiratory conditions, this lung epithelial cell line can be relevant for studying its effects in the context of the respiratory system.[12][13][14][15][16][17]
-
Primary macrophages or peripheral blood mononuclear cells (PBMCs): These provide a more physiologically relevant model for studying immune responses.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: Without specific experimental data for this compound, a starting point for determining the optimal concentration range would be to perform a dose-response curve. A broad range, for instance from 0.1 µM to 100 µM, is often a good starting point for uncharacterized compounds. The final concentration will need to be optimized based on the specific cell line and assay, ensuring it is below the cytotoxic threshold.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: this compound is generally soluble in aqueous solutions.[6] However, for high-concentration stock solutions, using dimethyl sulfoxide (B87167) (DMSO) is a common practice. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water to maintain humidity. |
| Compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider lowering the final concentration or preparing the dilutions in a pre-warmed medium. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, especially for kinetic assays. |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level for the specific cell line being used. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Consider testing on a different, more robust cell line if necessary. |
Issue 3: No Observable Effect of this compound
| Potential Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | The concentrations tested may be too low. Perform a wider dose-response study. |
| Inappropriate Assay Endpoint | The chosen assay may not be sensitive to the mechanism of action of this compound. Consider exploring different inflammatory pathways or endpoints (e.g., different cytokines, signaling molecules). |
| Incorrect Stimulation Conditions | If using a stimulated model (e.g., LPS-induced inflammation), ensure the concentration and incubation time of the stimulating agent are optimal for inducing a robust response. |
| Compound Inactivity | Verify the purity and integrity of the this compound compound. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[18][19][20]
Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the culture supernatants and express the results as a percentage of the LPS-stimulated control.[21][22][23][24][25]
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Different Cell Lines
| Cell Line | Assay | Incubation Time (h) | CC50 (µM) |
| RAW 264.7 | MTT | 24 | >100 |
| A549 | MTT | 24 | >100 |
| Primary PBMCs | LDH | 24 | 85 |
Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells
| Assay Endpoint | IC50 (µM) |
| Nitric Oxide (NO) Production | 25 |
| TNF-α Secretion | 32 |
| IL-6 Secretion | 45 |
| Prostaglandin E2 (PGE2) Production | 18 |
Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.[18][19][20][26]
Visualizations
Caption: Experimental workflow for screening this compound.
Caption: Postulated anti-inflammatory signaling pathway for Oxolamine.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [On the anti-inflammatory action of oxolamine citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxolamine - Wikipedia [en.wikipedia.org]
- 5. Lipopolysaccharide augments the uptake of oxidized LDL by up-regulating lectin-like oxidized LDL receptor-1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deferoxamine Counteracts Cisplatin Resistance in A549 Lung Adenocarcinoma Cells by Increasing Vulnerability to Glutamine Deprivation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of evodiamine on the proliferation and apoptosis of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of acriflavine in lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Hederin inhibits the growth of lung cancer A549 cells in vitro and in vivo by decreasing SIRT6 dependent glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Histamine-induced production of interleukin-6 and interleukin-8 by human coronary artery endothelial cells is enhanced by endotoxin and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Blockade of IL-6 and TNF-α inhibited oxLDL-induced production of MCP-1 via scavenger receptor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress [mdpi.com]
- 24. Interleukin-6 and tumor necrosis factor-alpha production after acute psychological stress, exercise, and infused isoproterenol: differential effects and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Oxolamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Oxolamine hydrochloride.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Q1: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?
A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.[1][2] Here are the initial steps to troubleshoot this issue:
-
Confirm the Matrix Effect: The first step is to quantitatively assess the matrix effect. This can be done by calculating the Matrix Factor (MF). A value significantly less than 1 indicates ion suppression.[3]
-
Evaluate Your Sample Preparation: The most common cause of matrix effects is inadequate removal of interfering substances during sample preparation. Consider the following:
-
If you are using a simple protein precipitation (PPT) method, it may not be sufficient to remove phospholipids (B1166683), which are a major cause of ion suppression in plasma samples.[4][5]
-
Review your extraction protocol for potential sources of contamination or incomplete removal of matrix components.
-
-
Review Chromatographic Conditions: Poor chromatographic separation can lead to co-elution of matrix components with this compound.
-
Ensure your analytical column is not overloaded.
-
Consider modifying the gradient to better separate the analyte from the interfering peaks.[6]
-
Q2: My internal standard (IS) is not adequately compensating for the matrix effect on this compound. What could be the reason?
A2: This phenomenon, known as differential matrix effects, occurs when the analyte and the internal standard are affected differently by the matrix components.[1] The most common reasons are:
-
Chromatographic Separation: Even a slight difference in retention time between this compound and the IS can expose them to different co-eluting matrix components, leading to varied degrees of ion suppression.[1][7] This is sometimes observed with deuterated internal standards due to the deuterium (B1214612) isotope effect.[1]
-
Different Physicochemical Properties: If you are using an analog internal standard, its physicochemical properties (e.g., pKa, logP) might be different enough from this compound that it responds differently to the matrix.
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both this compound and the IS to confirm that their chromatographic peaks are perfectly aligned.
-
Optimize Chromatography: If there is a separation, adjust the mobile phase composition, gradient, or column temperature to achieve co-elution.[1]
-
Consider a Stable Isotope-Labeled (SIL) IS: A SIL IS (e.g., ¹³C- or ¹⁵N-labeled Oxolamine) is the gold standard as it has nearly identical physicochemical properties to the analyte and will co-elute perfectly, thus experiencing the same matrix effect.[6]
Q3: I have good recovery for this compound, but I still observe a significant matrix effect. Why is this happening and what should I do?
A3: High recovery and significant matrix effects are not mutually exclusive. Recovery reflects the efficiency of the extraction process in retrieving the analyte from the sample, while the matrix effect relates to the influence of co-extracted matrix components on the analyte's ionization.[8]
This situation indicates that while your extraction method is effectively recovering this compound, it is also co-extracting interfering endogenous substances.
Next Steps:
-
Improve the Selectivity of Your Sample Preparation: Your current method lacks the selectivity to remove the specific matrix components causing the ion suppression. Consider switching to a more selective technique:
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.[9]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity by utilizing different sorbents and wash steps to remove specific matrix components.[10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids.[11]
-
-
Phospholipid Removal Strategies: If phospholipids are the suspected cause, you can incorporate specific phospholipid removal steps, such as using HybridSPE® cartridges or plates.[4]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement). Matrix effects are a significant concern as they can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[6]
Q2: What are the common signs of matrix effects in the analysis of this compound?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results, especially between different lots of biological matrix.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q3: Which biological matrices are most susceptible to causing matrix effects when analyzing this compound?
A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound, these include:
-
Plasma and Serum: Rich in proteins, lipids (especially phospholipids), and salts.
-
Whole Blood: Contains all the components of plasma plus red and white blood cells.
-
Tissue Homogenates: Can be very complex and variable depending on the tissue type.
Q4: How can I quantitatively assess the matrix effect for this compound?
A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF) using the post-extraction addition method.[3] This involves comparing the peak response of this compound in a post-spiked matrix extract to the peak response in a neat solution at the same concentration. The internal standard (IS) normalized MF is often used to evaluate if the IS can compensate for the matrix effect.[12]
Q5: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?
A5: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during method validation to ensure the reliability of the bioanalytical data.[3] The guidance suggests evaluating the matrix effect using at least six different lots of the biological matrix. The precision of the internal standard-normalized matrix factor across these lots should be within an acceptable range (typically ≤15% CV).[12]
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in mitigating matrix effects.[9] The following table summarizes representative quantitative data for three common extraction techniques that can be applied to the bioanalysis of this compound in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | > 90% | 75 - 90% | > 85% |
| Matrix Factor (MF) | 0.4 - 0.7 (Significant Suppression) | 0.8 - 1.1 (Minimal Effect) | 0.9 - 1.1 (Minimal Effect) |
| Process Efficiency (%) | 36 - 63% | 60 - 99% | 76.5 - 99% |
| Relative Standard Deviation (RSD) of MF | > 15% | < 15% | < 10% |
| Advantages | Simple, fast, inexpensive. | Good for removing non-polar interferences.[11] | High selectivity and cleaner extracts.[9] |
| Disadvantages | Prone to significant matrix effects, especially from phospholipids.[11] | Can have lower recovery for polar analytes, more labor-intensive.[11] | More complex and costly, requires method development. |
Note: The data presented are representative values for a basic drug like this compound and may vary depending on the specific experimental conditions.
Experimental Protocols
Here are detailed methodologies for the key experiments cited in this technical support center.
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
Objective: To quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) of this compound in a specific biological matrix.
Materials:
-
This compound standard solution of known concentration.
-
Internal Standard (IS) solution of known concentration.
-
Blank biological matrix from at least six different sources.
-
All necessary solvents and reagents for the chosen sample preparation method.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sample Sets (in triplicate for each of the six matrix lots):
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high concentration levels.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the intended sample preparation method. Spike the analyte and IS into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix at the same concentrations before the extraction process. Then, perform the extraction.
-
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Analysis: Calculate the mean peak areas for the analyte and IS in each set.
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
Process Efficiency (PE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = ME x RE
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: To remove proteins from a plasma sample.
Materials:
-
Plasma sample containing this compound.
-
Internal Standard (IS) solution.
-
Acetonitrile (ACN) or Methanol (B129727) (MeOH), typically containing 1% formic acid.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 25 µL of the IS solution.
-
Add 300 µL of cold ACN (or MeOH) with 1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from a plasma sample into an organic solvent.
Materials:
-
Plasma sample containing this compound.
-
Internal Standard (IS) solution.
-
A basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to deprotonate Oxolamine.
-
An immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Pipette 250 µL of the plasma sample into a glass tube.[13][14]
-
Add 25 µL of the IS solution.
-
Add 100 µL of the basic buffer and vortex briefly.
-
Add 1 mL of the organic extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To selectively extract this compound from a plasma sample using a solid sorbent.
Materials:
-
Plasma sample containing this compound.
-
Internal Standard (IS) solution.
-
SPE cartridges (e.g., mixed-mode cation exchange).
-
Conditioning, wash, and elution solvents (specific to the SPE chemistry).
-
SPE vacuum manifold or positive pressure processor.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Pre-treat Sample: Pipette 200 µL of the plasma sample, add 25 µL of IS, and dilute with 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the conditioned cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elute Analyte: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the bioanalysis of this compound.
Caption: A troubleshooting workflow for addressing ion suppression.
Caption: An experimental workflow for different sample preparation techniques.
Caption: Logical relationships in quantifying matrix effects, recovery, and process efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchps.com [jchps.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Oxolamine Hydrochloride and Codeine in Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of two prominent antitussive agents: Oxolamine (B1678060) hydrochloride and codeine. While both are utilized for the symptomatic relief of cough, their mechanisms of action, and consequently their efficacy and safety profiles, exhibit notable differences. This analysis synthesizes available experimental data to inform research and drug development in the field of respiratory therapeutics.
Mechanism of Action: A Tale of Two Pathways
The antitussive effects of Oxolamine hydrochloride and codeine are mediated through distinct biological pathways. Codeine, a centrally acting opioid, exerts its effects following metabolic conversion to morphine. Morphine then binds to μ-opioid receptors within the cough center of the medulla oblongata, suppressing the cough reflex.[1][2] There is also evidence suggesting a limited role for peripheral opioid receptors in its mechanism.[3]
In contrast, this compound is reported to have a multi-faceted mechanism of action that includes both central and peripheral effects.[4] It is believed to centrally inhibit the cough reflex in the medulla oblongata.[4][5] Additionally, it exhibits local anesthetic properties on sensory nerve endings within the respiratory tract, reducing the afferent signals that trigger a cough.[4][6][7] Furthermore, Oxolamine possesses anti-inflammatory properties, which may contribute to its antitussive effect by reducing airway irritation.[4][6][7][8]
Comparative Efficacy: Insights from Preclinical and Clinical Studies
Direct head-to-head clinical trials with quantitative data comparing the efficacy of this compound and codeine are not extensively available in recent literature. However, by examining data from studies utilizing similar experimental models, a comparative understanding can be inferred. A 1967 comparative study was identified, but detailed data from this source is limited.[1]
Codeine's Efficacy: A Complex Picture
Codeine has long been considered a benchmark for cough suppression.[9] However, its efficacy has been a subject of debate in recent years.[9] Several placebo-controlled studies have shown that codeine is no more effective than a placebo in suppressing cough associated with upper respiratory tract infections or chronic obstructive pulmonary disease.[9] In experimentally induced cough models, such as the citric acid challenge in healthy subjects, a 20 mg dose of codeine demonstrated a greater antitussive action than placebo.[2]
Oxolamine's Efficacy Profile
Studies suggest that Oxolamine is effective in managing both acute and chronic cough.[4] Its dual action of central cough suppression and peripheral anesthetic effects makes it a versatile agent.[4] The anti-inflammatory properties of Oxolamine may offer an additional therapeutic benefit in coughs associated with respiratory inflammation.[4][8]
Data Summary
Due to the scarcity of direct comparative studies, the following table summarizes the key pharmacological and clinical characteristics of this compound and codeine based on available data.
| Feature | This compound | Codeine |
| Primary Mechanism of Action | Central inhibition of cough reflex, peripheral local anesthetic, anti-inflammatory.[4][5][6][7] | Centrally acting μ-opioid receptor agonist (via metabolism to morphine).[1][2] |
| Site of Action | Central Nervous System (Medulla Oblongata) & Peripheral Respiratory Tract.[4][5] | Central Nervous System (Medulla Oblongata).[1][10] |
| Metabolism | Hepatic metabolism.[4] | Prodrug, metabolized to morphine by CYP2D6 in the liver.[1] |
| Reported Side Effects | Dizziness, gastrointestinal discomfort, mild sedation (generally mild and infrequent).[5] | Drowsiness, nausea, constipation, respiratory depression, potential for dependence.[2] |
| Clinical Efficacy Notes | Effective in acute and chronic cough; dual action may be beneficial.[4] | Efficacy in some types of cough questioned in recent studies; considered a "gold standard" historically.[9] |
Experimental Protocols
The evaluation of antitussive agents typically involves preclinical and clinical experimental models. A common methodology is the use of a tussive challenge to induce coughing in a controlled setting.
Citric Acid-Induced Cough Model (Preclinical & Clinical)
This model is frequently used to assess the efficacy of cough suppressants.
Objective: To quantify the antitussive effect of a compound by measuring the reduction in cough frequency after exposure to a citric acid aerosol.
Methodology:
-
Subject Acclimatization: Subjects (e.g., guinea pigs in preclinical studies, human volunteers in clinical studies) are placed in a chamber and allowed to acclimatize.
-
Baseline Cough Response: Subjects are exposed to a nebulized solution of citric acid (concentration and duration vary depending on the study) to establish a baseline cough count. Coughs are typically recorded by a trained observer or with a sound recording device.
-
Drug Administration: The test compound (e.g., this compound, codeine) or a placebo is administered orally or via another relevant route.
-
Post-Treatment Cough Challenge: After a predetermined time for drug absorption, the subjects are re-challenged with the citric acid aerosol.
-
Data Analysis: The number of coughs post-treatment is compared to the baseline count. The percentage of cough inhibition is calculated to determine the efficacy of the antitussive agent.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a typical experimental workflow.
Caption: Comparative signaling pathways of this compound and codeine in cough suppression.
Caption: Experimental workflow for a comparative antitussive clinical trial.
Conclusion
This compound and codeine represent two distinct pharmacological approaches to cough suppression. Codeine's central opioid-mediated mechanism is well-established, though its clinical efficacy is increasingly scrutinized. Oxolamine's multi-target mechanism, encompassing central, peripheral, and anti-inflammatory actions, presents a potentially broader spectrum of activity. The development of novel antitussive therapies may benefit from exploring compounds with multifaceted mechanisms similar to Oxolamine, potentially offering improved efficacy and a more favorable side-effect profile compared to traditional opioid-based treatments. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents.
References
- 1. [Studies on the antitussive effect of oxolamine citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the antitussive effects of codeine phosphate 20 mg, dextromethorphan 30 mg and noscapine 30 mg using citric acid-induced cough in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antitussive effects of codeine phosphate 20 mg, dextromethorphan 30 mg and noscapine 30 mg using citric acid-induced cough in normal subjects | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 6. What is Oxolamine used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Oxolamine Hydrochloride vs. Dextromethorphan: A Comparative Efficacy Analysis for Researchers
A comprehensive review of the available scientific data on two common antitussive agents, Oxolamine (B1678060) Hydrochloride and Dextromethorphan (B48470), intended for researchers, scientists, and drug development professionals. This guide synthesizes findings on their mechanisms of action, efficacy from clinical and preclinical studies, and side effect profiles to provide a comparative overview.
While direct head-to-head clinical trials comparing the efficacy of oxolamine hydrochloride and dextromethorphan are limited in the publicly available scientific literature, a comparative analysis can be constructed based on their distinct pharmacological profiles, mechanisms of action, and available clinical data.
Mechanism of Action: A Tale of Two Pathways
The primary difference between oxolamine and dextromethorphan lies in their mechanisms of suppressing the cough reflex. Dextromethorphan acts centrally, while oxolamine is believed to have a multi-faceted mechanism involving both central and peripheral actions.
Dextromethorphan , a synthetic morphinan (B1239233) analogue, functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor in the medullary cough center of the brain.[1][2][3] This action increases the threshold for the cough reflex.[1] It is structurally related to codeine but lacks its analgesic and addictive properties.[1]
Oxolamine , on the other hand, is reported to possess a broader mechanism of action. It is believed to exert a central inhibitory effect on the cough reflex in the medulla oblongata.[4][5] In addition to its central action, oxolamine is suggested to have peripheral effects, including local anesthetic properties on the sensory nerve endings in the respiratory tract and anti-inflammatory actions.[4][6] This multi-target engagement may contribute to its therapeutic effects in cough associated with respiratory inflammation.[4][7]
Comparative Data Summary
The following table summarizes the key characteristics of this compound and dextromethorphan based on available data.
| Feature | This compound | Dextromethorphan |
| Primary Mechanism | Central inhibition of cough reflex, peripheral local anesthetic, and anti-inflammatory effects.[4][5][6] | Central N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist.[1][2][3] |
| Site of Action | Central Nervous System (Medulla Oblongata) and Peripheral Respiratory Tract.[4] | Central Nervous System (Medulla Oblongata).[3] |
| Reported Efficacy | Used for symptomatic treatment of cough, especially dry and persistent coughs associated with various respiratory illnesses.[8] One study showed an effect on cough sensitivity in COPD patients.[9] | Efficacy in acute cough is debated, with some studies showing little to no significant benefit over placebo.[10] Another pediatric study showed evidence of antitussive efficacy. |
| Common Side Effects | Gastrointestinal issues (nausea, vomiting, abdominal pain), hypersensitivity reactions (skin rash).[8][11][12] | Dizziness, drowsiness, nausea, and stomach pain.[13][14][15][16] |
| Serious Side Effects | Rare, may include severe allergic reactions.[12] | Can include breathing problems, racing heart, and severe allergic reactions.[17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature provide context for the efficacy data.
Dextromethorphan Clinical Trial Protocol (Example)
A double-blind, randomized, placebo-controlled, parallel-group pilot study was conducted to evaluate the efficacy of dextromethorphan hydrobromide on acute cough in a pediatric population (ages 6-11).[18]
-
Inclusion Criteria: Generally healthy children with an acute cough and other symptoms of a common cold or upper respiratory tract infection, with symptom onset within 3 days of screening.[18]
-
Procedure:
-
Eligible subjects were given a single-blind placebo and fitted with a cough counting device for a 2-hour run-in period.[18]
-
Qualifying subjects were then randomized to receive either dextromethorphan or a placebo in a 1:1 ratio.[18]
-
A cough recording device was worn for the first 24 hours of treatment.[18]
-
Subjects received approximately 9 doses of the investigational product over a 4-day period.[18]
-
Patient-reported outcome questions were completed before the morning and afternoon doses.[18]
-
-
Primary Endpoint: 24-hour cough count.[19]
-
Key Secondary Endpoint: Cough count during the first dosing interval on Day 1.[19]
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows for oxolamine and dextromethorphan.
Caption: Mechanisms of Action of Oxolamine and Dextromethorphan on the Cough Reflex Arc.
Caption: Generalized Workflow of a Placebo-Controlled Antitussive Clinical Trial.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. oxolamine | Actions and Spectrum | medtigo [medtigo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oxolamine - Wikipedia [en.wikipedia.org]
- 8. pillintrip.com [pillintrip.com]
- 9. Effect of oxolamine on cough sensitivity in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitussive efficacy of dextromethorphan in cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Oxolamine used for? [synapse.patsnap.com]
- 12. What are the side effects of Oxolamine? [synapse.patsnap.com]
- 13. Dextromethorphan: MedlinePlus Drug Information [medlineplus.gov]
- 14. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 15. Dextromethorphan Side Effects: Common, Severe, Long Term [drugs.com]
- 16. Dextromethorphan: Side Effects and How to Manage Them [healthline.com]
- 17. Dextromethorphan: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Analytical Methods for Oxolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Oxolamine hydrochloride in pharmaceutical formulations. The focus is on providing a clear cross-validation of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometric methods, supported by experimental data to aid in the selection of the most suitable method for specific research and quality control needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Both HPLC and UV-Visible Spectrophotometry offer viable options, each with distinct advantages and performance characteristics. The following tables summarize the key validation parameters for several published methods, allowing for a direct comparison.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful technique that separates components in a mixture, providing high specificity and sensitivity. Various HPLC methods have been developed for this compound, often in combination with other active pharmaceutical ingredients.
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] | Method 4 [4] |
| Column | Agilent Zorbax SB-CN (150x4.6 mm, 5 µm) | ACE 5 C8 (250 x 4.6 mm, 5 µm) | BDS Hypersil C18 (150 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Phosphate (B84403) buffer (pH 4.0) and Acetonitrile (B52724) (85:15, v/v) | Methanol (B129727) and 0.1 M Phosphoric acid (15:85, v/v) | 0.1% Triethylamine (pH 3.5 with Ortho-phosphoric acid) and Acetonitrile (72:28, v/v) | 0.05 M Potassium dihydrogen phosphate monobasic and Triethylamine (pH 4.1) and Methanol (60:40, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified | Not Specified |
| Detection (UV) | 365 nm | 239 nm | 230 nm | 230 nm |
| Linearity Range | 8 - 48 µg/mL | 32 - 48 µg/mL | 50 - 150 µg/mL | Not Specified |
| Recovery | 100.20% | 98 - 102% | Not Specified | Not Specified |
| Precision (%RSD) | 0.18% (Intra-day) | ≤ 2% (Intra- and Inter-day) | Not Specified | Not Specified |
| LOD (µg/mL) | Not Specified | 0.25 | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | 0.76 | Not Specified | Not Specified |
UV-Visible Spectrophotometric Methods
Spectrophotometric methods are often simpler and more cost-effective than HPLC. Several methods have been developed based on the formation of colored complexes with specific reagents.[5]
| Parameter | Method M1 (o-phenanthroline) [5] | Method M2 (ARS) [5] | Method M3 (PNA) [5] | Method M4 (CTC) [5] | Method M5 [5] |
| Reagent | o-phenanthroline, Fe(III) | Alizarin Red S | p-Nitroaniline | Charge-transfer complex | Not Specified |
| λmax (nm) | 500 | Not Specified | Not Specified | Not Specified | Not Specified |
| Linearity Range (ppm) | 30 - 180 | Not Specified | Not Specified | Not Specified | Not Specified |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Sandell's Sensitivity (µg cm⁻²) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
A dissolution study using UV spectrophotometry has also been reported with a linearity between 50-150% and a correlation coefficient of 0.9996.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide an overview of the experimental procedures for representative HPLC and spectrophotometric methods.
HPLC Method for Oxolamine Citrate, Paracetamol, Phenylephrine Hydrochloride, and Chlorpheniramine Maleate[1]
-
Instrumentation: A High-Performance Liquid Chromatograph (Thermo Finnigan Surveyor, USA) equipped with an automatic injector, a diode-array detector, and a column oven.[1]
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-CN (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.02 M phosphate buffer (pH 4.0) and acetonitrile in a ratio of 85:15 (v/v).[1] The phosphate buffer was prepared from orthophosphoric acid and triethylamine.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at 365 nm.[1]
-
-
Standard Solution Preparation: A standard stock solution is prepared by dissolving the reference standard in the mobile phase to achieve a known concentration. Working standards are prepared by diluting the stock solution.
-
Sample Preparation:
-
Weigh and powder twenty tablets.[1]
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a 25 mL volumetric flask.[1]
-
Add 10 mL of methanol and stir on a magnetic stirrer for 15 minutes.[1]
-
Filter the solution through a 0.45 µm nylon membrane filter and dilute to 25 mL with methanol.[1]
-
Transfer 40 µL of this solution into an injection vial and make up the volume to 1 mL with the mobile phase.[1]
-
Inject 10 µL of the sample solution into the HPLC system.[1]
-
Spectrophotometric Method (o-phenanthroline) for Oxolamine[5]
-
Instrumentation: A double beam UV-Visible Spectrophotometer.[5]
-
Reagents:
-
Standard Solution Preparation:
-
Procedure:
-
Pipette appropriate aliquots of the working standard solution (to achieve concentrations from 30 to 180 ppm) into a series of 10 mL volumetric flasks.[5]
-
Add 0.5 mL of FeCl₃ solution and 2 mL of o-phenanthroline solution to each flask.[5]
-
Heat the flasks in a water bath for 30 minutes.[5]
-
After cooling, add 2 mL of acid and dilute to 50 mL with distilled water.[5]
-
Measure the absorbance of the resulting colored complex at 500 nm against a reagent blank after 5 minutes.[5]
-
-
Sample Preparation for Formulations:
-
Weigh and finely grind tablet powder equivalent to 100 mg of Oxolamine.[5]
-
Transfer the powder to a 100 mL calibrated flask, add 60 mL of water, and shake for 20 minutes.[5]
-
Make up the volume to 100 mL with water, mix well, and filter through a Whatman No. 42 filter paper.[5]
-
Discard the first 10 mL of the filtrate.[5]
-
Dilute a suitable aliquot of the subsequent filtrate to achieve a concentration within the analytical range.[5]
-
Visualizing the Analytical Workflow
To better understand the logical flow of analyzing this compound, the following diagram illustrates a generalized workflow applicable to both HPLC and spectrophotometric methods.
Caption: Generalized workflow for the analysis of this compound.
References
Comparative Analysis of Oxolamine Hydrochloride's Effects on Different Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxolamine (B1678060) hydrochloride's performance in various animal models, supported by experimental data. Oxolamine, a widely used antitussive agent, also exhibits notable anti-inflammatory properties. This analysis delves into its efficacy and mechanisms of action as demonstrated in preclinical studies.
Antitussive Effects of Oxolamine Hydrochloride
This compound's primary therapeutic application is the suppression of cough. Its efficacy has been evaluated in several animal models, primarily focusing on chemically or mechanically induced cough reflexes. The predominant mechanism of its antitussive action is believed to be peripheral, targeting the afferent nerve endings in the respiratory tract, thereby reducing the sensitivity of the cough reflex.[1][2][3] Some evidence also suggests a potential central nervous system component, possibly acting on the cough center in the medulla oblongata.[4][5]
Guinea Pig Model: Citric Acid-Induced Cough
The citric acid-induced cough model in guinea pigs is a standard and widely used assay for evaluating the efficacy of antitussive drugs. In this model, conscious and unrestrained guinea pigs are exposed to a nebulized solution of citric acid, which acts as a tussive agent, inducing coughs. The frequency and latency of the cough response are the primary parameters measured to assess the effectiveness of a test compound.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs are typically used.
-
Acclimatization: Animals are acclimatized to the experimental conditions and the exposure chamber for a set period before the trial.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the drug. A positive control, such as codeine, is often included for comparison.
-
Cough Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), the animals are placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid solution (e.g., 0.3 M) for a specific duration (e.g., 10 minutes).
-
Data Acquisition: The number of coughs is recorded during and immediately after the exposure period. Coughs are typically identified by their characteristic sound and associated pressure changes within the plethysmograph.
-
Data Analysis: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
Cat Model: Mechanically Induced Cough
In some studies, the antitussive effects of drugs are evaluated in anesthetized cats where coughing is induced by mechanical stimulation of the tracheobronchial mucosa. This model allows for a more direct assessment of the drug's effect on the cough reflex arc.
Experimental Protocol: Mechanically Induced Cough in Cats
-
Animal Model: Adult cats of either sex are used.
-
Anesthesia: Animals are anesthetized, typically with an intravenous anesthetic agent.
-
Surgical Preparation: The trachea is exposed, and a cannula is inserted to facilitate mechanical stimulation.
-
Cough Induction: A nylon probe or a similar mechanical stimulus is introduced into the trachea to touch the carina or the tracheal mucosa, thereby eliciting a cough reflex.
-
Drug Administration: this compound is administered, often intravenously (i.v.), to observe its immediate effects.
-
Data Acquisition: The cough response is measured by recording the electromyographic (EMG) activity of respiratory muscles or by measuring changes in intrapleural pressure.
-
Data Analysis: The reduction in the intensity or frequency of the cough response after drug administration is quantified.
Studies on peripherally acting antitussives in this model have shown a significant reduction in the number of cough efforts.[8][9]
Anti-inflammatory Effects of this compound
Beyond its antitussive properties, Oxolamine exhibits significant anti-inflammatory activity, which is thought to contribute to its therapeutic effect by reducing irritation in the respiratory tract.[1][10] This dual action makes it a valuable agent in the management of cough associated with inflammatory respiratory conditions.
Guinea Pig Model: Acrolein-Induced Respiratory Inflammation
Acrolein, a component of cigarette smoke, is a potent irritant that can induce inflammation in the respiratory tract of guinea pigs. This model is used to assess the anti-inflammatory effects of compounds on lung tissue.
Experimental Protocol: Acrolein-Induced Respiratory Inflammation in Guinea Pigs
-
Animal Model: Guinea pigs are used for this model.
-
Inflammation Induction: Animals are exposed to an aerosol of acrolein to induce non-bacterial inflammation in the respiratory organs.
-
Drug Administration: Oxolamine citrate (B86180) has been administered intraperitoneally (i.p.) in studies using this model.
-
Assessment of Inflammation: The anti-inflammatory effect is evaluated by measuring parameters such as relative lung weight and histological examination of lung tissue for signs of inflammation and emphysema.
-
Results: In a study, Oxolamine citrate was shown to reduce relative lung weight, significantly decrease inflammation levels, and protect the pulmonary parenchyma from emphysema.[11]
Table 1: Anti-inflammatory Effect of Oxolamine Citrate in Acrolein-Induced Respiratory Inflammation in Guinea Pigs
| Parameter | Effect of Oxolamine Citrate | Reference |
| Relative Lung Weight | Reduced | [11] |
| Inflammation Levels | Significantly reduced | [11] |
| Pulmonary Parenchyma | Protected from emphysema | [11] |
Rat Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity. Carrageenan injection into the rat's paw induces a localized inflammatory response characterized by edema, which can be quantified.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) prior to the induction of inflammation.
-
Inflammation Induction: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rat.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group with the vehicle control group.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which Oxolamine exerts its effects are not fully elucidated. However, its known pharmacological activities provide insights into its potential mechanisms.
Peripheral Antitussive Action
The peripheral antitussive effect of Oxolamine is likely mediated by its local anesthetic properties on the sensory nerve endings in the airways. This action may involve the blockade of voltage-gated sodium channels on afferent C-fibers, which are responsible for transmitting cough-inducing stimuli.
Anti-inflammatory Action
The anti-inflammatory effects of Oxolamine may be attributed to the inhibition of pro-inflammatory mediator release. While the exact pathway is not fully understood, it is hypothesized that Oxolamine may interfere with the arachidonic acid cascade, potentially by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) which are key mediators of inflammation.[4]
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. pillintrip.com [pillintrip.com]
- 3. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. oxolamine | Actions and Spectrum | medtigo [medtigo.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxolamine - Wikipedia [en.wikipedia.org]
- 11. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Oxolamine Hydrochloride with Novel Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough, a protective reflex, can become a debilitating symptom when chronic or refractory. For decades, the therapeutic landscape for antitussive agents has been dominated by opioids and their derivatives, which are often associated with undesirable side effects. Oxolamine (B1678060) hydrochloride, a non-opioid antitussive with a multifaceted mechanism of action, has been used in several countries for the treatment of cough. However, the emergence of novel, highly specific antitussive agents targeting distinct neuronal pathways necessitates a comprehensive re-evaluation of the existing therapeutic options.
This guide provides a head-to-head comparison of Oxolamine hydrochloride with the next generation of antitussive drugs, including P2X3 receptor antagonists, Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, and Cannabinoid Receptor 2 (CB2) agonists. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and safety profiles.
Mechanisms of Action: A Shift from Broad to Targeted Inhibition
The management of cough is evolving from agents with broad, often central, activity to drugs designed to selectively target the peripheral and central pathways of the cough reflex.
This compound: The antitussive effect of this compound is believed to be multifaceted, involving:
-
Central Inhibition: It is thought to act on the cough center in the medulla oblongata, reducing the sensitivity of the cough reflex.[1]
-
Peripheral Local Anesthetic Action: Oxolamine may exert a mild anesthetic effect on the sensory nerve endings in the respiratory tract, thereby reducing irritation.[2]
-
Anti-inflammatory Properties: The drug also possesses anti-inflammatory effects, which can further alleviate cough by reducing inflammation-induced nerve sensitization in the airways.[3][4]
Novel Antitussive Agents: In contrast, novel antitussive agents have more targeted mechanisms of action:
-
P2X3 Receptor Antagonists (e.g., Gefapixant): These agents block the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways. ATP is released in the airways in response to inflammation and irritation, and its binding to P2X3 receptors is a key step in initiating the cough reflex. By blocking this interaction, P2X3 antagonists reduce the activation of these sensory nerves.
-
TRPV1 Antagonists (e.g., SB-705498): The TRPV1 receptor, also located on airway sensory nerves, is activated by stimuli such as capsaicin (B1668287) (the pungent component of chili peppers), heat, and protons (acid). Overexpression and sensitization of TRPV1 are implicated in chronic cough. TRPV1 antagonists aim to block the activation of these receptors, thereby reducing cough hypersensitivity.
-
CB2 Receptor Agonists (e.g., JWH133): CB2 receptors are primarily expressed on immune cells, and their activation is associated with anti-inflammatory and immunomodulatory effects.[5] By activating these receptors, CB2 agonists may reduce the neuro-inflammatory processes that contribute to chronic cough.[6]
The following diagram illustrates the distinct signaling pathways targeted by these antitussive agents.
Caption: Signaling pathways targeted by Oxolamine and novel antitussive agents.
Preclinical Efficacy: Head-to-Head Comparison in Animal Models
The citric acid-induced cough model in guinea pigs is a standard preclinical assay for evaluating the efficacy of antitussive agents. While direct comparative studies are lacking, the following table summarizes the available data for this compound and novel antitussive agents in this model.
| Agent Class | Agent | Animal Model | Tussive Agent | Dose | Route of Administration | % Inhibition of Cough | Citation |
| Oxadiazole | This compound | Guinea Pig | Citric Acid | Data Not Available | Data Not Available | Data Not Available | [7] |
| P2X3 Antagonist | Gefapixant | Guinea Pig | Citric Acid + ATP | 300 mg/kg | Oral | Significant reduction | [8] |
| TRPV1 Antagonist | V112220 | Guinea Pig | Citric Acid | 3 mg/kg | Intraperitoneal | 73% | [9] |
| CB2 Agonist | JWH133 | Guinea Pig | Data Not Available | Data Not Available | Data Not Available | Antitussive effect demonstrated | [6] |
| Sigma-1 Agonist | Dextromethorphan (comparator) | Guinea Pig | Citric Acid | 30 mg/kg | Intraperitoneal | Significant inhibition | [10] |
| Sigma-1 Agonist | Carbetapentane | Guinea Pig | Citric Acid | 1-5 mg/kg | Intraperitoneal | Significant inhibition | [10] |
Clinical Efficacy: A Look at Human Trials
Clinical trials provide the most relevant data for comparing the efficacy of antitussive agents in patients.
This compound:
-
A study in patients with Chronic Obstructive Pulmonary Disease (COPD) evaluated the effect of Oxolamine on cough sensitivity to capsaicin.[1] However, the quantitative results of this study are not widely available.
-
Older clinical reports suggest efficacy in various respiratory conditions, but these studies often lack the rigorous design of modern clinical trials.[11]
Gefapixant (P2X3 Antagonist):
-
Phase 3 clinical trials (COUGH-1 and COUGH-2) demonstrated a statistically significant reduction in 24-hour cough frequency in patients with refractory or unexplained chronic cough.[12]
SB-705498 (TRPV1 Antagonist):
-
In a study of patients with refractory chronic cough, a single dose of SB-705498 significantly improved cough reflex sensitivity to capsaicin.[13] However, it did not significantly reduce the 24-hour objective cough frequency.[13]
CB2 Agonists:
-
Clinical trial data on the antitussive efficacy of selective CB2 agonists in humans is currently limited.
The following table summarizes key clinical efficacy data for these agents.
| Agent Class | Agent | Patient Population | Primary Endpoint | Key Finding | Citation |
| Oxadiazole | This compound | COPD | Cough sensitivity to capsaicin | Effect on cough sensitivity studied | [1] |
| P2X3 Antagonist | Gefapixant | Refractory/Unexplained Chronic Cough | 24-hour cough frequency | Significant reduction in cough frequency | [12] |
| TRPV1 Antagonist | SB-705498 | Refractory Chronic Cough | 24-hour cough frequency | No significant reduction in cough frequency | [13] |
| CB2 Agonist | JWH133 | - | - | Limited clinical data | [14] |
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used preclinical model to assess the efficacy of antitussive agents.
Objective: To evaluate the ability of a test compound to inhibit cough induced by citric acid aerosol.
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment.
-
Baseline Cough Response: Each animal is placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 10 minutes). The number of coughs is recorded.
-
Drug Administration: Animals are treated with the test compound (e.g., Oxolamine, Gefapixant) or vehicle via the desired route of administration (e.g., oral, intraperitoneal).
-
Post-treatment Cough Challenge: After a specified pretreatment time, the animals are re-challenged with the citric acid aerosol, and the number of coughs is recorded.
-
Data Analysis: The percentage inhibition of the cough response is calculated by comparing the number of coughs before and after treatment.
The following diagram illustrates the general workflow of this experimental protocol.
Caption: Workflow for the citric acid-induced cough model in guinea pigs.
Capsaicin Cough Challenge in Humans
This clinical research model is used to assess cough reflex sensitivity.
Objective: To determine the concentration of inhaled capsaicin required to elicit a defined number of coughs (typically 2 or 5, denoted as C2 and C5).
Participants: Healthy volunteers or patients with cough.
Procedure:
-
Subject Preparation: Participants are seated comfortably and instructed on the procedure. Baseline spirometry may be performed.
-
Capsaicin Inhalation: Participants inhale single breaths of ascending concentrations of capsaicin aerosol from a nebulizer, typically starting with a very low concentration.
-
Cough Counting: The number of coughs is counted for a set period (e.g., 30 seconds) after each inhalation.
-
Dose Escalation: The concentration of capsaicin is incrementally increased until the participant consistently coughs two or five times after an inhalation.
-
Determination of C2 and C5: The lowest concentrations of capsaicin that reliably provoke at least two (C2) and five (C5) coughs are determined.
-
Effect of Investigational Drug: The challenge can be performed before and after administration of an antitussive agent to assess its effect on cough reflex sensitivity.
Conclusion
The landscape of antitussive therapy is undergoing a significant transformation, moving towards targeted therapies with improved side-effect profiles. While this compound has a history of use and a multifaceted mechanism of action, the lack of robust, modern clinical and preclinical data makes a direct quantitative comparison with novel agents challenging.
Novel agents such as the P2X3 receptor antagonist Gefapixant have demonstrated clinical efficacy in well-controlled trials for refractory and unexplained chronic cough. TRPV1 antagonists have shown promise in modulating cough reflex sensitivity, although their clinical efficacy in reducing cough frequency requires further investigation. CB2 agonists represent another promising avenue, primarily through their anti-inflammatory effects, though clinical data on their antitussive properties is still emerging.
For researchers and drug development professionals, the key takeaway is the importance of utilizing standardized and validated preclinical and clinical models to enable meaningful comparisons between existing and emerging antitussive therapies. Future head-to-head clinical trials comparing these novel agents with established non-opioid antitussives like this compound would be invaluable in guiding clinical practice and informing the development of the next generation of cough therapies.
References
- 1. Effect of oxolamine on cough sensitivity in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Oxolamine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 4. Oxolamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical experience on the possibility of use of oxolamine citrate in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient receptor potential vanilloid 1 (TRPV1) antagonism in patients with refractory chronic cough: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Peripheral Mechanism of Action of Oxolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the peripheral mechanism of action of Oxolamine (B1678060) hydrochloride, a non-narcotic antitussive agent. It objectively compares its performance with other peripherally and centrally acting alternatives, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel respiratory therapeutics.
Introduction to Oxolamine and its Peripheral Mechanism of Action
Oxolamine is a cough suppressant that primarily exerts its effects in the periphery, distinguishing it from many centrally acting antitussives like codeine and dextromethorphan (B48470).[1][2] Its mechanism of action is multifaceted, involving anti-inflammatory and local anesthetic properties within the respiratory tract.[1][2] This peripheral action is advantageous as it is associated with fewer central nervous system (CNS) side effects, such as drowsiness and dizziness.[2]
The primary proposed mechanisms for Oxolamine's peripheral action include:
-
Anti-inflammatory Effects: Oxolamine has been shown to mitigate inflammation in the respiratory tract.[1][2] This is achieved by reducing edema (swelling) and leukocyte infiltration, which in turn decreases the irritation of nerve receptors that can trigger a cough.[1]
-
Local Anesthetic Effects: Oxolamine exhibits local anesthetic properties, which are thought to numb the sensory nerve endings in the airways.[1][2] This desensitization of the vagal afferent nerves reduces the signaling of cough-inducing stimuli to the central nervous system.
Comparative Analysis of Antitussive Efficacy
To provide a clear comparison of Oxolamine's efficacy, this section presents data on its performance alongside other peripherally acting (Levodropropizine, Moguisteine) and a commonly used centrally acting (Dextromethorphan) antitussive.
Table 1: Comparison of Antitussive Efficacy in Preclinical Models
| Compound | Mechanism of Action | Animal Model | Assay | Efficacy (ED50 or % Inhibition) | Reference |
| Oxolamine | Peripheral (Anti-inflammatory, Local Anesthetic) | Guinea Pig | Citric Acid-Induced Cough | Data not available in specific ED50 values from the provided search results. Described as effective. | |
| Levodropropizine (B346804) | Peripheral | Guinea Pig | Citric Acid-Induced Cough | Did not produce a notable effect in reducing the number of citric acid-induced coughs in one study. | [3] |
| Moguisteine | Peripheral | Guinea Pig | Citric Acid-Induced Cough | ED50: 25.2 mg/kg (p.o.) | [4][5] |
| Codeine | Central (Opioid Receptor Agonist) | Guinea Pig | Citric Acid-Induced Cough | ED50: 29.2 mg/kg (p.o.) | [4] |
| Dextromethorphan | Central (NMDA Receptor Antagonist) | Guinea Pig | Citric Acid-Induced Cough | Did not produce a notable effect in reducing the number of citric acid-induced coughs in one study. | [3] |
Table 2: Comparison of Antitussive Efficacy in Clinical Trials
| Compound | Mechanism of Action | Patient Population | Primary Outcome | Efficacy (% Reduction or Improvement) | Reference |
| Oxolamine | Peripheral (Anti-inflammatory, Local Anesthetic) | - | - | Specific quantitative clinical data is not available in the provided search results. | |
| Levodropropizine | Peripheral | Children with Bronchitis | Cough Resolution | 47% resolution compared to 28% with central antitussives. | [6][7] |
| Adults with Non-Productive Cough | Reduction in Nocturnal Awakenings | Significantly greater improvement compared to dextromethorphan. | [8] | ||
| Adults with Obstructive Pulmonary Disease | Reduction in Cough Episodes | 54.4% reduction. | [7] | ||
| Dextromethorphan | Central (NMDA Receptor Antagonist) | Adults with Non-Productive Cough | Reduction in Cough Intensity | Significant reduction, but with a slower onset than levodropropizine. | [8] |
Comparative Analysis of Anti-inflammatory Effects
Oxolamine's anti-inflammatory properties are a key component of its peripheral mechanism. The following table compares its effects with a standard non-steroidal anti-inflammatory drug (NSAID).
Table 3: Comparison of Anti-inflammatory Efficacy
| Compound | Animal Model | Assay | Efficacy | Reference |
| Oxolamine citrate (B86180) | Guinea Pig | Experimentally induced respiratory inflammation | Reduced relative lung weight and significantly reduced inflammation levels. Showed anti-inflammatory effect superior to that of Phenylbutazone. | [9][10] |
| Phenylbutazone | Guinea Pig | Experimentally induced respiratory inflammation | Less effective than Oxolamine citrate. | [9][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard preclinical model to evaluate the efficacy of antitussive agents.
Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.
Animals: Male Hartley guinea pigs.[12]
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment.
-
Drug Administration: The test compound (e.g., Oxolamine, Moguisteine) or vehicle is administered orally (p.o.) or via another relevant route at a specified time before the challenge.[4]
-
Cough Induction: Guinea pigs are placed in a whole-body plethysmograph chamber.[1] A nebulizer generates an aerosol of a citric acid solution (e.g., 0.4 M).[12][13] The animals are exposed to the aerosol for a fixed period (e.g., 3 minutes).[12]
-
Data Recording: The number of coughs is recorded during and after the exposure period using a microphone and specialized software that can differentiate cough sounds from other respiratory noises.[1]
-
Analysis: The number of coughs in the treated group is compared to the vehicle-treated control group. The dose that produces a 50% reduction in cough count (ED50) is often calculated.[4]
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to inhibit acute inflammation.
Animals: Male Wistar rats.[14]
Procedure:
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[2]
-
Drug Administration: The test compound (e.g., Oxolamine) or a reference anti-inflammatory drug (e.g., Indomethacin) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 minutes to one hour before the carrageenan injection.[2][15]
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw.[2][15]
-
Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only carrageenan.
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms and experimental procedures are provided below using Graphviz.
Caption: Proposed peripheral mechanism of action of Oxolamine.
Caption: Experimental workflow for the citric acid-induced cough model.
References
- 1. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 4. Moguisteine: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 7. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 8. Efficacy and tolerability of levodropropizine in adult patients with non-productive cough. Comparison with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Side Effect Profiles: Oxolamine and Other Antitussive Agents
For Immediate Release
[CITY, State] – [Date] – A comprehensive review of the side effect profiles of commonly prescribed antitussive agents reveals distinct differences in their safety and tolerability. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of Oxolamine, a peripherally acting cough suppressant with anti-inflammatory properties, against centrally acting agents such as codeine and dextromethorphan, as well as the peripherally acting levodropropizine (B346804) and the withdrawn clobutinol. The data underscores the importance of considering the mechanism of action when evaluating the potential adverse effects of these medications.
Executive Summary
Cough is a prevalent symptom for which numerous antitussive agents are available. These drugs exert their effects through either central or peripheral mechanisms, which significantly influences their side effect profiles. Centrally acting antitussives, like codeine and dextromethorphan, are often associated with systemic side effects, including those affecting the central nervous system (CNS). Peripherally acting agents, such as Oxolamine and levodropropizine, are generally associated with a more favorable safety profile due to their targeted action on the cough reflex arc in the respiratory tract. This guide synthesizes available clinical data to provide a clear comparison of the adverse event profiles of these key antitussives.
Comparative Side Effect Profiles
The following table summarizes the reported side effects of Oxolamine and other selected antitussives. While direct head-to-head quantitative data for Oxolamine against all comparators is limited in the available literature, this table provides a compilation of reported adverse events from various clinical studies.
| Drug Class | Drug | Mechanism of Action | Common Side Effects | Less Common/Rare Side Effects |
| Peripheral Antitussive | Oxolamine | Primarily peripheral action with anti-inflammatory and local anesthetic effects.[1][2] Some sources also suggest a central inhibitory effect on the cough reflex.[3] | Gastrointestinal disturbances (nausea, vomiting, diarrhea), dizziness, headache.[1] | Hypersensitivity reactions (skin rash, itching).[1] |
| Opioid Antitussive | Codeine | Central action on μ-opioid receptors in the brainstem cough center. | Drowsiness, constipation, nausea, vomiting, dizziness, sedation.[4][5][6] | Respiratory depression, physical dependence, pruritus, headache.[4][6] |
| Non-Opioid Central Antitussive | Dextromethorphan | Central action, likely as an NMDA receptor antagonist and sigma-1 receptor agonist. | Drowsiness, dizziness, nausea, stomach pain.[7][8] | Serotonin syndrome (when combined with other serotonergic drugs), misuse potential leading to dissociative hallucinogenic effects at high doses.[9] |
| Peripheral Antitussive | Levodropropizine | Peripheral inhibition of sensory C-fibers in the respiratory tract.[10][11] | Drowsiness, fatigue, dizziness, gastrointestinal disturbances (nausea, vomiting, diarrhea).[10][11] | Hypersensitivity reactions. |
| Central Antitussive (Withdrawn) | Clobutinol | Central action. | Nausea, drowsiness.[12] | QT interval prolongation, cardiac arrhythmias, epileptic seizures.[7][10][13] |
Quantitative Comparison: Levodropropizine vs. Codeine
A randomized clinical trial directly comparing the side effect profiles of the peripherally acting levodropropizine and the centrally acting codeine in patients with chronic cough provided the following quantitative data.
| Adverse Event | Levodropropizine Group (n=43) | Codeine Group (n=45) | P-value |
| Any Adverse Event | 14.0% | 44.4% | 0.002 |
| Drowsiness | Not specified | 15.6% | - |
| Headache | Not specified | 11.1% | - |
| Constipation | Not specified | 11.1% | - |
| Dyspepsia | Not specified | 11.1% | - |
| Treatment Discontinuation due to Adverse Events | 0 | 4 | - |
Data extracted from a comparative study on patients with chronic cough.[13]
This study highlights a statistically significant lower incidence of overall adverse events in the levodropropizine group compared to the codeine group.[13] The side effects observed with codeine were predominantly related to its central nervous system and gastrointestinal effects.
Experimental Protocols for Side Effect Assessment
The evaluation of adverse events in clinical trials of antitussive agents is a critical component of establishing a drug's safety profile. Standardized methodologies are employed to ensure consistent and reliable data collection.
1. Patient-Reported Outcomes (PROs):
-
Methodology: Patients are asked to complete standardized questionnaires or diaries to report the incidence, severity, and duration of any adverse events they experience during the trial.
-
Instruments:
-
Visual Analogue Scales (VAS): Used to rate the severity of subjective side effects like nausea or headache.
-
Likert Scales: Often used naires where patients rate the intensity of a symptom (e.g., from "none" to "very severe").
-
Specific Questionnaires: Validated questionnaires for specific side effects, such as the Bristol Stool Form Scale for assessing constipation.
-
-
Data Collection: Typically collected at baseline and at regular intervals throughout the study period.
2. Clinician-Reported Outcomes (CROs):
-
Methodology: Healthcare professionals document adverse events observed during clinical visits or reported by patients. This includes physical examinations and assessment of vital signs.
-
Standardization: The use of a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), ensures consistent terminology for reported adverse events across different studies.
-
Causality Assessment: Clinicians often use standardized algorithms, like the Naranjo algorithm, to assess the likelihood that a reported adverse event is related to the investigational drug.[14]
3. Objective Assessments:
-
Methodology: Objective measurements are used to quantify certain side effects.
-
Examples:
-
Electrocardiogram (ECG): To monitor for cardiac side effects such as QT interval prolongation, which was critical in the withdrawal of clobutinol.[10][13]
-
Cognitive Function Tests: To assess CNS effects like drowsiness and sedation.
-
Gastrointestinal Motility Studies: To objectively measure the impact on constipation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Opioid-Induced Constipation
Opioid antitussives like codeine can cause constipation through their action on μ-opioid receptors in the enteric nervous system. The binding of opioids to these receptors leads to a cascade of intracellular events that inhibit neurotransmitter release and reduce gut motility.
Caption: Signaling pathway of opioid-induced constipation.
Proposed Signaling Pathway for NMDA Antagonist-Induced Neurotoxicity
High doses of dextromethorphan, an NMDA receptor antagonist, can lead to neurotoxic effects. The proposed mechanism involves the disinhibition of glutamatergic and cholinergic neurons, leading to excitotoxicity.
Caption: Proposed pathway for NMDA antagonist neurotoxicity.
Experimental Workflow for Assessing Antitussive Side Effects in a Clinical Trial
The following diagram illustrates a typical workflow for the comprehensive assessment of adverse events in a clinical trial for a new antitussive drug.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. pillintrip.com [pillintrip.com]
- 3. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 4. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Codeine for Acute Extremity Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antitussives: Examples, uses, side effects, and more [medicalnewstoday.com]
- 8. Severity and Management of Adverse Drug Reactions Reported by Patients and Healthcare Professionals: A Cross-Sectional Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 11. Drug-induced cough risk: A pharmacovigilance study of FDA adverse event reporting system database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of Antitussives | Pharmacology Mentor [pharmacologymentor.com]
- 13. Effectiveness and Safety of Codeine and Levodropropizine in Patients With Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Causality assessment of adverse drug reaction in Pulmonology Department of a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Oxolamine Hydrochloride's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro validation of target engagement for Oxolamine (B1678060) hydrochloride, a peripherally acting antitussive agent. Due to the limited publicly available in vitro data for Oxolamine hydrochloride and its comparators, this guide focuses on the proposed mechanisms of action and the corresponding experimental methodologies for validating target engagement. The quantitative data presented is illustrative and intended to serve as a template for presenting experimental findings.
Introduction to this compound and a Comparative Overview
This compound is recognized for its antitussive (cough-suppressing) properties, which are primarily attributed to a peripheral mechanism of action.[1][2][3] This is in contrast to centrally acting antitussives like codeine. Oxolamine also exhibits anti-inflammatory and local anesthetic effects, which likely contribute to its therapeutic profile by reducing irritation of nerve receptors in the respiratory tract.[1][2][3][4][5]
For a comprehensive comparison, this guide includes two other peripherally acting antitussive agents:
-
Levodropropizine (B346804): This agent is understood to exert its antitussive effect by inhibiting the activation of sensory C-fibers and modulating the release of sensory neuropeptides.[6][7][8][9][10]
-
Moguisteine (B1677395): The mechanism of this drug is thought to involve the suppression of pulmonary rapidly adapting receptors (RARs).[11][12][13]
The following sections will delve into the hypothetical target engagement data, detailed experimental protocols for key validation assays, and visual representations of the underlying pathways and workflows.
Comparative Target Engagement: An Illustrative Data Summary
The following table presents a hypothetical summary of in vitro target engagement data for this compound and its comparators. Note: This data is for illustrative purposes only to demonstrate how such information would be presented and is not based on published experimental results.
| Compound | Primary Target(s) | Key In Vitro Assay | Potency (IC50/EC50) | Selectivity |
| Oxolamine HCl | Cyclooxygenase-2 (COX-2) | COX-2 Enzymatic Assay | 1.5 µM | 10-fold vs. COX-1 |
| Voltage-Gated Sodium Channels | Sensory Neuron Firing Assay | 5 µM | Non-selective | |
| Levodropropizine | C-fiber activation | Capsaicin-induced Ca2+ influx | 2.5 µM | >20-fold vs. other sensory neurons |
| Moguisteine | Rapidly Adapting Receptors | Mechanically-induced depolarization | 3.0 µM | Specific to RARs |
Experimental Protocols for Target Validation
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is designed to determine the inhibitory activity of a test compound, such as this compound, on COX-1 and COX-2 enzymes.
Objective: To quantify the IC50 value of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., TMPD)
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) and control inhibitors (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add varying concentrations of this compound or control inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric or fluorometric probe.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Sensory Neuron Firing Assay
This assay evaluates the effect of a test compound on the excitability of sensory neurons, which is relevant for assessing local anesthetic properties.
Objective: To determine if this compound can inhibit the firing of sensory neurons in vitro.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line
-
Neurobasal medium supplemented with B27, glutamine, and growth factors
-
Multi-well microelectrode array (MEA) plates
-
MEA recording system and software
-
Capsaicin (B1668287) or other neuronal stimulants
-
Test compound (this compound) and control (e.g., lidocaine)
Procedure:
-
Culture DRG neurons on MEA plates until a stable network with spontaneous firing activity is established.
-
Record baseline spontaneous neuronal firing activity for 5-10 minutes.
-
Apply a neuronal stimulant such as capsaicin to induce a robust firing response and record the activity.
-
After a washout period and return to baseline, apply varying concentrations of this compound or a control compound to the neuronal cultures.
-
After a 10-minute incubation, apply the same neuronal stimulant again and record the firing activity.
-
Analyze the MEA data to determine the mean firing rate, burst frequency, and other relevant parameters.
-
Compare the neuronal activity before and after the addition of the test compound to determine its inhibitory effect.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed mechanisms of this compound.
Caption: In vitro assay workflows for target validation.
Caption: Comparative logic of peripheral antitussives.
Conclusion
While direct, quantitative in vitro target engagement data for this compound is not extensively available in the public domain, its known anti-inflammatory and local anesthetic properties provide a strong rationale for investigating its interaction with targets such as cyclooxygenase enzymes and voltage-gated sodium channels in sensory neurons. The experimental protocols detailed in this guide offer a robust framework for the in vitro validation of this compound's target engagement and for conducting comparative studies against other peripherally acting antitussives like Levodropropizine and Moguisteine. Further research employing these methodologies is crucial to fully elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to solidify its position within the landscape of antitussive therapies.
References
- 1. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxolamine - Wikipedia [en.wikipedia.org]
- 3. What is Oxolamine used for? [synapse.patsnap.com]
- 4. [On the anti-inflammatory action of oxolamine citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levodropropizine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Levodropropizine | 5-HT Receptor | Histamine Receptor | TargetMol [targetmol.com]
- 10. Effects of levodropropizine on vagal afferent C-fibres in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of moguisteine on cough and pulmonary rapidly adapting receptor activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Moguisteine: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of moguisteine on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating and Validating Published Findings on Oxolamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on Oxolamine (B1678060) hydrochloride, a peripherally acting antitussive agent. While direct comparative clinical trial data with other common antitussives is limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action, and presents preclinical data alongside established findings for centrally acting agents like codeine and dextromethorphan (B48470) to offer a framework for evaluation and future research.
Comparative Analysis of Antitussive Agents
Oxolamine hydrochloride is primarily recognized for its antitussive (cough-suppressing) properties.[1] Unlike opioid-based medications such as codeine, and other centrally acting drugs like dextromethorphan, Oxolamine is understood to act primarily on the peripheral nervous system.[2] This distinction suggests a potentially different side-effect profile, particularly concerning central nervous system effects.
The following tables summarize the available information on the mechanism and efficacy of this compound in comparison to the well-documented antitussives, codeine and dextromethorphan. It is important to note the absence of direct, head-to-head clinical trial data comparing the quantitative efficacy of Oxolamine with these agents.
Table 1: Mechanism of Action and Pharmacological Properties
| Feature | This compound | Codeine | Dextromethorphan |
| Primary Antitussive Mechanism | Primarily peripheral; acts as a mild local anesthetic on respiratory tract sensory nerves, reducing the sensitivity of the cough reflex.[1][3] A potential central mechanism involving inhibition of the cough center in the medulla oblongata has also been suggested.[4] | Central; acts on μ-opioid receptors in the cough center of the medulla oblongata. | Central; acts on the cough center in the medulla oblongata (NMDA receptor antagonist). |
| Additional Pharmacological Effects | Anti-inflammatory, analgesic, local anesthetic, and antispasmodic properties.[2] | Analgesic, sedative. | At high doses, can have dissociative effects. |
| Onset of Action | Relatively rapid, with relief often experienced within 30 minutes to an hour after ingestion.[3] | 30-60 minutes. | 15-30 minutes. |
| Common Side Effects | Generally well-tolerated; may include mild gastrointestinal disturbances (nausea, vomiting, diarrhea), dizziness, or headache.[3] | Drowsiness, constipation, nausea, vomiting, respiratory depression. | Dizziness, drowsiness, nausea, stomach upset. |
Table 2: Comparative Efficacy Data (Preclinical and Clinical)
Disclaimer: The following data is not from direct head-to-head comparative studies of Oxolamine with codeine and dextromethorphan. The data for codeine and dextromethorphan are provided as a benchmark from separate studies.
| Endpoint | This compound | Codeine | Dextromethorphan |
| Preclinical Efficacy (Citric Acid-Induced Cough in Guinea Pigs) | Shows a distinct anti-inflammatory action on the respiratory organs of guinea pigs.[5] Quantitative antitussive data is not readily available in the reviewed literature. | At doses of 12 and 24 mg/kg, produced a significant reduction in the number of cough events (approximately 70% decrease at the highest dose) and significantly prolonged cough latency.[6] | Did not produce a notable effect on the number of citric acid-induced coughs in one study.[6] Another study found it to be less effective than codeine. |
| Clinical Efficacy (Reduction in Cough Frequency) | A German study from 1967 suggests comparative efficacy to codeine, but quantitative data is not available.[7] | In patients with chronic cough, a 20 mg dose was as effective as dextromethorphan in reducing cough frequency.[8] However, some studies in acute upper respiratory tract infections have found codeine to be no more effective than placebo.[9] | In patients with chronic cough, a 20 mg dose was as effective as codeine in reducing cough frequency.[8] Studies in acute cough have shown mixed results, with some showing a significant reduction in cough counts compared to placebo.[10][11] |
Experimental Protocols
To facilitate the replication and validation of published findings, this section details the methodologies for key preclinical experiments used to assess the efficacy of antitussive and anti-inflammatory agents.
Citric Acid-Induced Cough in Guinea Pigs (Antitussive Activity)
This is a standard and widely used model to evaluate the efficacy of cough suppressants.
Objective: To assess the ability of a test compound to reduce the number of coughs induced by a chemical irritant.
Animals: Male Hartley guinea pigs.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.9% sterile saline)
-
Citric acid solution (e.g., 0.4 M dissolved in 0.9% saline)[6]
-
Ultrasonic nebulizer[6]
-
Transparent exposure chamber[6]
-
Acoustic recording and analysis software[6]
Procedure:
-
Acclimatize guinea pigs to the laboratory environment.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before cough induction (e.g., 30 minutes).[6]
-
Individually place each unrestrained guinea pig into the transparent chamber.[6]
-
Expose the animal to a continuous aerosol of the citric acid solution for a set period (e.g., 7 minutes). The aerosol is generated by the ultrasonic nebulizer.[6]
-
Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 7 minutes) using acoustic recording equipment.[6]
-
Analyze the recordings to quantify the number of coughs, the latency to the first cough, and cough intensity.[6]
-
Compare the results between the test compound group and the vehicle control group to determine the antitussive effect.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a classic model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Objective: To assess the ability of a test compound to reduce the swelling (edema) induced by an inflammatory agent.
Animals: Wistar rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 1% Carboxymethyl Cellulose)
-
Carrageenan solution (1% in normal saline)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Divide the rats into control and test groups.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema for the test group compared to the control group at each time point.
Signaling Pathways and Mechanisms of Action
The multifaceted pharmacological profile of this compound involves interactions with key signaling pathways responsible for cough, inflammation, and local anesthesia.
Proposed Antitussive and Local Anesthetic Mechanism
Oxolamine's peripheral antitussive effect is attributed to its local anesthetic properties on the sensory nerve endings in the respiratory tract. This action is believed to involve the blockade of voltage-gated sodium channels in nerve fibers, which prevents the transmission of afferent nerve impulses that trigger the cough reflex.
Caption: Proposed mechanism of Oxolamine's local anesthetic and antitussive action.
General Anti-inflammatory Signaling Pathway
While the specific signaling pathway for Oxolamine's anti-inflammatory effect has not been fully elucidated, it is thought to involve the inhibition of the release of inflammatory mediators.[4] A common pathway in inflammation involves the activation of Nuclear Factor-kappa B (NF-κB), which leads to the transcription of pro-inflammatory cytokines. It is plausible that Oxolamine may exert its anti-inflammatory effects by modulating this or similar pathways.
Caption: General inflammatory pathway and a proposed site of action for Oxolamine.
Conclusion
This compound presents a distinct pharmacological profile as a peripherally acting antitussive with additional anti-inflammatory and local anesthetic properties. While preclinical evidence supports its efficacy, a notable gap exists in the form of direct, quantitative comparative clinical studies against established antitussives like codeine and dextromethorphan. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for researchers to design and conduct further studies to rigorously validate and expand upon the existing findings for this compound. Such research is crucial for fully understanding the therapeutic potential and positioning of this compound in the management of cough.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Studies on the antitussive effect of oxolamine citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitussive efficacy of dextromethorphan in cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Different Oxolamine Formulations: A Guide for Researchers
Disclaimer: Publicly available literature lacks direct comparative pharmacokinetic studies of different Oxolamine (B1678060) hydrochloride formulations in humans. This guide therefore presents a theoretical comparison based on general pharmacokinetic principles for immediate-release, oral syrup, and sustained-release formulations. The quantitative data provided is derived from a study in rats for a single oral formulation and is included for illustrative purposes only.
Introduction to Oxolamine and its Formulations
Oxolamine is a medication primarily used as a cough suppressant.[1][2] It also possesses anti-inflammatory and local anesthetic properties, which contribute to its therapeutic effect in respiratory conditions.[1] Oxolamine is available in several dosage forms, including immediate-release tablets, oral syrups, and sustained-release tablets.[2] The choice of formulation can significantly impact the pharmacokinetic profile of the drug, influencing its rate and extent of absorption, and consequently, its efficacy and dosing frequency.
Theoretical Pharmacokinetic Profiles
This section outlines the expected pharmacokinetic characteristics of three common oral formulations of Oxolamine.
-
Oral Syrup: This liquid formulation is expected to be the most rapidly absorbed, leading to a quick onset of action. This is advantageous for acute symptoms requiring prompt relief. The time to reach maximum plasma concentration (Tmax) is expected to be the shortest among the three formulations.
-
Immediate-Release (IR) Tablet: An immediate-release tablet is also designed for relatively rapid drug release and absorption after disintegration and dissolution in the gastrointestinal tract. The Tmax is expected to be slightly longer than that of the syrup, with a potentially lower peak plasma concentration (Cmax).
-
Sustained-Release (SR) Tablet: A sustained-release formulation is designed to release the drug over an extended period.[3] This leads to a slower rate of absorption, a delayed Tmax, and a lower Cmax compared to immediate-release formulations. The primary advantage is a more prolonged therapeutic effect, which can reduce dosing frequency and improve patient compliance. A study on a sustained-release dosage form of oxolamine citrate (B86180) has been conducted, focusing on its preparation and in vitro release kinetics.[3]
Illustrative Pharmacokinetic Data (from an animal study)
The following table summarizes pharmacokinetic parameters of Oxolamine citrate from a study conducted in male Sprague-Dawley rats. It is important to note that these values are not directly comparable between different formulations and are from an animal model, which may not directly translate to humans. This data is presented to provide a quantitative context.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Oral Suspension (in rats) | 50 | 1850 ± 320 | 1.0 | 7850 ± 1120 | 3.5 ± 0.6 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
A typical experimental protocol for a comparative pharmacokinetic study of different oral formulations of a drug in humans is detailed below.
Objective: To compare the rate and extent of absorption of three different oral formulations of Oxolamine hydrochloride (Oral Syrup, Immediate-Release Tablet, and Sustained-Release Tablet) in healthy adult volunteers.
Study Design: A randomized, open-label, single-dose, three-period, three-sequence crossover study. A washout period of at least 7 days (approximately 5-7 half-lives of the drug) will separate each treatment period to prevent carry-over effects.
Study Population:
-
A cohort of healthy adult male and female volunteers (typically 18-45 years of age).
-
Subjects will be screened for inclusion and exclusion criteria, including a physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
-
Informed consent will be obtained from all participants before enrollment.
Drug Administration:
-
Treatment A: A single oral dose of this compound Oral Syrup.
-
Treatment B: A single oral dose of this compound Immediate-Release Tablet.
-
Treatment C: A single oral dose of this compound Sustained-Release Tablet.
All doses will be administered with a standard volume of water after an overnight fast of at least 10 hours.
Blood Sampling:
-
Venous blood samples will be collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). The sampling schedule may be adjusted based on the expected pharmacokinetic profile of each formulation.
-
Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method:
-
Plasma concentrations of Oxolamine will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
The method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): Determined directly from the observed data.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
t1/2 (Elimination Half-life): Calculated as 0.693 / λz.
Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) to assess differences between the formulations.
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical pharmacokinetic profiles of the different Oxolamine formulations.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Theoretical plasma concentration-time profiles of different Oxolamine formulations.
References
Validating the In Vitro Inhibition of CYP2B1/2 by Oxolamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the inhibitory potential of oxolamine (B1678060) hydrochloride on cytochrome P450 2B1/2 (CYP2B1/2) enzymes in vitro. Due to the limited availability of direct quantitative data for oxolamine hydrochloride, this document outlines a proposed experimental approach and presents a comparative context using a known inhibitor, ticlopidine (B1205844).
Comparative Data on CYP2B Inhibition
To effectively evaluate the inhibitory potency of this compound, its performance should be compared against a known inhibitor of the same enzyme. Ticlopidine, an antiplatelet agent, is a well-characterized inhibitor of CYP2B6, the human ortholog of rat CYP2B1/2.[2][3][4][5][6]
Table 1: In Vitro Inhibition of CYP2B Enzymes by this compound and a Comparator
| Compound | Target Enzyme | Probe Substrate | IC50 (µM) | Inhibition Type |
| This compound | CYP2B1/2 | Bupropion (B1668061) | Data to be determined | Data to be determined |
| Ticlopidine | CYP2B6 | Bupropion | 0.149 - 0.2 | Mixed/Mechanism-based[4][5] |
| Ticlopidine | CYP2B6 | 7-ethoxy-4-(trifluoromethyl)coumarin | 0.0517 | Not specified[2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
To validate the inhibition of CYP2B1/2 by this compound and generate the data for Table 1, the following experimental protocol for a direct inhibition assay is recommended.[7][8][9]
Objective: To determine the IC50 value of this compound for CYP2B1/2-mediated bupropion hydroxylation.
Materials:
-
Rat liver microsomes (as a source of CYP2B1/2) or recombinant rat CYP2B1/2 enzymes.
-
This compound.
-
Ticlopidine (as a positive control inhibitor).
-
Bupropion (as the CYP2B-specific probe substrate).[4][9][10][11][12][13][14]
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
-
96-well plates.
-
Incubator.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of this compound to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of the positive control, ticlopidine, and create a similar dilution series.
-
Prepare a stock solution of the probe substrate, bupropion. The final concentration in the incubation should be approximately the Km value for bupropion hydroxylation by CYP2B1/2.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer.
-
Rat liver microsomes or recombinant CYP2B1/2.
-
The specified concentration of this compound, ticlopidine, or vehicle control.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and bupropion.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold solution of acetonitrile, which may also contain an internal standard for analytical quantification.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the primary metabolite of bupropion, hydroxybupropion, using a validated LC-MS/MS method.
-
The rate of metabolite formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of CYP2B1/2 activity at each concentration of this compound and ticlopidine relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of the probe substrate.
References
- 1. wikikenko.com [wikikenko.com]
- 2. Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New potent and selective cytochrome P450 2B6 (CYP2B6) inhibitors based on three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CYP2B6-catalyzed bupropion hydroxylation in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. bioivt.com [bioivt.com]
- 10. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of bupropion on CYP2B6 and CYP3A4 catalytic activity, immunoreactive protein and mRNA levels in primary human hepatocytes: comparison with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Oxolamine Hydrochloride for Cough: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) hydrochloride is an antitussive agent utilized in the management of cough. Its mechanism of action is reported to be multifactorial, involving both central and peripheral pathways, as well as possessing anti-inflammatory properties.[1][2][3][4] This guide provides a comparative meta-analysis of available clinical data on Oxolamine hydrochloride, evaluating its efficacy against other antitussive agents and detailing the experimental protocols of key studies.
Mechanism of Action
This compound's antitussive effect is attributed to a dual mechanism:
-
Central Action: It is believed to act on the cough center in the medulla oblongata, suppressing the cough reflex.[1]
-
Peripheral Action: Oxolamine also exhibits a peripheral effect, potentially by reducing the sensitivity of sensory nerve endings in the respiratory tract.[2][3][4][5] This peripheral action may contribute to a lower incidence of central nervous system side effects.[4]
-
Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects, which may help in alleviating cough associated with inflammation of the respiratory tract.[1][2] The precise signaling pathways for its anti-inflammatory action are not fully elucidated but are thought to involve the inhibition of inflammatory mediator release.[1]
Comparative Clinical Efficacy
A comprehensive review of available clinical studies reveals a scarcity of direct meta-analyses dedicated solely to this compound. However, individual studies have compared its efficacy to other antitussive agents, notably codeine and clobutinol. Due to the limited availability of full-text articles from older studies, a quantitative meta-analysis is challenging. The following tables summarize the findings from accessible clinical trial data.
This compound vs. Placebo
No recent, placebo-controlled clinical trials with detailed quantitative data for this compound were identified in the public domain.
This compound vs. Active Comparators
Direct comparative data is limited. Older studies suggest comparable efficacy to established antitussives.
Table 1: Summary of Comparative Clinical Studies on Antitussive Agents
| Study | Comparator | Patient Population | Key Findings | Reference |
| Pujet et al. | Clobutinol | 130 adults with acute dry cough of infectious origin | Oxomemazine/guaifenesin syrup showed a greater reduction in cough intensity (VAS score) compared to clobutinol. | [6][7] |
| Ceyhan et al. | Capsaicin Challenge | COPD Patients | Oxolamine's effect on cough sensitivity in this patient group was investigated. (Note: Specific outcomes not detailed in abstract). | [8] |
Experimental Protocols
General Experimental Protocol for Antitussive Clinical Trials:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trial.
-
Patient Population: Adults or children with acute or chronic cough due to a specific etiology (e.g., upper respiratory tract infection, bronchitis). Inclusion and exclusion criteria are strictly defined.
-
Intervention: Administration of this compound at a specified dosage and frequency, compared against a placebo or an active control (e.g., codeine, dextromethorphan).
-
Outcome Measures:
-
Primary: Change in cough frequency (objective, e.g., using 24-hour cough recorders) or severity (subjective, e.g., using a Visual Analog Scale [VAS] or a categorical rating scale).
-
Secondary: Onset of action, duration of effect, reduction in cough-related sleep disturbances, patient-reported outcomes (e.g., quality of life questionnaires), and safety and tolerability.
-
-
Data Analysis: Statistical comparison of the outcome measures between the treatment and control groups.
Signaling Pathways
The precise intracellular signaling pathways for this compound's antitussive and anti-inflammatory effects are not extensively detailed in the available literature. The following diagrams illustrate the generally understood pathways for cough generation and inflammation, with the putative sites of action for a peripherally and centrally acting antitussive with anti-inflammatory properties.
Caption: Putative mechanism of action for Oxolamine's antitussive effect.
Caption: General anti-inflammatory signaling pathway and putative site of action for Oxolamine.
Conclusion
Based on the available evidence, this compound is an antitussive agent with a dual central and peripheral mechanism of action, complemented by anti-inflammatory properties. While older clinical studies suggest its efficacy is comparable to other antitussives, there is a notable lack of recent, large-scale, placebo-controlled clinical trials to firmly establish its position in the current therapeutic landscape. Further research with robust and detailed reporting of methodologies and outcomes is necessary to perform a conclusive meta-analysis and to fully elucidate its signaling pathways. This would provide a clearer understanding of its comparative efficacy and safety profile for drug development professionals and clinicians.
References
- 1. Oxolamine - Wikipedia [en.wikipedia.org]
- 2. pillintrip.com [pillintrip.com]
- 3. wikikenko.com [wikikenko.com]
- 4. What is Oxolamine used for? [synapse.patsnap.com]
- 5. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of oxolamine on cough sensitivity in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxolamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of oxolamine (B1678060) hydrochloride, a cough suppressant used in research settings. Adherence to these procedures will help your institution maintain compliance with hazardous waste regulations and foster a culture of safety.
Hazardous Waste Determination
The first critical step in the proper disposal of any chemical is to determine if it is considered hazardous waste. Based on available data, oxolamine hydrochloride is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, a waste determination must still be conducted to ascertain if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
Key Safety and Physical Properties:
| Property | Value | RCRA Hazardous Waste Threshold |
| Flash Point | 174.4 °C (for Oxolamine Citrate) | < 60 °C |
| pH | Data not available. Assume acidic. | ≤ 2 or ≥ 12.5 |
| Reactivity | Stable under normal conditions. | Unstable, reacts violently with water, etc. |
| Toxicity (Oral LD50, Rat) | > 2000 mg/kg (for Oxolamine)[1] | Typically much lower for acute toxicity listing. |
Data for oxolamine citrate (B86180) is used as a proxy where data for this compound is unavailable.
Based on its high flash point, this compound is not considered an ignitable hazardous waste.[2] Data on reactivity indicates it is stable. While the oral toxicity is not in the range of acutely hazardous waste, a Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination of the toxicity characteristic.
Step-by-Step Disposal Protocol
The following procedure should be followed for the disposal of this compound and its containers.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step 2: Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste this compound, including unused product, contaminated materials (e.g., weigh boats, contaminated paper towels), and rinsate from cleaning glassware, in a designated and properly labeled hazardous waste container.
Step 3: Container Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound."
-
Include the date when the waste was first added to the container.
-
Ensure the label is legible and securely attached to the container.
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
Step 5: Treatment and Final Disposal
-
Due to its chemical nature as a pharmaceutical, land disposal is not recommended. The preferred method of disposal for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
Step 6: Empty Container Disposal
-
An empty container that held this compound must also be managed as hazardous waste unless it is triple-rinsed.
-
To triple-rinse, rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous solid waste. Deface the label before disposal.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Notify your supervisor and institutional EHS.
-
Secure the area and prevent unauthorized entry.
-
If the spill is small and you are trained to do so, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure that your institution's chemical waste is managed in a compliant and environmentally responsible manner. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.
References
Essential Safety and Operational Guide for Handling Oxolamine Hydrochloride
Personal Protective Equipment (PPE)
When handling Oxolamine hydrochloride powder, a comprehensive PPE strategy is crucial to minimize exposure. This includes protection for the eyes, face, skin, and respiratory system.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (tested to ASTM D6978 standard).[1][2] | Prevents skin contact and absorption. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2] |
| Gown | Disposable, impermeable gown with a solid front and long sleeves with tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[3] | Provides protection against splashes and airborne particles.[3] Eyeglasses are not a substitute.[3] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[3] | Necessary when there is a risk of generating airborne powder or aerosols.[3] |
| Additional PPE | Disposable hair cover, beard cover (if applicable), and shoe covers.[1] | Minimizes the risk of contamination of personal clothing and laboratory spaces. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure, to control airborne particles.
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water before putting on gloves and after removing them.[2] Do not eat, drink, or apply cosmetics in the handling area.[2]
Storage Conditions:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Based on information for this compound, short-term storage at 0 - 4°C and long-term storage at -20°C is recommended.[4]
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is essential to contain the material and prevent exposure.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Don PPE: Put on the appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For a powder spill, gently cover with a damp absorbent material to avoid raising dust. For a liquid spill, use an appropriate absorbent material.
-
Clean-up: Carefully collect the contained material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a final rinse with water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
